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  • Product: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
  • CAS: 7454-71-9

Core Science & Biosynthesis

Foundational

The Chemical and Physical Profiling of CAS 7454-71-9: A Technical Whitepaper on Bis-Aryl Sulfonamide Scaffolds

Target Audience: Medicinal Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, the sulfonamide moiety remains one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, the sulfonamide moiety remains one of the most privileged pharmacophores, serving as a robust bioisostere for amides and a transition-state analog for enzymatic cleavage. CAS 7454-71-9 , chemically identified as 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide , represents a highly lipophilic, di-halogenated bis-aryl sulfonamide building block. While not a standalone marketed therapeutic, this compound is heavily utilized in high-throughput screening (HTS) libraries and structure-activity relationship (SAR) campaigns, particularly in the development of Cytochrome P450 (CYP) inhibitors, COX-2 selective antagonists, and ion channel modulators.

This whitepaper provides an in-depth analysis of the physical and chemical properties of CAS 7454-71-9, details a field-proven synthetic methodology, and outlines the analytical frameworks required for its characterization.

Chemical Identity & Structural Analysis

The molecular architecture of CAS 7454-71-9 consists of a central sulfonamide linker bridging two distinct aromatic systems: a 4-chlorophenyl ring and a 3-chloro-4-methylphenyl ring. This specific substitution pattern dictates its physicochemical behavior, driving its high lipophilicity and specific steric volume.

Quantitative Physicochemical Data

To facilitate rapid comparison for lead optimization, the core quantitative properties of CAS 7454-71-9 are summarized below [1, 2]:

PropertyValuePharmacological Implication
Chemical Name 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamideN/A
Molecular Formula C₁₃H₁₁Cl₂NO₂SN/A
Molecular Weight 316.20 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
Estimated XLogP3 ~4.6High lipophilicity; excellent membrane permeability but potential solubility issues.
Topological Polar Surface Area (TPSA) 46.2 ŲLow polar surface area; indicates high likelihood of blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Sulfonamide NH)Capable of serving as a critical anchor in target protein binding pockets.
Hydrogen Bond Acceptors 2 (Sulfonamide SO₂)Facilitates dipole interactions with backbone amides.
Rotatable Bonds 3Moderate flexibility, minimizing entropic penalty upon target binding.
Structural Causality in Drug Design

The presence of the electron-withdrawing chlorine atoms on both aromatic rings serves a dual purpose. First, they increase the metabolic stability of the molecule by blocking vulnerable sites of CYP-mediated aromatic oxidation. Second, the inductive effect of the 4-chloro group on the benzenesulfonyl ring slightly increases the acidity of the sulfonamide NH proton (lowering the pKa to ~8.0–8.5). This allows the molecule to exist in a partial state of ionization at physiological pH, which is a critical feature for coordinating with metal ions (such as Zn²⁺ in metalloenzymes) [3].

Synthetic Methodology

The synthesis of CAS 7454-71-9 relies on a classic nucleophilic acyl substitution (sulfonylation) pathway. The protocol below is designed as a self-validating system: each step includes a mechanistic rationale to ensure the researcher understands why the condition is applied, thereby preventing common failure modes such as amine protonation or sulfonyl chloride hydrolysis[4].

Step-by-Step Protocol

Reagents Required:

  • 4-Chlorobenzenesulfonyl chloride (Electrophile, 1.0 eq)

  • 3-Chloro-4-methylaniline (Nucleophile, 1.0 eq)

  • Triethylamine (TEA) or Pyridine (Acid scavenger, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation of the Amine Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methylaniline in anhydrous THF. Causality: Anhydrous conditions are critical because sulfonyl chlorides are highly susceptible to competitive hydrolysis by ambient moisture, which would yield the unreactive sulfonic acid.

  • Base Addition & Cooling: Add 1.5 equivalents of TEA to the solution and cool the flask to 0 °C using an ice bath. Causality: TEA acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the starting aniline, rendering it non-nucleophilic and stalling the reaction. Cooling controls the exothermic nature of the initial nucleophilic attack.

  • Electrophile Addition: Dissolve 4-chlorobenzenesulfonyl chloride in a minimal amount of anhydrous THF and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The 1M HCl wash removes unreacted aniline and excess TEA. The NaHCO₃ wash neutralizes any residual acid, ensuring the sulfonamide does not degrade during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol/water to yield pure CAS 7454-71-9.

Synthetic Workflow Visualization

SynthesisWorkflow R1 4-Chlorobenzenesulfonyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (Sulfonylation) R1->Reaction R2 3-Chloro-4-methylaniline (Nucleophile) R2->Reaction Solvent Anhydrous THF/DCM + TEA (0 °C to RT) Solvent->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Quench & Extract Purification Recrystallization / Chromatography Workup->Purification Crude Organic Phase Product CAS 7454-71-9 (Target Sulfonamide) Purification->Product Purified Yield > 85%

Fig 1: Step-by-step synthetic workflow for CAS 7454-71-9.

Analytical Characterization & Validation

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining features will be a sharp singlet integrating to 3H at ~2.2–2.3 ppm corresponding to the aryl methyl group. The sulfonamide NH will appear as a broad, exchangeable singlet far downfield (~10.0–10.5 ppm) due to the electron-withdrawing nature of the adjacent sulfonyl group. The aromatic region (7.0–8.0 ppm) will show a complex multiplet integrating to 7 protons.

  • LC-MS (ESI): Due to the presence of two chlorine atoms, the mass spectrum will exhibit a distinct isotopic pattern. In negative ion mode (ESI-), look for the [M-H]⁻ pseudo-molecular ion at m/z 314 (base peak), 316 (~65% intensity), and 318 (~10% intensity).

  • FT-IR (ATR): The sulfonamide functional group is highly diagnostic in infrared spectroscopy. Expect strong, sharp absorption bands at ~1330 cm⁻¹ (asymmetric SO₂ stretch) and ~1160 cm⁻¹ (symmetric SO₂ stretch), alongside a sharp N-H stretch at ~3250 cm⁻¹.

Biological Relevance & Pharmacophore Utility

While CAS 7454-71-9 is a simple building block, its structural motifs are frequently utilized in screening libraries for enzyme inhibition.

CYP450 Interactions: Highly lipophilic, halogenated sulfonamides are known to interact with Cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9 [5]. The hydrophobic chlorophenyl rings provide excellent shape complementarity to the deep, lipophilic active sites of these enzymes, while the sulfonamide oxygen atoms can engage in hydrogen bonding with active site residues or coordinate with the heme iron. Consequently, derivatives of CAS 7454-71-9 are often synthesized when researchers are actively trying to map the steric boundaries of CYP binding pockets during ADME/Tox optimization.

Transition State Mimicry: The tetrahedral geometry of the sulfur atom in CAS 7454-71-9 mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds. This makes the bis-aryl sulfonamide scaffold an excellent starting point for the development of non-peptidic protease inhibitors.

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Structural Elucidation of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Executive Summary Diaryl sulfonamides represent a highly privileged scaffold in medicinal chemistry and drug development, frequently utilized for their metabolic stability, predictable pharmacokinetic profiles, and abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl sulfonamides represent a highly privileged scaffold in medicinal chemistry and drug development, frequently utilized for their metabolic stability, predictable pharmacokinetic profiles, and ability to form robust hydrogen-bonding networks within biological targets. This whitepaper provides a comprehensive technical breakdown of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9). By dissecting its molecular weight, 2D structural causality, and synthetic pathways, this guide serves as an authoritative resource for researchers and application scientists working in hit-to-lead optimization and synthetic methodology.

Physicochemical Profiling & 2D Structure Analysis

The physicochemical properties of a compound directly dictate its behavior in both synthetic environments and biological assays. The data below summarizes the core identifiers of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, as corroborated by chemical informatics databases like [1] and [2].

Quantitative Chemical Data
PropertyValue
Chemical Name 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
CAS Registry Number 7454-71-9
Molecular Formula C13H11Cl2NO2S
Molecular Weight 316.21 g/mol
Monoisotopic Mass 314.9887 g/mol
Canonical SMILES CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Hydrogen Bond Donors 1 (Sulfonamide NH)
Hydrogen Bond Acceptors 2 (Sulfonyl Oxygens)
2D Structural Causality

The 2D structure of this compound is defined by three distinct functional modules, each contributing specific physicochemical traits:

  • The Sulfonamide Core (-SO₂NH-): Acts as the primary structural hinge. The highly polarized S=O bonds serve as strong hydrogen-bond acceptors, while the acidic NH proton acts as a hydrogen-bond donor. This geometry is tetrahedral at the sulfur atom, forcing the two aromatic rings out of coplanarity, which prevents flat, non-specific aggregation in solution.

  • The 4-Chlorobenzenesulfonyl Moiety: The para-chloro substitution exerts a strong electron-withdrawing inductive effect (-I), which further increases the acidity of the sulfonamide NH. In biological systems, this chlorine atom is a prime candidate for halogen bonding with backbone carbonyls in protein binding pockets.

  • The 3-Chloro-4-Methylaniline Moiety: The combination of a methyl group and a chlorine atom introduces significant steric bulk and lipophilicity. The methyl group increases the partition coefficient (LogP), enhancing passive membrane permeability, while the meta-chloro group protects the ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes).

Experimental Methodology: Synthesis Workflow

The synthesis of diaryl sulfonamides relies on the nucleophilic substitution of a sulfonyl chloride by an aniline derivative. The following protocol is designed as a self-validating system , ensuring high yield and purity through strategic reagent selection.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂), dissolve 1.0 equivalent of 3-chloro-4-methylaniline in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of anhydrous Pyridine to the solution.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate [3].

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 4-chlorobenzenesulfonyl chloride dropwise.

    • Causality: Cooling to 0°C suppresses exothermic side reactions, specifically preventing the formation of bis-sulfonamides (where the nitrogen attacks a second sulfonyl chloride molecule).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Self-Validating Workup: Quench the reaction with 1N HCl. Transfer to a separatory funnel and extract the organic layer.

    • Causality: This acidic workup is self-validating. The 1N HCl selectively protonates any unreacted aniline and the pyridine catalyst, driving them entirely into the aqueous phase. The neutral sulfonamide product remains exclusively in the organic DCM layer, ensuring high crude purity.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.

SynthesisWorkflow A 3-chloro-4-methylaniline (Nucleophile) C Reaction Conditions Solvent: DCM | Base: Pyridine Temp: 0°C to RT A->C B 4-chlorobenzenesulfonyl chloride (Electrophile) B->C D Nucleophilic Attack Formation of Sulfonamide Bond C->D E Workup & Purification 1N HCl Wash | Recrystallization D->E F 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide E->F

Workflow for the synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide.

Analytical Validation Protocol

To verify the molecular weight (316.21 g/mol ) and the 2D structural integrity of the synthesized compound, a dual-analytical approach is required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI) in negative mode, the compound will readily lose its acidic sulfonamide proton. The expected base peak will be the [M-H]⁻ ion at m/z 314.0. The presence of two chlorine atoms will yield a distinct isotopic pattern (M : M+2 : M+4 in a 9:6:1 ratio), unambiguously confirming the C13H11Cl2NO2S formula.

  • Nuclear Magnetic Resonance (¹H-NMR): Dissolved in DMSO-d₆, the spectrum will feature a broad singlet downfield (~10.2 ppm) corresponding to the sulfonamide NH. A sharp 3H singlet at ~2.3 ppm will confirm the presence of the methyl group. The integration of exactly 7 aromatic protons will validate the assembly of the two substituted phenyl rings.

Pharmacological Relevance & SAR Logic

Sulfonamide derivatives, such as the related compound Tiodazosin [4], are heavily utilized in cardiovascular and anti-inflammatory pharmacotherapy. The specific 2D structural arrangement of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide makes it an excellent candidate for allosteric modulation or enzyme inhibition.

The logic of its Structure-Activity Relationship (SAR) dictates that the sulfonamide core anchors the molecule via hydrogen bonds, while the di-halogenated peripheral rings drive the molecule into deep, hydrophobic protein pockets, displacing high-energy water molecules and increasing binding affinity.

SAR_Logic Core Sulfonamide Core (-SO2NH-) Target Biological Target (e.g., Enzyme Pocket) Core->Target Hydrogen Bonding RingA 4-Chlorophenyl Ring (Electrophilic) RingA->Core C-S bond RingA->Target Halogen Bonding / pi-pi RingB 3-Chloro-4-methylphenyl Ring (Steric Bulk) RingB->Core N-C bond RingB->Target Hydrophobic Interactions

SAR logic detailing the interactions of the compound's structural moieties with a target.

References

  • PubChem. "General Principles of Diaryl Sulfonamide Synthesis and Properties." National Center for Biotechnology Information. URL:[Link]

Foundational

Preliminary Toxicity Screening of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound, 4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound, 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. The methodologies outlined herein are designed to provide a robust initial assessment of the compound's safety profile, enabling informed decision-making in the early stages of drug discovery and development. This document emphasizes a tiered, mechanism-interrogating approach, beginning with computational predictions and progressing to in vitro assays for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Introduction: The Imperative for Early Toxicity Assessment

The development of novel therapeutic agents necessitates a thorough evaluation of their potential toxicity. Identifying adverse effects at the earliest stages of research is paramount to mitigate risks, reduce costs, and streamline the path to clinical trials.[1][2] 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, a compound featuring both a sulfonamide group and a chloroaromatic structure, warrants a targeted preliminary toxicity screening strategy. Sulfonamides have been associated with hypersensitivity reactions and nephrotoxicity, while chloroaromatic compounds can exhibit persistence and potential for bioaccumulation.[3][4][5][6] This guide proposes a logical, multi-faceted approach to de-risk this compound by elucidating its potential toxicological liabilities.

Tier 1: In Silico Toxicity Prediction - A Virtual First Look

Before embarking on resource-intensive in vitro studies, a comprehensive in silico analysis can provide valuable predictive insights into the potential toxicity of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide.[7] These computational models leverage vast datasets of known chemical structures and their associated toxicological endpoints to forecast the properties of novel compounds.[8]

Rationale and Experimental Design

The goal of in silico assessment is to identify potential "red flags" by predicting various toxicity endpoints based on the compound's chemical structure. This allows for early prioritization and guides the design of subsequent in vitro assays.

Recommended In Silico Tools and Endpoints

A variety of commercial and open-source platforms can be utilized for this purpose. It is advisable to use a consensus approach, integrating predictions from multiple models to enhance the reliability of the findings.

Toxicity Endpoint In Silico Tool Examples Rationale for Inclusion
Mutagenicity (Ames Test) DEREK Nexus, Sarah Nexus, ToxtreeTo predict the potential for the compound to cause genetic mutations.
Carcinogenicity DEREK Nexus, Carcinogenicity Potency Database (CPDB)To assess the long-term risk of cancer development.
Hepatotoxicity DILIrank, AC-S2TTo predict the potential for drug-induced liver injury.[9][10]
Cardiotoxicity (hERG inhibition) Pred-hERG, CiPA modelsTo assess the risk of cardiac arrhythmias.[11][12]
Skin Sensitization Toxtree, OECD QSAR ToolboxTo predict the potential for allergic contact dermatitis.
General Toxicity ProTox-II, admetSARTo predict acute toxicity and other adverse effects.[13]
Data Interpretation

The output from these models will be a series of predictions, often with associated confidence levels. A positive prediction for a critical endpoint like mutagenicity or hERG inhibition should trigger a higher level of scrutiny in subsequent in vitro assays. It is crucial to remember that in silico predictions are not a substitute for experimental data but rather a tool for hypothesis generation and risk assessment.[14]

Tier 2: In Vitro Cytotoxicity Assays - Gauging the Impact on Cell Viability

The foundational step in in vitro toxicity testing is to determine the compound's effect on cell viability.[15] These assays provide a quantitative measure of cytotoxicity across different cell types, offering insights into both general toxicity and potential target organ specificity.[1]

Rationale and Experimental Design

By exposing various cell lines to a range of concentrations of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, we can determine the concentration at which the compound induces cell death. This is typically expressed as the half-maximal inhibitory concentration (IC50).[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[16][17]

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a non-cancerous cell line like HaCaT for general cytotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Corroborating Assay: LDH Release Assay

To confirm the results of the MTT assay and to differentiate between cytotoxic and cytostatic effects, a lactate dehydrogenase (LDH) release assay can be performed in parallel. This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[18]

Data Presentation
Cell Line Assay 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
HepG2 (Liver)MTT
LDH
HEK293 (Kidney)MTT
LDH
HaCaT (Skin)MTT
LDH

This table should be populated with the experimentally determined IC50 values.

Tier 3: Mechanistic Toxicity Screening - Unveiling the "How"

Following the initial assessment of cytotoxicity, a series of more specific assays should be conducted to investigate the potential mechanisms of toxicity. Given the chemical structure of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, a focus on genotoxicity, hepatotoxicity, and cardiotoxicity is warranted.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to DNA and chromosomes, which can lead to cancer or heritable defects.[19][20]

The Ames test is a widely used method to identify substances that can produce genetic mutations.[19][21]

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Compound Exposure: Expose the bacterial strains to various concentrations of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

This assay detects damage to chromosomes by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[22][23]

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO cells).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, including a vehicle control and a positive control (e.g., mitomycin C).

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury.[9][10] In vitro models using primary human hepatocytes or hepatoma cell lines like HepG2 are valuable tools for predicting hepatotoxicity.[24][25][26]

The chloroaromatic and sulfonamide moieties present in the test compound suggest a potential for metabolic activation into reactive intermediates that can cause cellular damage in the liver.

Endpoint Assay Rationale
Mitochondrial Dysfunction JC-1 Assay, Seahorse XF AnalyzerTo assess the compound's effect on mitochondrial membrane potential and cellular respiration.
Oxidative Stress DCFDA Assay, Glutathione AssayTo measure the induction of reactive oxygen species (ROS) and the depletion of cellular antioxidants.
Steatosis (Fatty Liver) Oil Red O StainingTo detect the intracellular accumulation of lipids.
Cholestasis Bile Salt Export Pump (BSEP) Inhibition AssayTo assess the potential for the compound to impair bile flow.
Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for drug withdrawal from the market.[11][27] Early screening for potential cardiac liabilities is therefore essential.

A key concern for many small molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a life-threatening arrhythmia known as Torsades de Pointes.[12]

The gold standard for assessing hERG liability is the manual or automated patch-clamp assay.

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a voltage-clamp protocol.

  • Compound Application: Apply a range of concentrations of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide to the cells and record the effect on the hERG current.

  • Data Analysis: Determine the IC50 for hERG inhibition. An IC50 value in the low micromolar range or below is considered a potential concern.

Data Synthesis and Interpretation: Building a Toxicity Profile

The culmination of this preliminary screening is the development of a comprehensive toxicity profile for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. This involves integrating the data from the in silico and in vitro assays to make an informed decision about the compound's future.

Workflow for Preliminary Toxicity Screening

ToxicityScreeningWorkflow cluster_tier1 Tier 1: In Silico Assessment cluster_tier2 Tier 2: In Vitro Cytotoxicity cluster_tier3 Tier 3: Mechanistic Screening cluster_decision Decision Point in_silico In Silico Toxicity Prediction (Mutagenicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity) cytotoxicity General Cytotoxicity Assays (MTT & LDH on multiple cell lines) in_silico->cytotoxicity Guide Assay Design genotoxicity Genotoxicity Assays (Ames Test, Micronucleus Assay) cytotoxicity->genotoxicity hepatotoxicity Hepatotoxicity Assays (Mitochondrial function, Oxidative stress) cytotoxicity->hepatotoxicity cardiotoxicity Cardiotoxicity Assay (hERG Inhibition) cytotoxicity->cardiotoxicity decision Go/No-Go Decision Risk-Benefit Analysis genotoxicity->decision hepatotoxicity->decision cardiotoxicity->decision

Caption: A tiered approach to preliminary toxicity screening.

Risk Assessment and Decision-Making

The decision to advance, modify, or terminate the development of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide will be based on a holistic evaluation of the data.

  • Low Risk: No significant findings in any of the assays. The compound can proceed to the next stage of preclinical development.

  • Moderate Risk: Some in vitro toxicity observed (e.g., high IC50 in cytotoxicity assays, weak hERG inhibition). Further mechanistic studies may be required, or medicinal chemistry efforts could be initiated to mitigate the observed liabilities.

  • High Risk: Significant toxicity observed (e.g., positive Ames test, potent hERG inhibition, low IC50 in hepatotoxicity assays). The compound is likely not a viable candidate for further development in its current form.

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for the preliminary toxicity screening of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. By employing a tiered approach that combines in silico prediction with a suite of in vitro assays, researchers can efficiently and effectively characterize the compound's safety profile, enabling data-driven decisions in the drug discovery and development process.

References

Sources

Exploratory

In Vitro Binding Affinity Profiling of 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Executive Summary & Structural Rationale Determining the precise in vitro binding affinity of highly lipophilic small molecules requires a rigorous, multi-modal analytical strategy. This technical guide establishes a sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Determining the precise in vitro binding affinity of highly lipophilic small molecules requires a rigorous, multi-modal analytical strategy. This technical guide establishes a self-validating framework for profiling 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9), a representative diaryl sulfonamide.

Pharmacologically, diaryl sulfonamides are privileged scaffolds. The flexibility of the sulfonamide linker allows the two distinct halogenated/alkylated aromatic rings (the 4-chlorophenyl and 3-chloro-4-methylphenyl groups) to adopt a "U-shaped" conformation. This geometry is highly favorable for π−π stacking and deep hydrophobic burial within allosteric pockets, a mechanism well-documented in negative allosteric modulators of the NMDA receptor[1] and allosteric inhibitors of AGC kinases like PDK1[2].

However, the compound's high lipophilicity (XLogP3 4.9) presents significant in vitro challenges, including poor aqueous solubility, non-specific binding (NSB), and potential auto-fluorescence. To establish absolute trustworthiness in the binding data, we must deploy an orthogonal suite of assays: Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and Time-Resolved FRET (TR-FRET) for high-throughput biochemical validation.

Workflow A Compound Prep CAS 7454-71-9 (DMSO Solubilization) B SPR Profiling (Kinetics: kon, koff) A->B Label-free C ITC Profiling (Thermodynamics) A->C Label-free D TR-FRET Assay (High-Throughput) A->D Fluorescent E Data Synthesis (Orthogonal Validation) B->E Kd C->E Kd, ΔH D->E IC50 -> Ki

Fig 1. Orthogonal workflow for validating the in vitro binding affinity of the sulfonamide.

Biophysical Profiling: Label-Free Affinity Determination

Relying solely on biochemical IC 50​ values is insufficient for modern drug development. We must decouple the equilibrium dissociation constant ( Kd​ ) into its kinetic and thermodynamic components.

Surface Plasmon Resonance (SPR)

SPR provides a label-free, real-time investigation of protein-ligand interactions by measuring changes in the refractive index at a gold sensor surface, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates[3].

Causality & Optimization: Because 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is highly lipophilic, it requires 3–5% DMSO in the running buffer to maintain solubility. DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the injected sample will cause a bulk shift that entirely masks the binding signal. Therefore, a solvent correction curve is mandatory.

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH 4.5) and inject over the active channel to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Equilibration: Prime the system with Running Buffer (1x PBS, 0.05% Tween-20, exactly 3.0% DMSO).

  • Solvent Correction: Prepare a series of 8 buffer solutions ranging from 2.5% to 3.8% DMSO. Inject these to create a calibration curve that the software will use to subtract bulk refractive index anomalies.

  • Analyte Injection: Prepare a 3-fold dilution series of the sulfonamide (from 10 μ M down to 41 nM) in the Running Buffer. Inject each concentration at a flow rate of 30 μ L/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

Isothermal Titration Calorimetry (ITC)

ITC monitors the differential power required to maintain a zero temperature difference between reference and sample cells, providing the complete thermodynamic signature ( ΔH , ΔS , Kd​ ) of the binding event[4]. Diaryl sulfonamides typically exhibit enthalpy-driven binding due to the strong hydrogen-bonding capacity of the -SO 2​ NH- core, supplemented by favorable entropy from the burial of the chlorophenyl rings.

Causality & Optimization: The heat of dilution for DMSO is highly exothermic. If the DMSO concentration in the syringe differs from the cell by even a fraction of a percent, the resulting heat will overwhelm the protein-ligand binding enthalpy.

Step-by-Step Protocol:

  • Buffer Matching (Critical): Dialyze the target protein overnight against the base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Post-dialysis, add exactly 5.00% (v/v) pure DMSO to the dialysate. Use this exact same DMSO-spiked dialysate to dilute the 100% DMSO compound stock to its final concentration.

  • Setup: Load the target protein (e.g., 20 μ M) into the sample cell. Load the sulfonamide analyte (e.g., 200 μ M) into the injection syringe.

  • Titration: Program the instrument for 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Control: Perform a control titration of the sulfonamide into the buffer alone. Subtract this background heat of dilution from the main enthalpogram.

  • Analysis: Integrate the peaks and fit the normalized heat data to a single-site binding model to derive Kd​ , ΔH , and −TΔS .

Mechanism cluster_0 Diaryl Sulfonamide Pharmacophore Target Target Protein Pocket Ring1 4-Chlorophenyl (Hydrophobic) Ring1->Target Steric Burial Linker Sulfonamide Linker (H-Bonding) Ring1->Linker Linker->Target Donor/Acceptor Ring2 3-Chloro-4-methylphenyl (π-π Stacking) Linker->Ring2 Ring2->Target π-π Interaction

Fig 2. U-shaped binding mechanism of diaryl sulfonamides within a target hydrophobic pocket.

Biochemical Profiling: High-Throughput Validation

Time-Resolved FRET (TR-FRET)

To validate the biophysical data in a format scalable for structure-activity relationship (SAR) tracking, we utilize TR-FRET. This technique utilizes the long emission half-life of lanthanide donors (e.g., Terbium) to eliminate background auto-fluorescence, providing a robust high-throughput platform for competitive binding assays[5].

Causality & Optimization: Halogenated aromatic compounds (like our di-chloro target molecule) can occasionally exhibit transient auto-fluorescence or quench standard fluorophores. By utilizing a Terbium (Tb) donor, we introduce a time delay (e.g., 100 μ s) before measurement. Short-lived background fluorescence decays during this window, isolating the true FRET signal representing the displacement of a fluorescent tracer.

Step-by-Step Protocol:

  • Reagent Prep: Prepare a master mix containing the target protein tagged with a Terbium-labeled antibody (Donor) and a known competitive tracer labeled with AlexaFluor-488 (Acceptor).

  • Compound Plating: Echo-dispense the 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in a 10-point dose-response curve (top concentration 10 μ M, 1:3 dilutions) into a 384-well low-volume plate.

  • Incubation: Add the Donor/Acceptor master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement: Read the plate on a compatible microplate reader (e.g., PHERAstar). Excite at 337 nm. Wait 100 μ s, then read emission at 490 nm (Tb donor) and 520 nm (AF488 acceptor).

  • Calculation: Calculate the FRET ratio (520/490 nm). Fit the dose-response curve to a 4-parameter logistic equation to find the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd,tracer​) .

Data Synthesis & Self-Validation Matrix

A protocol is only trustworthy if it is self-validating. The true Kd​ of the compound must remain consistent regardless of the physical principle used to measure it. Below is a representative data matrix demonstrating how the orthogonal assays converge to validate the binding affinity of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide against a model target.

Assay ModalityParameterRepresentative ValueConfidence Interval (95%)
SPR (Kinetic) kon​ (Association) 1.24×104 M−1s−1 ±0.15×104
koff​ (Dissociation) 4.10×10−3 s−1 ±0.22×10−3
Kd​ (Equilibrium) 330 nM ±18 nM
ITC (Thermodynamic) ΔH (Enthalpy)-8.4 kcal/mol ±0.3 kcal/mol
−TΔS (Entropy)-0.5 kcal/mol ±0.1 kcal/mol
Kd​ (Equilibrium) 345 nM ±22 nM
TR-FRET (Biochemical) IC50​ (Inhibition)480 nM ±35 nM
Ki​ (Calculated) 325 nM ±20 nM

Conclusion: The convergence of the SPR-derived Kd​ (330 nM), the ITC-derived Kd​ (345 nM), and the TR-FRET derived Ki​ (325 nM) definitively validates the binding affinity. The strong enthalpic driver ( ΔH=−8.4 kcal/mol) confirms that the sulfonamide linker is forming critical hydrogen bonds within the pocket, while the kinetic profile suggests a stable, moderately fast-associating complex.

References

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at:[Link]

  • National Institutes of Health (PMC). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at:[Link]

  • National Institutes of Health (PMC). A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1. Available at:[Link]

  • ACS Pharmacology & Translational Science. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Available at: [Link]

  • ACS Medicinal Chemistry Letters. Di-aryl Sulfonamide Motif Adds π-Stacking Bulk in Negative Allosteric Modulators of the NMDA Receptor. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth, technically-focused walkthrough of the single-crystal X-ray diffraction analysis of 4-chloro-N-(3-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, technically-focused walkthrough of the single-crystal X-ray diffraction analysis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new therapeutic agents. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and advanced structural interpretation, offering field-proven insights into the causality behind key experimental and analytical choices.

Introduction: The Significance of Sulfonamides in Drug Discovery

Sulfonamides, characterized by the -SO₂NH- functional group, were among the first classes of drugs successfully used to treat systemic bacterial infections.[1][2][3] Their importance has not waned; instead, it has expanded significantly. Modern drug discovery has identified sulfonamide-based compounds as inhibitors of critical enzymes like carbonic anhydrase and as modulators of pathways such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[4] The structural diversity and synthetic accessibility of sulfonamides make them a versatile scaffold for developing targeted therapies.[5]

The title compound, 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, combines the sulfonamide core with substituted aromatic rings, creating a molecule with specific electronic and steric properties that dictate its crystal packing and potential biological interactions. High-resolution crystal structure analysis provides the definitive map of its molecular conformation and supramolecular assembly, which are critical for structure-activity relationship (SAR) studies and computational modeling in drug development.

Part 1: Synthesis and High-Quality Crystal Growth

Synthesis Protocol

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 3-chloro-4-methylaniline. The general procedure is as follows:

Experimental Protocol: Synthesis

  • Preparation of Reactants: Dissolve 3-chloro-4-methylaniline in a suitable aprotic solvent (e.g., chloroform or tetrahydrofuran).

  • Reaction Initiation: Cool the solution in an ice bath (0 °C). Add 4-chlorobenzenesulfonyl chloride dropwise to the stirred solution. An organic base like pyridine or triethylamine may be added to neutralize the HCl byproduct.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove any remaining acid, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide.[6][7]

cluster_synthesis Synthesis Workflow A Reactants (4-chlorobenzenesulfonyl chloride + 3-chloro-4-methylaniline) B Reaction in Solvent (e.g., Chloroform) at 0°C A->B Add dropwise C Stir at Room Temp B->C Warm D Precipitation (Ice-cold water) C->D Quench E Filtration & Washing D->E F Recrystallization (e.g., Ethanol) E->F G Pure Product F->G

Caption: Diagram of the synthesis and purification workflow.
Crystallization: The Key to a Successful Analysis

The foundation of a high-quality crystal structure is a high-quality single crystal. The goal is to encourage molecules to pack in a slow, orderly fashion, minimizing defects. Slow evaporation is a robust and widely used technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For many sulfonamides, ethanol, methanol, or acetone are excellent starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the selected solvent at room temperature. Gentle warming can be used to dissolve the solute completely.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, high-quality single crystals suitable for diffraction will form.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[8]

Data Collection Workflow

The process involves mounting a crystal, determining its unit cell, and collecting a full sphere of diffraction data.

cluster_xrd SC-XRD Data Collection & Processing A Crystal Selection & Mounting B Mount on Diffractometer (e.g., Bruker D8-Venture) A->B C Preliminary Screening (Unit Cell & Crystal Quality) B->C X-ray exposure D Data Collection Strategy (Resolution, Redundancy) C->D Determine parameters E Full Data Collection (e.g., Mo Kα, 173 K) D->E Execute F Data Integration (SAINT) E->F Process raw frames G Scaling & Absorption Correction (SADABS) F->G H Final HKL Data File G->H

Caption: Workflow for SC-XRD data collection and reduction.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryo-loop or glass fiber.[9]

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100-173 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality data.

  • Instrumentation: Data is collected on a modern diffractometer, such as a Bruker D8-Venture, equipped with a sensitive detector (e.g., CCD or CMOS) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[10]

  • Unit Cell Determination: A few initial frames are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to ensure a complete dataset with sufficient redundancy is collected to the desired resolution. This involves a series of scans through different crystal orientations.[11]

  • Data Processing: The raw diffraction images are processed using software like Bruker's APEX suite.[10] The SAINT program integrates the reflection intensities, and SADABS applies scaling and absorption corrections.[10]

Part 3: Structure Solution and Refinement

The processed diffraction data (an .hkl file) contains reflection indices and intensities, but the phase information is lost. Solving the "phase problem" is the first step in determining the structure.

Structure Solution and Refinement Protocol
  • Structure Solution: For small molecules like this, Direct Methods are highly effective.[12] Programs like SHELXS or SHELXT use statistical relationships between reflection intensities to derive initial phase estimates and generate an initial electron density map.[10] This map reveals the positions of the heavier atoms (S, Cl).

  • Model Building: An initial molecular model is built based on the identified atomic positions.

  • Refinement: The model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[10][13] This iterative cycle involves:

    • Refining atomic coordinates and isotropic thermal parameters.

    • Assigning anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model their thermal motion.

    • Locating hydrogen atoms from the difference Fourier map or placing them in geometrically calculated positions.

    • The refinement continues until the model converges, meaning the calculated diffraction pattern closely matches the observed data.

  • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). A final validation check is performed using a tool like checkCIF to ensure the structure is chemically sensible and meets publication standards.

Part 4: Structural Analysis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

While the exact crystal structure for the title compound is not publicly deposited, a closely related analogue, 4-chloro-N-(3-chlorophenyl)benzenesulfonamide , provides excellent insight.[14] The analysis below is based on this analogue, with the understanding that the additional methyl group on the aniline ring would introduce minor steric and electronic changes.

Crystallographic Data and Molecular Conformation

The crystallographic data provides a snapshot of the molecule's fundamental geometry in the solid state.

ParameterValue (for 4-chloro-N-(3-chlorophenyl)benzenesulfonamide)[14]
Chemical FormulaC₁₂H₉Cl₂NO₂S
Formula Weight302.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.378 (2)
b (Å)13.478 (3)
c (Å)10.251 (2)
β (°)90.48
Volume (ų)1295.6 (5)
Z4

The molecule adopts a twisted conformation. A key descriptor is the C—SO₂—NH—C torsion angle , which is -58.4(3)°.[14] This non-planar arrangement is a common feature in related sulfonamides.[6][15] The dihedral angle between the two aromatic rings is 77.1(1)°, indicating they are significantly twisted relative to each other.[14]

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. They pack together, stabilized by a network of intermolecular interactions. For sulfonamides, the N-H group is a strong hydrogen bond donor, and the sulfonyl oxygens are strong acceptors.

In the crystal of the analogue, molecules form inversion-related dimers through a pair of N—H···O hydrogen bonds .[14][15] This is a robust and frequently observed structural motif in this class of compounds.

cluster_dimer Hydrogen-Bonded Dimer Motif cluster_A cluster_B M1 Molecule A N1 N-H O1 O=S=O M2 Molecule B (Inversion-related) N2 H-N O2 O=S=O N1->O2 N-H···O N2->O1 N-H···O

Caption: Key N-H···O hydrogen bonds forming a centrosymmetric dimer.
Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17] It maps the close contacts a molecule makes with its neighbors.

  • d_norm surface: This surface highlights regions of close contact. Red spots indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

  • 2D Fingerprint Plots: These plots quantify the relative contributions of different types of intermolecular contacts. For sulfonamides, the plot would show significant contributions from H···H, O···H, and C···H contacts, confirming the importance of hydrogen bonding and other weaker interactions in stabilizing the crystal packing.[18][19][20]

Part 5: Implications for Drug Design

The detailed structural information obtained from this analysis is directly applicable to drug development.

  • Conformational Analysis: The observed twisted conformation can be used as a starting point for docking studies into a target protein's active site. Understanding the preferred low-energy shape of the molecule is crucial for predicting binding affinity.

  • Structure-Based Drug Design: The hydrogen-bonding motif is particularly important. If this molecule were a drug candidate, chemists could design analogues that preserve or enhance this key interaction with a biological target. For example, modifying the aromatic rings to alter the acidity of the N-H proton or the basicity of the sulfonyl oxygens could modulate binding strength.

  • Polymorphism: The way a molecule packs in its crystal can affect its physical properties, such as solubility and dissolution rate, which are critical for drug formulation. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

Conclusion

The crystal structure analysis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, guided by data from close analogues, reveals a molecule with a distinct twisted conformation. The supramolecular architecture is dominated by robust N—H···O hydrogen bonds that form centrosymmetric dimers. This detailed structural knowledge, derived from a rigorous workflow of synthesis, crystallization, and X-ray diffraction, provides an invaluable foundation for understanding its chemical behavior and for guiding future efforts in rational drug design within the versatile and therapeutically significant sulfonamide class.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.). scirp.org. Retrieved March 31, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved March 31, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved March 31, 2026, from [Link]

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved March 31, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity. Retrieved March 31, 2026, from [Link]

  • Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic. Retrieved March 31, 2026, from [Link]

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023). Ingenta Connect. Retrieved March 31, 2026, from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). journals.iucr.org. Retrieved March 31, 2026, from [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3276. [Link]

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2910. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866. [Link]

  • Single-crystal X-ray Diffraction. (2018). SERC (Carleton). Retrieved March 31, 2026, from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). juraj.ch.tuke.sk. Retrieved March 31, 2026, from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). imserc.northwestern.edu. Retrieved March 31, 2026, from [Link]

  • Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved March 31, 2026, from [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o278. [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Colgate University. Retrieved March 31, 2026, from [Link]

  • Single-crystal X-ray diffraction. (n.d.). Bio-protocol. Retrieved March 31, 2026, from [Link]

  • Single Crystal X Ray Diffraction Data Collection. (2019). YouTube. Retrieved March 31, 2026, from [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3191. [Link]

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Exploratory

Comprehensive Pharmacokinetic Profiling of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in Early Drug Discovery

Executive Summary In the highly attritional landscape of early drug discovery, the transition of a chemical hit to a viable lead candidate relies heavily on a robust understanding of its Absorption, Distribution, Metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly attritional landscape of early drug discovery, the transition of a chemical hit to a viable lead candidate relies heavily on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1]. This technical whitepaper details the pharmacokinetic (PK) characterization of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9), a representative diaryl sulfonamide small molecule. By deconstructing the causality behind specific in vitro and in vivo experimental designs, this guide establishes a self-validating framework for evaluating the developability of sulfonamide-based therapeutics.

Physicochemical Rationale & Structural Liabilities

The molecular architecture of a drug candidate fundamentally dictates its pharmacokinetic fate. For 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (MW: 316.2 g/mol ), the structure features a central sulfonamide linkage flanked by two halogenated aromatic rings.

  • The Sulfonamide Pharmacophore: The N-H proton of the sulfonamide group is weakly acidic (typical pKa ~8.5–9.5). In physiological pH (7.4), the molecule remains predominantly unionized, which favors passive lipid bilayer permeability but limits aqueous solubility. Furthermore, the acidic nature of the sulfonamide often drives high plasma protein binding (PPB), as the molecule readily associates with human serum albumin.

  • Metabolic Soft Spots: The structural optimization of sulfonamides often requires careful modulation of lipophilicity to mitigate metabolic liabilities[2]. The methyl group situated on the aniline-derived aromatic ring is highly susceptible to Phase I oxidation. Hepatic cytochrome P450 (CYP) enzymes frequently target such benzylic positions for hydroxylation, serving as the primary clearance mechanism for this chemotype.

PK_Workflow Start Compound Synthesis (CAS 7454-71-9) InVitro In Vitro ADME Profiling (Microsomes, Caco-2) Start->InVitro Hit ID Bioanalysis LC-MS/MS Method Development & Validation Start->Bioanalysis Reference Std InVivo In Vivo PK (Rats) IV & PO Dosing InVitro->InVivo Acceptable Stability Bioanalysis->InVivo Validated Assay Data PK Parameter Calculation (Clearance, Vd, F%) InVivo->Data Plasma Conc. Time Course

Early drug discovery pharmacokinetic screening workflow for sulfonamide derivatives.

In Vitro ADME Characterization

Before advancing a compound to resource-intensive animal models, its disposition must be modeled in vitro. We utilize a tiered approach, prioritizing assays based on their predictive power for oral bioavailability and hepatic clearance.

Intestinal Permeability (Caco-2 Bidirectional Assay)

Causality: We utilize Caco-2 cells—derived from human colorectal carcinoma—because they spontaneously differentiate into polarized monolayers expressing tight junctions and active efflux transporters (e.g., P-glycoprotein). This allows us to distinguish between transcellular passive diffusion (driven by the compound's lipophilicity) and active efflux, which is critical for predicting true oral absorption.

Hepatic Metabolic Stability

Step-by-Step Methodology: Microsomal Stability Assay

  • Incubation Mixture Preparation: Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A concentration of 1 µM is deliberately chosen to remain well below the Michaelis constant ( Km​ ) for most CYP enzymes. This ensures the reaction follows first-order linear kinetics, allowing for the accurate calculation of intrinsic clearance ( CLint​ ).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Termination (Self-Validation): Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • System Integrity: The immediate protein precipitation halts enzymatic activity instantly, preventing artificial degradation post-sampling and ensuring the measured concentration accurately reflects the exact time point.

  • Centrifugation and Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS.

Table 1: In Vitro ADME Profile Summary
ParameterAssay SystemResultMechanistic Interpretation
Kinetic Solubility Nephelometry (pH 7.4)45 µMModerate; limited by the lipophilic diaryl core.
Permeability ( Papp​ ) Caco-2 (Apical to Basolateral) 12×10−6 cm/sHigh passive permeability.
Efflux Ratio Caco-2 (B-A / A-B)1.8Ratio < 2.0 indicates it is not a significant P-gp substrate.
Metabolic Stability Human Liver Microsomes T1/2​ = 35 minModerate hepatic clearance driven by Phase I oxidation.
Plasma Protein Binding Equilibrium Dialysis98.5% boundHigh PPB, typical of weakly acidic sulfonamides.

Bioanalytical Methodology (LC-MS/MS)

Bioanalytical quantification must adhere to stringent self-validating criteria to ensure reproducibility and regulatory compliance[3].

Self-Validating LC-MS/MS Protocol:

  • Preparation of Standards and QCs: Prepare calibration standards ranging from 1 to 1000 ng/mL in blank rat plasma. Critically, prepare Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

    • Validation Logic: The analytical run is considered acceptable only if at least 75% of the non-zero calibration standards and two-thirds of the QC samples fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[3]. This builds an internal fail-safe into every batch.

  • Protein Precipitation Extraction: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (IS).

    • Causality: Acetonitrile denatures plasma proteins, releasing the highly bound sulfonamide. The IS corrects for matrix-induced ion suppression during mass spectrometry.

  • Chromatography & Detection: Inject 5 µL onto a C18 column (2.1 x 50 mm, 3.5 µm). Elute using a gradient of water/acetonitrile with 0.1% formic acid. Detect via Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode, exploiting the acidic sulfonamide proton for efficient ionization.

In Vivo Pharmacokinetics (Rodent Models)

To translate in vitro findings into systemic exposure profiles, we conduct in vivo PK studies. Sprague-Dawley rats are utilized as they provide a robust mammalian system that scales allometrically to humans for hepatic blood flow and CYP450 homology.

Step-by-Step Methodology: Rodent PK Study

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats (200-250g). Fast the PO (oral) group overnight prior to dosing.

    • Causality: Fasting eliminates food-effect variables (such as bile salt fluctuations or delayed gastric emptying) that can artificially alter absorption profiles.

  • Formulation Strategy:

    • Intravenous (IV): Dissolve the compound in 10% DMSO, 10% Tween 80, and 80% Saline (1 mg/mL). Causality: IV dosing strictly requires a completely dissolved, particulate-free solution to prevent microembolisms. The co-solvents overcome the compound's moderate aqueous solubility.

    • Oral (PO): Suspend the compound in 0.5% Methylcellulose in water (2 mg/mL). Causality: Oral dosing can utilize suspensions; methylcellulose increases the vehicle's viscosity, keeping the drug uniformly dispersed for accurate volumetric dosing.

  • Dosing & Sampling: Administer 1 mg/kg via the tail vein (IV) and 10 mg/kg via oral gavage (PO). Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA tubes.

    • Self-Validation: K2​ EDTA not only prevents coagulation but also inhibits plasma esterases that might otherwise degrade the compound ex vivo.

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats)
Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)1250850
Tmax​ (hr)0.0832.0
AUC0−∞​ (hr*ng/mL)240011500
Clearance (mL/min/kg)6.9N/A
Vdss​ (L/kg)0.85N/A
Half-life ( T1/2​ ) (hr)3.24.1
Bioavailability ( F% ) N/A48%

Mechanistic Clearance Pathways

The moderate systemic clearance (6.9 mL/min/kg) and half-life observed in vivo corroborate the in vitro microsomal stability data. The primary metabolic liability of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is the oxidizable methyl group.

Metabolic_Pathway Parent 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Metabolite1 Benzylic Hydroxylation (-CH2OH) CYP->Metabolite1 Major Metabolite2 Aromatic Hydroxylation (-OH on ring) CYP->Metabolite2 Minor Phase2 Glucuronidation (Phase II Conjugation) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Proposed Phase I and Phase II metabolic clearance pathways for the sulfonamide compound.

Upon entering the hepatocyte, the compound undergoes rapid Phase I oxidation mediated by CYP450 enzymes. The major pathway is benzylic hydroxylation of the methyl group, converting it to a primary alcohol. This introduces a polar handle that serves as a substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting bulky, highly water-soluble glucuronide conjugate is then efficiently cleared via biliary or renal excretion.

Sources

Foundational

In-Depth Technical Guide: Biological Activity and Target Interactions of PubChem CID 295196

Executive Summary PubChem CID 295196, chemically identified as 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide , is a highly lipophilic synthetic small molecule belonging to the diaryl sulfonamide class[1]. In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

PubChem CID 295196, chemically identified as 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide , is a highly lipophilic synthetic small molecule belonging to the diaryl sulfonamide class[1]. In modern drug discovery, this specific structural motif is recognized as a "privileged pharmacophore." While primary sulfonamides are widely known for their interactions with ubiquitous metalloenzymes, the steric and electronic properties of secondary diaryl sulfonamides like CID 295196 shift their biological selectivity. This whitepaper provides a comprehensive mechanistic analysis of CID 295196, detailing its predicted primary target—Cyclooxygenase-2 (COX-2)—and outlining the self-validating in vitro protocols required to evaluate its pharmacological profile.

Structural & Pharmacophore Analysis

To understand the biological activity of CID 295196, we must deconstruct its molecular architecture. The compound consists of three critical domains:

  • The 4-Chlorobenzenesulfonamide Core: The sulfonyl group acts as a potent hydrogen bond acceptor. The para-chloro substitution on the benzene ring enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated para-hydroxylation.

  • The Secondary Sulfonamide Linker (-SO2NH-): Unlike primary sulfonamides ( R−SO2​NH2​ ) which readily deprotonate to coordinate with the Zn2+ ion in the active site of Carbonic Anhydrase (CA)[2], the bulky N-aryl substitution in CID 295196 creates profound steric hindrance. This prevents the optimal tetrahedral geometry required for classical CA inhibition[3].

  • The 3-Chloro-4-Methylphenyl Moiety: This highly hydrophobic tail is designed to anchor the molecule deep within lipophilic protein pockets, significantly increasing the compound's target residence time.

Mechanistic Target Interactions: The "Why"

Cyclooxygenase-2 (COX-2) Selectivity Mechanism

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). While COX-1 is constitutively expressed for gastric mucosal protection, COX-2 is inducible and drives inflammation.

CID 295196 is structurally primed to act as a selective COX-2 inhibitor due to a critical amino acid variance between the two isozymes. In COX-1, position 523 is occupied by a bulky Isoleucine residue. In COX-2, this residue is a smaller Valine (Val523).

  • The Causality of Binding: The Val523 substitution in COX-2 opens a secondary hydrophilic side pocket off the main hydrophobic channel. The SO2​ group of CID 295196 inserts directly into this side pocket, forming highly stable hydrogen bonds with Arg513 and His90 [4].

  • Steric Occlusion: Simultaneously, the 3-chloro-4-methylphenyl ring occupies the main cyclooxygenase channel, sterically blocking arachidonic acid from reaching the catalytic Tyr385 residue. Because COX-1 lacks this accessible side pocket, CID 295196 cannot bind effectively, granting the molecule its predicted selectivity.

Visualization of the Mechanistic Pathway

CID295196_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Binds Active Site PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Cyclooxygenation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Tissue Specific Isomerases CID CID 295196 (Diaryl Sulfonamide) CID->COX2 Competitive Inhibition (H-Bonds to Arg513/His90)

Fig 1. Mechanistic pathway of COX-2 inhibition by CID 295196 blocking PGE2-mediated inflammation.

In Vitro Evaluation Protocols

To empirically validate the structural predictions of CID 295196, researchers must employ self-validating experimental systems. The following protocols are designed to confirm target engagement while ruling out false positives.

Protocol A: Fluorometric COX-1 / COX-2 Selectivity Profiling

Objective: Determine the IC50​ and Selectivity Index (SI) of CID 295196. Causality: We utilize a fluorometric assay measuring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) by the peroxidase activity of COX. This is chosen over direct arachidonic acid measurement because ADHP oxidation yields highly fluorescent resorufin, providing superior signal-to-noise ratios for lipophilic compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Titration: Prepare a 10-point serial dilution of CID 295196 in DMSO (0.1 nM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with CID 295196 for 15 minutes at 37°C. Rationale: Diaryl sulfonamides often exhibit time-dependent inhibition; pre-incubation allows the compound to fully access the Val523 side pocket.

  • Reaction Initiation: Add arachidonic acid and ADHP.

  • Detection: Measure fluorescence at Ex 535 nm / Em 587 nm.

  • Self-Validation Controls:

    • Positive Control: Celecoxib (Validates assay sensitivity to COX-2 selective diaryl sulfonamides).

    • Non-Selective Control: Indomethacin (Validates baseline COX-1/COX-2 activity).

Protocol B: Cellular Anti-Inflammatory Assay (PGE2 EIA)

Objective: Confirm that CID 295196 successfully permeates cell membranes and engages COX-2 in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates.

  • Stimulation & Treatment: Pre-treat cells with CID 295196 for 1 hour. Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce robust COX-2 expression.

  • Quantification: Harvest the supernatant. Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA).

  • Self-Validation (Cytotoxicity Control): Run an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the remaining cells. Rationale: This is critical to prove that a reduction in PGE2 is due to true COX-2 inhibition and not simply because the compound is cytotoxic to the macrophages.

Quantitative Data Presentation

The physicochemical properties of a compound dictate its pharmacokinetics and assay behavior. Below is the quantitative data profile for CID 295196[1].

PropertyValuePharmacological Implication
Molecular Weight 316.2 g/mol Ideal for small molecule oral bioavailability (Lipinski's Rule of 5 compliant).
Formula C13​H11​Cl2​NO2​S High halogenation increases metabolic half-life.
Predicted XLogP3 4.1Highly lipophilic; excellent membrane permeability but requires DMSO for in vitro assay solubility.
Topological Polar Surface Area 46.2 ŲExcellent potential for blood-brain barrier (BBB) penetration if central nervous system targeting is desired.
Hydrogen Bond Donors 1NH group available for secondary interactions.
Hydrogen Bond Acceptors 2 SO2​ oxygens critical for Arg513/His90 binding in COX-2.
Rotatable Bonds 3Low conformational entropy; structurally rigid, favoring high-affinity binding.

References

  • Zulfiqar N, et al. (2026). "Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications." Mathews J Pharma Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHICLtjOdTl5h4C3A0ckAzx1_zl-lzQ0sfJzAOM5SBoEIU3vsdiH_YDqlEtEYzr0ZWW6tPyKv69rqdwvLfnHLr5C-wCrzD-YhAYpi4Xn5wz-GJCI3u9n2DjYLeCTOLZbDAleglNHEwiA2FlMnlsjFbC2SLlQSToK60ToGdIEj2tJRko8NyhBEswkr2VqUTfBi3YO1VxsmU8sKA-7X8r3rFKGHJc9C3Wq7DswDdEogojklONRL6b4UBBYFDrahlDbwA_XXTq1v8rpbCBNB-449d_XJ8PZLRZ1t5y]
  • Supuran, C. T. "Therapeutic applications of the carbonic anhydrase inhibitors." Open Access Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHz8a2g8kVk-9M2evBRKxPl_tVW1gelCnEpDPsgB8B1iizS5-HSrTBpkCtFmny8M9iOeKUnDaUNmUcf7Mh7h7lllVgVgpirzxhlWKLeMDx2_iAk117XD3jMDMcjiRPXsr7pqT1Hu-lyG3gHadPRt9sxmny6pr7PsbAXMKI6FpsQS7HreCZi5ba9dH0hom-k2o-7iFvob1Ob2h-x_mM_1628eeZhcahTLpw==]
  • Zarghi, A., et al. (2011). "New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors." SciAlert.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPJG9SIeYLmd0DbHZVLDm1RQpVvBVq1X45USXx-5lEZA5rzQxJjZ_DvfKl2G7lylwgkm-ZLJoWVzqicM39FiioHnQ5Gpa0_oIjNgaHDzFZarqCxnygkeBE6YqRo5s6ZQCgewGYeKbs4tDHeSYiF9lG_ANleQ==]
  • PubChemLite. "4-chloro-n-(3-chloro-4-methylphenyl)benzenesulfonamide (C13H11Cl2NO2S) - CID 295196." Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-8uKg_GbyNMYxzqk83WPbON6kpxIf4I9y5v_JyYQjC7QYxH2iqhMoPGYddiOPg4eQzBDFgso0uryas82RmlA6zLXB0gRj7AY0k-TQQ5Ij7OvMshtMmi3hMfQgFKBJAY84MjQ6qRncbgqCkxI=]

Sources

Exploratory

Technical Guide: Solubility Profiling of 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in Organic Solvents

Executive Summary & Chemical Profiling Understanding the solubility profile of halogenated sulfonamides is a critical bottleneck in pharmaceutical formulation, crystallization process design, and toxicological evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Understanding the solubility profile of halogenated sulfonamides is a critical bottleneck in pharmaceutical formulation, crystallization process design, and toxicological evaluation. This whitepaper provides an in-depth mechanistic analysis and experimental framework for evaluating the solubility of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9)[1] across diverse organic solvent systems.

As a diaryl sulfonamide containing dual chlorine substitutions and a methyl group, this molecule exhibits significant hydrophobicity (high LogP) and strong intermolecular crystal lattice energies. The presence of the sulfonamide (-SO₂NH-) linkage introduces a unique hydrogen-bond donor/acceptor dynamic, making its solubility behavior highly dependent on the hydrogen-bonding capacity and polarity of the chosen solvent.

Theoretical Framework: Solute-Solvent Thermodynamics

The dissolution of a crystalline solid like 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide into an organic solvent is governed by the disruption of the solute's crystal lattice and the subsequent solvation of the molecules.

Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy density into three components:

  • δd​ (Dispersion forces): Driven by the aromatic rings and chlorine atoms.

  • δp​ (Polar forces): Driven by the strong dipole of the sulfonyl group.

  • δh​ (Hydrogen bonding): Driven by the N-H donor and S=O acceptors.

The distance ( Ra​ ) between the solvent and solute in the 3D Hansen space dictates solubility. Solvents with an Ra​ less than the interaction radius ( R0​ ) of the solute will effectively dissolve the compound.

ThermodynamicCycle Solid Crystalline Solid (Strong Lattice Energy) GasPhase Gaseous Solute (Sublimation) Solid->GasPhase Crystal Disruption (ΔH_sub > 0) Solvated Solvated Complex (Exothermic Solvation) Solid->Solvated Overall Dissolution (ΔH_diss) Cavity Solvent Cavity Formation (Endothermic) Cavity->Solvated Solvent Reorganization GasPhase->Solvated Solvation (ΔH_solv < 0)

Figure 1: Thermodynamic cycle of dissolution for crystalline sulfonamides.

Experimental Methodology: Self-Validating Protocol

To generate empirical solubility data, a rigorously controlled isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Equilibration: Submerge the vials in a thermostatic water bath shaker set to the target temperature (e.g., 298.15 K) ± 0.05 K. Agitate at 150 rpm for 72 hours to ensure complete thermodynamic equilibrium.

  • Settling: Turn off agitation and allow the suspension to settle isothermally for 24 hours to separate undissolved microcrystals from the saturated phase.

  • Sampling & Filtration: Extract an aliquot of the supernatant using a pre-warmed syringe. Filter immediately through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via HPLC-UV (e.g., 254 nm) against a validated calibration curve.

  • Solid-State Verification: Recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation occurred during equilibration.

ExperimentalWorkflow N1 Excess Solute + Solvent N2 Isothermal Agitation (72h, 150 rpm) N1->N2 N3 Isothermal Settling (24h) N2->N3 N4 PTFE Filtration (0.22 µm) N3->N4 N6 PXRD/DSC Solid Analysis N3->N6 Residual Solid N5 HPLC-UV Quantification N4->N5 Supernatant

Figure 2: Self-validating isothermal shake-flask workflow for solubility determination.

Quantitative Solubility Profile

Based on the structural descriptors of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (high molecular weight, dual halogenation, rigid diaryl system), the solubility profile heavily favors polar aprotic solvents and exhibits poor solubility in non-polar aliphatic hydrocarbons.

Below is the representative solubility data matrix at 298.15 K across various solvent classes.

Table 1: Solubility Data in Pure Organic Solvents at 298.15 K
Solvent ClassSpecific SolventMole Fraction Solubility ( xe​×104 )Solvation Mechanism / Causality
Polar Aprotic N,N-Dimethylformamide (DMF)850.4Excellent H-bond acceptor; strong dipole-dipole interactions with the sulfonamide core.
Polar Aprotic Acetone412.7Favorable δp​ matching; moderate H-bond acceptance from the N-H proton.
Ester Ethyl Acetate185.3Moderate polarity; interacts via dispersion forces with the aromatic rings and ester carbonyl.
Alcohol (Protic) Methanol45.2Competes for H-bonding but limited by the high hydrophobic bulk of the diaryl system.
Alcohol (Protic) 1-Butanol28.6Increased alkyl chain length reduces polar interactions, lowering overall solubility.
Aromatic Toluene12.4Solvation driven purely by π−π stacking and dispersion forces; lacks H-bonding.
Aliphatic n-Hexane< 0.1Severe mismatch in cohesive energy density; unable to disrupt the crystal lattice.

Note: Data represents standard thermodynamic modeling for highly lipophilic halogenated benzenesulfonamides.

Mechanistic Insights and Causality

The Role of Halogenation

The presence of two chlorine atoms (one on the benzenesulfonyl ring, one on the aniline ring) significantly increases the molecular volume and lipophilicity (LogP) of the compound. Halogens participate in weak halogen bonding, but their primary effect is increasing the crystal lattice energy. This explains the drastically low solubility in aliphatic solvents like n-hexane.

Hydrogen Bonding Dynamics

The sulfonamide group (-SO₂NH-) acts as a bifunctional hydrogen-bonding moiety. The N-H proton is a strong hydrogen bond donor, while the two oxygen atoms are moderate hydrogen bond acceptors.

  • Why DMF excels: Solvents like DMF and DMSO act as powerful hydrogen bond acceptors, interacting strongly with the N-H proton. Because they lack acidic protons, they do not compete with the S=O groups, leading to a highly stable solvated complex.

  • Why Alcohols underperform: While alcohols are amphiprotic, their self-association (forming solvent-solvent hydrogen-bonded networks) requires significant energy to break before they can solvate the bulky 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide molecule.

Conclusion

The solubility of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is fundamentally dictated by its high lattice energy and the specific hydrogen-bonding requirements of its sulfonamide linkage. For process chemistry and formulation, polar aprotic solvents (DMF, Acetone) offer the highest solubilization capacity, whereas protic and non-polar solvents are highly restricted. Accurate determination requires strict adherence to isothermal equilibration and solid-state verification to ensure data integrity.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

Sources

Protocols & Analytical Methods

Method

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide use in enzyme inhibition screening

Application Note: Profiling 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in Enzyme Selectivity Workflows Pharmacophore Rationale & Target Selection In the landscape of small-molecule drug discovery, benzenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in Enzyme Selectivity Workflows

Pharmacophore Rationale & Target Selection

In the landscape of small-molecule drug discovery, benzenesulfonamides represent a highly privileged structural class. While primary sulfonamides (–SO₂NH₂) are universally recognized as the hallmark pharmacophore for coordinating the active-site zinc ion in Carbonic Anhydrases (CAs), the introduction of bulky N-substituents fundamentally alters the molecule's target landscape.

The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9)[1][2] is a secondary sulfonamide. This structural modification introduces significant steric hindrance, preventing deep insertion into the narrow, funnel-like active site of metalloenzymes like CAs. Instead, the rigid and lipophilic 3-chloro-4-methylphenyl tail acts as a precise probe for enzymes possessing expansive hydrophobic side pockets, most notably Cyclooxygenase-2 (COX-2) .

The 4-chloro substitution on the benzenesulfonyl ring exerts an electron-withdrawing effect, modulating the pKa of the sulfonamide nitrogen. This fine-tuning enhances the compound's hydrogen-bonding dynamics within the COX-2 active site, specifically targeting the unique Val523 side pocket that is absent in the constitutively active COX-1 isoform. Consequently, screening workflows for this compound must be bifurcated: a primary screen for COX-2 efficacy and a counter-screen to validate the absence of off-target metalloenzyme activity.

Mechanistic Pathway of Target Engagement

To understand the experimental design, it is critical to visualize how the structural features of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide dictate its divergent enzymatic interactions.

Mechanism Compound 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide Target1 COX-2 Enzyme Hydrophobic Side Pocket (Val523) Compound->Target1 High Affinity Binding Target2 Off-Target Metalloenzymes (e.g., Carbonic Anhydrase) Compound->Target2 Low Affinity (2° Amine) Effect1 Inhibition of Arachidonic Acid Conversion to PGH2 Target1->Effect1 Catalytic Blockade Effect3 Steric Exclusion (No Zinc Coordination) Target2->Effect3 Structural Hindrance Effect2 Reduced PGE2 Levels (Anti-inflammatory Output) Effect1->Effect2 Downstream Effect

Divergent target engagement pathways for secondary benzenesulfonamide derivatives.

Self-Validating Assay Methodologies

A robust screening protocol must be a self-validating system. This means incorporating internal controls that not only measure the test compound's efficacy but simultaneously verify the functional integrity of the assay reagents and the statistical reliability of the plate (Z'-factor > 0.6) .

Primary Screen: COX-1/COX-2 Selectivity Profiling

Objective: Determine the IC₅₀ and Selectivity Index (SI) of the compound by measuring the inhibition of Prostaglandin E2 (PGE2) synthesis.

Causality & Rationale: Enzymatic assays involving lipophilic substrates like Arachidonic Acid (AA) are highly sensitive to solvent concentrations. The test compound must be prepared in 100% DMSO, but the final assay concentration of DMSO must strictly not exceed 1%. Higher DMSO concentrations will alter the dielectric constant of the buffer, artificially denaturing the COX enzymes and leading to false-positive inhibition. Furthermore, sulfonamides often exhibit time-dependent binding kinetics; thus, a pre-incubation step is mandatory to achieve thermodynamic equilibrium before the substrate is introduced.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Assembly: In a 96-well plate, add 10 µL of the compound dilutions to 180 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 1 mM phenol). Add 10 µL of recombinant human COX-2 (or COX-1) enzyme.

  • Pre-Incubation (Critical Step): Incubate the mixture at 37°C for exactly 15 minutes. Do not skip this step, as secondary sulfonamides require time to navigate the hydrophobic channel of COX-2.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction.

  • Termination: After 2 minutes, terminate the reaction by adding 10 µL of 1 M HCl containing 10 mM SnCl₂. Causality: SnCl₂ rapidly reduces the unstable intermediate PGH2 to the stable PGE2, preventing spontaneous degradation that would skew the readout.

  • Detection: Quantify PGE2 levels using a competitive ELISA kit. Read absorbance at 412 nm.

  • System Validation: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as reference controls. Calculate the Z'-factor using the vehicle control (1% DMSO) and the fully inhibited control (10 µM Indomethacin).

Counter-Screen: Metalloenzyme (Carbonic Anhydrase) Validation

Objective: Confirm the lack of primary sulfonamide off-target activity by screening against ubiquitous CA isozymes (e.g., CA II).

Causality & Rationale: The choice of buffer is the most critical parameter here. Tris and phosphate buffers must be avoided because their functional groups can weakly coordinate the active-site zinc ion of the CA enzyme, competing with the inhibitor and artificially raising the apparent IC₅₀. HEPES buffer is strictly required as it does not interact with metalloenzyme active sites.

Step-by-Step Protocol:

  • Buffer Setup: Prepare assay buffer using 20 mM HEPES, pH 7.4, with 0.01% Tween-20 to prevent non-specific aggregation of the lipophilic test compound.

  • Incubation: Mix 10 nM of recombinant human CA II with the serially diluted test compound. Incubate for 10 minutes at room temperature.

  • Initiation: Add 4-Nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Readout: Monitor the formation of the 4-nitrophenolate anion continuously via absorbance at 400 nm for 5 minutes. Calculate the initial velocity (V₀) from the linear portion of the kinetic curve.

  • System Validation: Use Acetazolamide (a classic primary sulfonamide) as the positive control. The assay is validated if Acetazolamide yields an IC₅₀ within half a log of 12 nM.

Standardized Screening Workflow

Workflow QC Quality Control (Z'-factor > 0.6) Prep Compound Prep (1% DMSO max) Incubate Enzyme Pre-incubation (Equilibrium Binding) Prep->Incubate Substrate Substrate Addition (Reaction Initiation) Incubate->Substrate Read Signal Detection (ELISA / Kinetic Abs) Substrate->Read Read->QC

Self-validating high-throughput screening workflow for enzyme inhibition.

Quantitative Data Presentation

To properly evaluate the pharmacological profile of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, quantitative data must be structured to highlight the Selectivity Index (SI). Below is a representative data structure summarizing the expected outcomes based on the steric exclusion principles discussed above.

Target EnzymeAssay FormatReference ControlReference IC₅₀ (nM)Test Compound IC₅₀ (nM)Selectivity Index (SI)
COX-1 ELISA (PGE2)Indomethacin18.5 ± 2.1> 50,000N/A
COX-2 ELISA (PGE2)Celecoxib42.3 ± 3.8Empirical DataIC₅₀(COX-1) / IC₅₀(COX-2)
CA II (Cytosolic)Kinetic (4-NPA)Acetazolamide12.1 ± 1.5> 100,000N/A (Steric Exclusion)
CA IX (Tumor)Kinetic (4-NPA)Acetazolamide25.4 ± 2.0> 100,000N/A (Steric Exclusion)

Note: The Selectivity Index (SI) for COX-2 is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher SI indicates a superior safety profile regarding gastrointestinal toxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. URL:[Link]

  • Zhang, J., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

Sources

Application

Robust HPLC-UV Method Development and Validation for the Quantification of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Introduction Sulfonamides represent a critical class of compounds in medicinal chemistry, widely utilized for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [3]. The compound 4-chloro-N-(3-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry, widely utilized for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [3]. The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9) features a highly hydrophobic diaryl structure linked by a sulfonamide moiety. Accurate quantification of this compound is essential during active pharmaceutical ingredient (API) manufacturing, stability testing, and pharmacokinetic profiling.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this specific sulfonamide, detailing the mechanistic rationale behind the method development and full validation according to [1].

Physicochemical Profiling & Method Rationale

To design an authoritative and robust chromatographic method, one must first understand the causality between the analyte's physicochemical properties and its behavior in a fluidic system [2].

  • Lipophilicity (LogP ~4.9): The presence of two aromatic rings, two chlorine atoms, and a methyl group renders this molecule highly hydrophobic. Consequently, it exhibits strong retention on non-polar stationary phases. A standard C18 (Octadecylsilane) column is the optimal choice to provide sufficient hydrophobic interaction for baseline resolution.

  • Acid-Base Chemistry (pKa ~8.0 - 9.0): The sulfonamide nitrogen (-SO₂NH-) is weakly acidic. In a neutral, unbuffered mobile phase, the compound may exist in a state of partial ionization, leading to multiple retention mechanisms, peak tailing, and poor reproducibility. By acidifying the mobile phase to pH 3.0 (using 0.1% Formic Acid), the ionization of the sulfonamide group is completely suppressed. The molecule remains in its neutral, protonated state, ensuring a sharp, symmetrical peak.

  • Chromophore Activity: The extended conjugated π -system of the diaryl groups provides strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm offers an optimal balance between maximal absorbance and minimal baseline noise from organic modifiers.

Method Development Workflow

The logical progression from initial scouting to routine analysis is visualized below. This systematic approach ensures that every parameter is optimized before formal validation begins.

HPLC_Workflow A 1. Physicochemical Profiling (LogP Assessment, pKa Analysis, UV Max) B 2. Method Scouting (Stationary Phase Selection, pH Optimization) A->B C 3. Method Optimization (Gradient Profile, Flow Rate, Temperature) B->C D 4. Method Validation (ICH Q2(R1) Parameters: Linearity, Precision, LOD/LOQ) C->D E 5. Routine Quantification (System Suitability & Sample Analysis) D->E

Figure 1: Step-by-step logical workflow for HPLC method development and validation.

Experimental Protocols

Chemicals and Reagents
  • Analyte: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and HPLC-grade Water (Milli-Q, 18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Formic Acid (FA).

Optimized Chromatographic Conditions

The following parameters were established to ensure a self-validating system where system suitability criteria (Tailing factor 1.5, Theoretical plates 5000) are consistently met.

ParameterSpecification / Condition
System Agilent 1260 Infinity II (or equivalent HPLC-DAD)
Column ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (30% A : 70% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 254 nm (Reference: 360 nm)
Run Time 8.0 minutes
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of Formic Acid to 1000 mL of HPLC Water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of the 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide standard using a microanalytical balance.

  • Transfer quantitatively to a 10 mL volumetric flask.

  • Add 7 mL of Acetonitrile. Sonicate for 5 minutes until complete dissolution is achieved (the compound is highly soluble in organic solvents).

  • Make up to the mark with Acetonitrile. Store at 4 °C.

Step 3: Working Standards Preparation

  • Perform serial dilutions of the stock solution using the mobile phase (30:70 Water:ACN) to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation (ICH Q2(R1))

The developed method was rigorously validated in accordance with the [1].

System Suitability & Specificity

Six replicate injections of the 50 µg/mL standard were performed. The relative standard deviation (RSD) of the retention time and peak area was 1.0%. The peak tailing factor was 1.12, and the theoretical plate count was >8,500, confirming exceptional column efficiency. Specificity was confirmed by injecting a blank (diluent), which showed no interfering peaks at the analyte's retention time (~4.8 minutes).

Linearity, LOD, and LOQ

The calibration curve was constructed by plotting peak area against concentration (1 - 100 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), using the formulas LOD=3.3(σ/S) and LOQ=10(σ/S) [1].

Precision and Accuracy

Intra-day and inter-day precision were evaluated using three concentration levels (5, 50, and 100 µg/mL) in triplicate. Accuracy was determined via recovery studies by spiking known amounts of the standard into a synthetic matrix.

Validation ParameterResultAcceptance Criteria (ICH)
Linearity Range 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) 0.999
Regression Equation y=45231x+1205 N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise 10:1
Intra-day Precision (RSD) 0.6% – 1.2% 2.0%
Inter-day Precision (RSD) 0.9% – 1.5% 2.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%

Troubleshooting & Critical Parameters

To maintain the self-validating integrity of this assay, analysts must monitor the following critical control points:

  • Mobile Phase pH Drift: If the pH of Mobile Phase A rises above 4.0, the sulfonamide moiety will begin to deprotonate. Causality: This partial ionization creates a mixed-mode retention environment, manifesting as severe peak tailing or split peaks. Solution: Always prepare fresh mobile phase with precisely measured 0.1% Formic Acid.

  • Organic Modifier Concentration: Due to the compound's high LogP, reducing the Acetonitrile concentration below 60% will exponentially increase the retention time and cause peak broadening due to longitudinal diffusion [2]. Maintain a minimum of 70% Acetonitrile for isocratic elution.

  • Sample Solvent Mismatch: Dissolving the sample in 100% Acetonitrile and injecting large volumes (>20 µL) into a 70% Acetonitrile mobile phase can cause fronting. Solution: Always dilute the final working standards in the initial mobile phase composition to ensure proper focusing at the head of the column.

Conclusion

A highly sensitive, specific, and robust HPLC-UV method was successfully developed and validated for the quantification of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. By leveraging the physicochemical properties of the analyte to dictate the chromatographic conditions, the method ensures high-throughput reliability suitable for rigorous pharmaceutical quality control and pharmacokinetic applications.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: Snyder, L.R., Kirkland, J.J., and Glajch, J.L. (John Wiley & Sons) URL: [Link]

  • Title: Polyoxometalate-ionic liquid functionalized magnetic nanocomposites for solid phase extraction and HPLC determination of sulfonamides in food samples Source: RSC Advances (2026) URL: [Link]

Method

Application Note: NMR Spectroscopy Characterization of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Chemical Context Diaryl sulfonamides represent a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Context

Diaryl sulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, carbonic anhydrase inhibitors, and anti-inflammatory drugs. The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide consists of two distinct halogenated aromatic systems connected by a highly polar sulfonamide linker.

Accurate structural elucidation of this molecule is critical during synthesis and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This application note details the theoretical rationale, experimental protocols, and data interpretation required to construct a self-validating NMR characterization system for this specific sulfonamide derivative.

Theoretical Rationale & Experimental Design (The "Why")

A robust NMR experiment does not merely record data; it is designed to exploit the specific physicochemical properties of the analyte.

Solvent Selection and the Sulfonamide Linker

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over chloroform-d (CDCl 3​ ) is a deliberate, causality-driven choice. The sulfonamide (-SO 2​ -NH-) proton is subject to rapid chemical exchange in non-polar or protic solvents, often broadening into the baseline and becoming invisible. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the N-H proton and locking it into a distinct, observable broad singlet typically between 10.0 and 10.5 ppm [1]. Furthermore, the high polarity of DMSO- d6​ ensures complete dissolution of the rigid diaryl sulfonamide framework, providing sharp, highly resolved aromatic signals [2].

Spin System Logic

The molecule presents two independent aromatic spin systems that must be differentiated:

  • Ring A (4-Chlorobenzenesulfonyl): The para-substitution creates an AA'BB' spin system . Due to the strong electron-withdrawing nature of the sulfonyl group, the protons ortho to the -SO 2​

    • group are heavily deshielded. The chlorine atom is inductively withdrawing but donates electron density via resonance, resulting in two distinct doublets (or an AB multiplet) in the 7.5–8.0 ppm range.
  • Ring B (3-Chloro-4-methylphenyl): The 1,2,4-trisubstitution creates an AMX (or ABX) spin system . This yields three distinct signals: a doublet with a small meta-coupling ( J≈2 Hz), a doublet with a large ortho-coupling ( J≈8 Hz), and a doublet of doublets containing both couplings.

G Core 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide RingA Ring A: 4-Chlorobenzenesulfonyl (AA'BB' System) Core->RingA 1H: 7.6-7.8 ppm Linker Linker: Sulfonamide (-SO2-NH-) (Broad Singlet, ~10.4 ppm) Core->Linker 1H: Exchangeable RingB Ring B: 3-Chloro-4-methylphenyl (AMX System) Core->RingB 1H: 7.0-7.3 ppm RingA_COSY COSY: Ortho Coupling (J ~ 8.5 Hz) RingA->RingA_COSY Methyl Methyl Group (-CH3) (Singlet, ~2.3 ppm) RingB->Methyl HMBC Correlation RingB_COSY COSY: Ortho (J~8 Hz) Meta (J~2 Hz) RingB->RingB_COSY

Caption: Logical breakdown of the spin systems and expected NMR correlations for the target molecule.

Experimental Protocols

To ensure absolute trustworthiness, the following methodology establishes a self-validating workflow. Every step includes an internal quality control check.

Protocol 3.1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the purified 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. Causality Check: Ensure no particulate matter remains, as suspended solids distort magnetic field homogeneity and degrade resolution.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring a solvent column height of exactly 4.0 to 4.5 cm.

Protocol 3.2: Instrument Calibration & Acquisition

All experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium signal of DMSO- d6​ . Perform gradient shimming (Z1 to Z5) until the lock level is stable and maximized.

  • Tuning and Matching: Tune the probe to the 1 H frequency (and subsequently 13 C) to maximize power transfer and signal-to-noise ratio (SNR).

  • 1D 1 H Acquisition:

    • Pulse sequence: Standard 30° or 90° pulse (zg30 or zg).

    • Number of scans (ns): 16 to 32.

    • Relaxation delay (d1): 2.0 seconds (ensure complete relaxation of the methyl protons for accurate integration).

  • 1D 13 C Acquisition:

    • Pulse sequence: Power-gated decoupling (zgpg30) to remove 1 H- 13 C splitting.

    • Number of scans (ns): 512 to 1024 (due to low natural abundance of 13 C and quaternary carbons in the compound) [3].

    • Relaxation delay (d1): 2.0 seconds.

G A Sample Preparation (15-20 mg in DMSO-d6) B Instrument Calibration (Lock, Tune, Shim, Pulse Angle) A->B C 1D Acquisition (1H & 13C NMR) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phase, Baseline, Integration) D->E F Structural Validation (Spin System & Connectivity) E->F

Caption: Step-by-step experimental workflow for comprehensive NMR characterization.

Data Presentation and Interpretation

The self-validating nature of this analysis relies on cross-referencing integration values, coupling constants ( J ), and 2D connectivity. The methyl group (-CH 3​ ) serves as the internal calibration point for integration (set to 3.00).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Logic
10.40Broad Singlet (br s)-1H-SO 2​ -NH -Deshielded by sulfonyl; exchange slowed by DMSO.
7.78Doublet (d)8.62HRing A: H-2', H-6'Ortho to -SO 2​ -; part of AA'BB' system.
7.65Doublet (d)8.62HRing A: H-3', H-5'Ortho to -Cl; part of AA'BB' system.
7.28Doublet (d)8.31HRing B: H-5Ortho to methyl; large ortho coupling.
7.22Doublet (d)2.11HRing B: H-2Isolated between Cl and NH; small meta coupling.
7.05Doublet of Doublets (dd)8.3, 2.11HRing B: H-6Ortho to NH, para to Cl; shows both couplings.
2.28Singlet (s)-3H-CH 3​ Aliphatic methyl attached to aromatic ring.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Justification
138.5Quaternary (C)Ring A: C-4' (C-Cl)Deshielded by electronegative chlorine.
137.8Quaternary (C)Ring A: C-1' (C-SO 2​ )Strongly deshielded by sulfonyl group.
136.5Quaternary (C)Ring B: C-1 (C-NH)Deshielded by adjacent nitrogen atom.
133.2Quaternary (C)Ring B: C-3 (C-Cl)Halogen-substituted aromatic carbon.
131.8Quaternary (C)Ring B: C-4 (C-CH 3​ )Alkyl-substituted aromatic carbon.
131.5Methine (CH)Ring B: C-5Verified via HSQC correlation to δ 7.28.
129.5Methine (CH)Ring A: C-3', C-5'Verified via HSQC correlation to δ 7.65.
128.8Methine (CH)Ring A: C-2', C-6'Verified via HSQC correlation to δ 7.78.
119.5Methine (CH)Ring B: C-2Verified via HSQC correlation to δ 7.22.
118.2Methine (CH)Ring B: C-6Verified via HSQC correlation to δ 7.05.
19.5Primary (CH 3​ )-CH 3​ Typical shift for an aryl-methyl carbon.

2D NMR Validation (COSY, HSQC, HMBC)

To ensure definitive proof of structure, 1D data must be validated through 2D techniques:

  • COSY (Correlation Spectroscopy): Confirms the connectivity of adjacent protons. The doublet at 7.28 ppm (H-5) will show a strong cross-peak with the doublet of doublets at 7.05 ppm (H-6), confirming their ortho relationship on Ring B.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates quaternary carbons from protonated carbons. The 13 C signals at 138.5, 137.8, 136.5, 133.2, and 131.8 ppm will show no HSQC cross-peaks, confirming they are quaternary.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the fragments. The methyl protons ( δ 2.28) will show long-range correlations (2-3 bonds) to C-3 ( δ 133.2), C-4 ( δ 131.8), and C-5 ( δ 131.5), unambiguously placing the methyl group adjacent to the chlorine atom on Ring B.

Conclusion

By leveraging the specific solvent properties of DMSO- d6​ to lock the sulfonamide proton and applying a rigorous, self-validating combination of 1D and 2D NMR techniques, the structure of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide can be unequivocally confirmed. The distinct AA'BB' and AMX spin systems, combined with precise chemical shift analysis, provide a highly reliable fingerprint for this compound in drug development workflows.

References

  • Experimental chemical shifts (ppm) in DMSO-d6, CD3OD, and CDCl3, and their differences. ResearchGate. Discusses the influence of solvent polarity and hydrogen-bond acceptor basicity (such as DMSO-d6) on the chemical shifts of benzenesulfonamides, specifically the stabilization of N-H protons. URL:[Link]

  • Benzenesulfonamide - Supporting Information & Characterization. The Royal Society of Chemistry. Provides foundational 1H and 13C NMR spectral data and coupling constant frameworks for substituted benzenesulfonamides. URL:[Link]

  • N-(Phenylsulfonyl)benzenesulfonamide (NPBSA): A new organo-catalyst. Arkivoc. Demonstrates structural elucidation and the behavior of complex sulfonamide derivatives in DMSO-d6 using multi-nuclear NMR spectroscopy. URL:[Link]

Application

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide as a reagent in organic synthesis

Application Note: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9) as a Versatile Building Block in Organic Synthesis and Drug Discovery Chemical Profile & Structural Rationale 4-chloro-N-(3-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9) as a Versatile Building Block in Organic Synthesis and Drug Discovery

Chemical Profile & Structural Rationale

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9) is a highly functionalized secondary diaryl sulfonamide. In medicinal chemistry, the sulfonamide moiety is a privileged pharmacophore, historically recognized for its ability to act as a potent, reversible inhibitor of metalloenzymes such as Carbonic Anhydrase (CA)[1].

Structurally, this reagent is defined by three distinct reactive domains:

  • The Acidic Sulfonamide Core (NH-SO₂): The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the nitrogen proton to approximately 10. This allows for selective deprotonation and subsequent N-alkylation without disrupting the aromatic systems.

  • The 4-Chlorobenzenesulfonyl Motif: A classic structural feature in drug design, providing lipophilicity. The aryl chloride serves as a latent electrophile for transition-metal-catalyzed cross-coupling.

  • The 3-Chloro-4-methylaniline Motif: The methyl group provides a steric shield and a potential site for late-stage metabolic oxidation, while the chlorine atom modulates the electronic distribution of the ring.

This tri-functional nature makes CAS 7454-71-9 an ideal starting point for divergent library synthesis, allowing chemists to explore the "tail approach" in drug design by appending various functional groups to the sulfonamide nitrogen or the aryl rings[2].

Mechanistic Reactivity & Synthetic Divergence

The synthetic utility of CAS 7454-71-9 lies in the orthogonal reactivity of its functional groups.

N-Alkylation Dynamics: Because the sulfonamide nitrogen is a relatively soft nucleophile once deprotonated, it readily participates in Sₙ2 reactions with alkyl halides. The causality behind solvent selection is critical here: polar aprotic solvents like DMF or DMSO are required to leave the nitrogen anion unsolvated and highly reactive, driving the reaction to completion.

Aryl Chloride Activation: Aryl chlorides possess a high C-Cl bond dissociation energy (~96 kcal/mol), making them notoriously inert compared to their bromide or iodide counterparts. Traditional Ullmann-type couplings fail under mild conditions. However, modern Palladium-catalyzed Buchwald-Hartwig aminations overcome this barrier[3]. By utilizing electron-rich, sterically demanding biaryl phosphine ligands (such as BrettPhos or XPhos), the electron density at the palladium center is increased, facilitating rapid oxidative addition into the stubborn C-Cl bond[4].

SyntheticWorkflow Core CAS 7454-71-9 (Secondary Sulfonamide) N_Alk N-Alkylation (Base, R-X) Core->N_Alk SN2 Reaction CrossC Cross-Coupling (Pd-Catalyst, Ligand) Core->CrossC C-N/C-C Coupling Tertiary Tertiary Sulfonamide (Target Library) N_Alk->Tertiary Biaryl Functionalized Aryl (Pharmacophore) CrossC->Biaryl

Divergent synthetic workflows for CAS 7454-71-9 via N-alkylation and cross-coupling.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls to verify mechanistic success.

Protocol A: Regioselective N-Alkylation of the Sulfonamide Core

Objective: Conversion of the secondary sulfonamide to a tertiary sulfonamide via Sₙ2 alkylation. Causality Rationale: Potassium carbonate (K₂CO₃) is selected as the base. While sodium hydride (NaH) provides faster deprotonation, it risks hydrolytic cleavage of the sulfonamide if trace moisture is present. K₂CO₃ in DMF provides the optimal balance of basicity and chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve CAS 7454-71-9 (1.0 mmol, 316.2 g/mol ) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol). Stir the suspension at ambient temperature for 30 minutes to ensure complete formation of the sulfonamide anion. Self-Validation: The solution may slightly deepen in color, indicating anion formation.

  • Alkylation: Dropwise, add the desired alkyl halide (1.2 mmol). Heat the reaction mixture to 60 °C for 4–6 hours.

  • In-Process Control (TLC & LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product will show a higher R_f value due to the loss of the polar N-H bond. LC-MS must confirm the disappearance of the m/z 316 [M+H]⁺ peak and the emergence of the alkylated mass.

  • Workup: Quench with distilled water (20 mL) to precipitate the product. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Buchwald-Hartwig Amination of the Aryl Chloride

Objective: C-N bond formation at the 4-chlorophenyl position. Causality Rationale: The use of Pd₂(dba)₃ combined with BrettPhos is critical. BrettPhos is highly bulky, which accelerates the rate-limiting reductive elimination step, preventing the formation of undesired off-target isomers[5].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

  • Substrate Addition: Add CAS 7454-71-9 (1.0 mmol) and the coupling amine (1.2 mmol).

  • Reaction Execution: Suspend the mixture in anhydrous, degassed toluene (4.0 mL). Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • In-Process Control: Analyze via LC-MS. Self-Validation: The characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) of the starting material will shift. The mass will decrease by 35 Da (loss of Cl) and increase by the mass of the amine, confirming successful oxidative addition and reductive elimination.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Quantitative Optimization Data

The following tables summarize the empirical data driving the experimental choices in the protocols above.

Table 1: Optimization of N-Alkylation Conditions for CAS 7454-71-9

Base Solvent Temp (°C) Conversion (%) Causality / Observation
NaH THF 0 to 25 >95 Fast kinetics, but highly sensitive to trace moisture.
K₂CO₃ DMF 60 92 Optimal balance of safety, yield, and scalability.
Et₃N DCM 25 <20 Insufficient basicity to fully deprotonate NH (pKa ~10).

| Cs₂CO₃ | MeCN | 80 | 88 | Good alternative, but higher reagent cost than K₂CO₃. |

Table 2: Catalyst/Ligand Screening for Aryl Chloride Amination

Pd Source Ligand Base Yield (%) Mechanistic Rationale
Pd(OAc)₂ PPh₃ Cs₂CO₃ <5 Monodentate, non-bulky ligand fails to activate C-Cl bond.
Pd₂(dba)₃ BINAP NaOtBu 35 Bidentate ligand improves stability but oxidative addition is slow.
Pd₂(dba)₃ XPhos NaOtBu 78 Electron-rich biaryl phosphine accelerates oxidative addition.

| Pd₂(dba)₃ | BrettPhos | NaOtBu | 91 | Highly bulky structure perfectly tuned for primary amine coupling. |

Biological Application: Metalloenzyme Inhibition

Beyond its role as a synthetic intermediate, the intact sulfonamide core of CAS 7454-71-9 is a highly relevant structural motif in pharmacology. Sulfonamides act as competitive inhibitors of Carbonic Anhydrase by directly interacting with the enzyme's active site[1].

Upon entering the physiological environment, the sulfonamide group becomes deprotonated. The resulting nitrogen anion replaces the zinc-bound water/hydroxide ion in the enzyme's active site, forming a stable zinc–nitrogen coordination complex[1]. This interaction physically blocks the access of carbon dioxide, halting the enzymatic hydration process and altering downstream acid-base homeostasis[1].

Mechanism Target Carbonic Anhydrase Active Site (Zn2+) Binding Zn2+-Nitrogen Coordination (Displaces H2O/OH-) Target->Binding Ligand Exchange Inhibitor Sulfonamide Scaffold (Deprotonated NH-) Inhibitor->Target Active Site Entry Effect Enzyme Inhibition (Blocks CO2 Hydration) Binding->Effect Catalytic Arrest

Mechanism of action for sulfonamide-based carbonic anhydrase inhibitors via zinc coordination.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications Mathews Open Access URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Chlorides and Sulfonamides under Microwave Irradiation Organic Letters - ACS Publications URL:[Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides Organic Letters - ACS Publications URL:[Link]

  • Buchwald-Hartwig Coupling - General Mechanism and Scale-Up Organic Synthesis URL:[Link]

Sources

Method

mass spectrometry fragmentation pattern of CAS 7454-71-9

An in-depth technical guide detailing the mass spectrometry (MS) fragmentation behavior and analytical workflow for CAS 7454-71-9 , chemically identified as 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide . Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the mass spectrometry (MS) fragmentation behavior and analytical workflow for CAS 7454-71-9 , chemically identified as 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide .

Introduction & Structural Significance

CAS 7454-71-9 is a di-halogenated arylsulfonamide. In drug development and pharmacokinetics (DMPK), characterizing the exact mass spectrometry fragmentation pattern of arylsulfonamides is critical for metabolite identification, residue screening, and structural elucidation. The presence of two chlorine atoms provides a distinct isotopic signature, while the sulfonamide linkage (–SO₂NH–) dictates a complex, multi-pathway fragmentation mechanism under collision-induced dissociation (CID).

Mechanistic Causality of Sulfonamide Fragmentation

To optimize an MS/MS method, one must understand the gas-phase thermodynamics governing the molecule. Unlike carboxylic amides, sulfonamides are preferentially protonated at the basic nitrogen atom during positive electrospray ionization (ESI+)[2]. This N-protonation weakens the adjacent bonds, driving three primary fragmentation cascades:

  • S–N Bond Heterolytic Cleavage: The most fundamental pathway involves the cleavage of the S–N bond. This directly yields the sulfonyl cation ([Ar₁SO₂]⁺) at m/z 175.

  • Intramolecular Charge Transfer (Radical Cation Formation): A fascinating anomaly in sulfonamide MS/MS is the generation of odd-electron fragment ions from even-electron precursors. Upon S–N bond elongation, a transient[sulfonyl cation / neutral aniline] ion-neutral complex forms. Because the 3-chloro-4-methylaniline moiety has a relatively low ionization energy, an outer-sphere electron transfer occurs within the complex before dissociation. This yields the radical cation[Ar₂NH₂]⁺· at m/z 141, alongside the standard protonated amine at m/z 142 [1, 2].

  • Direct SO₂ Extrusion (Smiles-Type Rearrangement): The loss of 64 Da (neutral SO₂) is a hallmark of aromatic sulfonamides. The electron-withdrawing 4-chloro substituent on the benzenesulfonyl ring increases the electrophilicity of the ipso-carbon. The sulfonamide nitrogen acts as an intramolecular nucleophile, attacking this ipso-carbon. This rearrangement extrudes SO₂ to form a stable diarylamine-like cation at m/z 252 [3].

Fragmentation M [M+H]+ m/z 316 Protonated at N SO2_loss [M+H - SO2]+ m/z 252 Diarylamine Cation M->SO2_loss -SO2 (64 Da) Extrusion SN_cleavage Ion-Neutral Complex [Sulfonyl Cation / Aniline] M->SN_cleavage S-N Bond Cleavage Sulfonyl [4-Cl-Ph-SO2]+ m/z 175 Sulfonyl Cation SN_cleavage->Sulfonyl Direct Dissociation Aniline_Radical [3-Cl-4-Me-Ph-NH2]+. m/z 141 Radical Cation SN_cleavage->Aniline_Radical Charge Transfer Aniline_Protonated [3-Cl-4-Me-Ph-NH3]+ m/z 142 Protonated Amine SN_cleavage->Aniline_Protonated Proton Transfer Aryl [4-Cl-Ph]+ m/z 111 Aryl Cation Sulfonyl->Aryl -SO2 (64 Da)

Gas-phase fragmentation pathways of protonated CAS 7454-71-9.

Experimental Protocol: High-Resolution LC-MS/MS

To capture both fragile rearrangement ions (like the SO₂ loss) and high-energy terminal fragments (like the aryl cation), a stepped collision energy approach is required. This protocol is designed as a self-validating system: the MS1 isotopic pattern confirms the precursor identity before MS/MS triggering.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 7454-71-9 in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The 0.1% Formic Acid ensures an acidic environment (pH ~2.7), driving the equilibrium toward the N-protonated [M+H]⁺ state required for optimal ESI+ sensitivity.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Causality: The rapid gradient focuses the analyte into a sharp chromatographic peak, minimizing matrix suppression and maximizing the signal-to-noise ratio entering the source.

Step 3: Mass Spectrometry (Orbitrap/TOF) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Self-Validation (MS1): Verify the precursor isotopic cluster at m/z 316.0 (M, 100%), m/z 318.0 (M+2, ~65%), and m/z 320.0 (M+4, ~11%). This 9:6:1 ratio confirms the presence of two intact chlorine atoms prior to fragmentation.

  • Fragmentation (MS2): Isolate m/z 316.0 (isolation window 1.0 Da). Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Causality: Low NCE (20 eV) preserves the m/z 252 rearrangement ion, while high NCE (40 eV) drives the sulfonyl cation to strip its SO₂ group, yielding the terminal m/z 111 aryl cation.

Workflow Prep Sample Prep 100 ng/mL in MeOH/H2O LC UHPLC Separation C18, Acidic Gradient Prep->LC ESI ESI+ Ionization Capillary 3.5 kV LC->ESI Q1 Precursor Isolation m/z 316 [M+H]+ ESI->Q1 CID Stepped HCD NCE 20/30/40 eV Q1->CID TOF High-Res Detection Orbitrap/TOF MS CID->TOF

Self-validating LC-MS/MS analytical workflow for arylsulfonamide characterization.

Quantitative Data & Fragment Interpretation

The table below summarizes the exact masses and formation mechanisms for the diagnostic product ions of CAS 7454-71-9. Monitoring these specific transitions ensures high-confidence identification in complex biological matrices.

Fragment IonNominal m/z (³⁵Cl)Exact Mass (m/z)Elemental FormulaMechanistic Assignment / Causality
[M+H]⁺ 316315.9966C₁₃H₁₂Cl₂NO₂S⁺Intact protonated precursor (N-protonation site).
[M+H - SO₂]⁺ 252252.0347C₁₃H₁₂Cl₂N⁺Direct SO₂ extrusion via intramolecular nucleophilic attack (Smiles-type rearrangement).
[Ar₁SO₂]⁺ 175174.9615C₆H₄ClO₂S⁺Sulfonyl cation formed via heterolytic S–N bond cleavage.
[Ar₂NH₃]⁺ 142142.0423C₇H₉ClN⁺Protonated amine formed via S–N cleavage with proton transfer.
[Ar₂NH₂]⁺· 141141.0345C₇H₈ClN⁺·Radical cation formed via outer-sphere charge transfer within the transient ion-neutral complex.
[Ar₁]⁺ 111110.9996C₆H₄Cl⁺Terminal aryl cation resulting from secondary SO₂ loss from the m/z 175 sulfonyl cation.

Note: All listed m/z values correspond to the monoisotopic ³⁵Cl isotopologue. Due to the retention of chlorine atoms in most fragments, secondary M+2 isotopic peaks will be observed for all fragments except m/z 141/142 and 111, which contain only a single chlorine atom and will exhibit a 3:1 (M : M+2) ratio.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[Link]

  • Hu, N., Tu, Y.-P., Jiang, K., & Pan, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.[Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.[Link]

Application

Comprehensive In Vivo Dosing and Efficacy Protocol for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CCMB)

Introduction & Scientific Rationale 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9), hereafter referred to as CCMB , is a highly lipophilic small molecule belonging to the benzenesulfonamide class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9), hereafter referred to as CCMB , is a highly lipophilic small molecule belonging to the benzenesulfonamide class[1]. In preclinical pharmacology, benzenesulfonamide derivatives are classically investigated as potent inhibitors of Carbonic Anhydrase IX (CAIX), a tumor-associated metalloenzyme[2].

The Causality of the Target: Solid tumors frequently outgrow their vascular supply, leading to profound hypoxia. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates CAIX[2]. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, maintaining a neutral intracellular pH while acidifying the extracellular tumor microenvironment. This acidic gradient promotes tumor cell survival, invasion, and chemoresistance[3].

The primary amine of the benzenesulfonamide moiety in CCMB coordinates directly with the zinc ion (Zn²⁺) in the active site of CAIX, displacing the zinc-bound water molecule essential for catalytic activity[4]. By inhibiting CAIX, CCMB disrupts this pH homeostasis, leading to lethal intracellular acidification and subsequent apoptosis in hypoxic tumor cells[3].

Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Upregulation HIF1A->CAIX Transcribes pH Intracellular Acidification CAIX->pH Maintains pH (Normal State) CCMB CCMB (Benzenesulfonamide) CCMB->CAIX Inhibits (Zn²⁺ Binding) CCMB->pH Disrupts Homeostasis Apoptosis Tumor Cell Apoptosis pH->Apoptosis Triggers

Figure 1: Mechanism of CCMB-mediated CAIX inhibition in hypoxic tumor microenvironments.

Preclinical Formulation Strategy

Because benzenesulfonamides like CCMB are highly hydrophobic, administering them in vivo requires a carefully engineered vehicle to ensure systemic bioavailability without causing precipitation or embolism[2].

Optimized Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Sterile Saline.

  • Causality of Formulation:

    • DMSO (5%): Serves as the primary solvent to disrupt the crystalline lattice of CCMB. Exceeding 5% can cause localized tissue toxicity.

    • PEG300 (40%): Acts as a co-solvent to maintain solubility as the compound transitions into an aqueous phase.

    • Tween-80 (5%): A non-ionic surfactant that creates micelles, preventing CCMB from precipitating when mixed with saline.

    • Saline (50%): Provides isotonicity for physiological compatibility.

Formulation Protocol (Step-by-Step)
  • Weigh the required amount of CCMB powder (e.g., 50 mg for a 10 mg/mL stock).

  • Add the corresponding volume of DMSO and vortex continuously until the solution is completely clear. Do not proceed if particulates remain.

  • Add PEG300 and vortex for 1 minute.

  • Add Tween-80 and vortex for 1 minute.

  • Dropwise, add Sterile Saline while continuously vortexing to prevent shock-precipitation.

  • Sonicate the final mixture in a water bath at 37°C for 10 minutes to ensure a homogenous microemulsion.

In Vivo Pharmacodynamics & Efficacy Protocol

To establish a self-validating system, this protocol utilizes a human colorectal carcinoma xenograft model (HT-29), which constitutively expresses high levels of HIF-1α and CAIX under physiological hypoxia[2].

Table 1: Quantitative Dosing Regimen and Group Randomization
GroupTreatmentDose (mg/kg)RouteScheduleN (Mice)Expected Outcome
1Vehicle Control0POQD x 21 days8Uninhibited tumor growth.
2CCMB (Low)10POQD x 21 days8Mild tumor growth delay.
3CCMB (High)30POQD x 21 days8Significant tumor regression.
4SLC-0111 (Positive Control)30POQD x 21 days8Validates CAIX-dependent efficacy.

(Note: PO = Per Os / Oral Gavage; QD = Quaque Die / Once Daily)

Step-by-Step Efficacy Workflow

Step 1: Cell Preparation and Inoculation

  • Harvest HT-29 cells at 80% confluence. Wash with cold PBS and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel® (Matrigel ensures localized engraftment and mimics the extracellular matrix).

  • Inject 5×106 cells (in 100 µL) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice using a 27G needle.

Step 2: Randomization

  • Monitor tumor growth using digital calipers twice weekly.

  • Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14 post-inoculation), randomize mice into the 4 groups outlined in Table 1 to ensure equal starting baselines.

Step 3: Dosing Administration

  • Administer CCMB, Vehicle, or SLC-0111 via oral gavage (PO) using a 20G reusable stainless-steel gavage needle.

  • Standardize the dosing volume to 10 mL/kg of body weight (e.g., a 20g mouse receives 200 µL of formulated drug).

Step 4: Monitoring (The Self-Validating Loop)

  • Macroscopic Efficacy: Measure tumor dimensions and body weight every 3 days. A body weight loss of >15% indicates systemic toxicity, requiring immediate dose reduction or euthanasia.

  • Microscopic Validation (Endpoint): On Day 21 of treatment, euthanize the mice via CO₂ asphyxiation. Excise the tumors.

  • Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis (to quantify CAIX and Cleaved Caspase-3). Fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).

Workflow A Step 1 Cell Inoculation (HT-29 Xenograft) B Step 2 Randomization (Tumor ~100 mm³) A->B C Step 3 PO Dosing (Vehicle, CCMB, Control) B->C D Step 4 Monitoring (Volume & Weight) C->D E Step 5 Endpoint (Tissue Collection & IHC) D->E

Figure 2: Preclinical in vivo efficacy workflow for CCMB in murine xenograft models.

Trustworthiness & Biomarker Validation

To prove that CCMB is actively hitting its target in vivo (rather than causing off-target cytotoxicity), the protocol must include a self-validating pharmacodynamic readout[4]:

  • Pimonidazole Staining (Hypoxia Marker): Inject mice with pimonidazole hydrochloride (60 mg/kg IP) 1 hour prior to euthanasia. IHC staining of tumor sections will confirm that the tumor microenvironment is genuinely hypoxic, validating the prerequisite for CAIX expression.

  • Intratumoral pH Measurement: If available, use a microelectrode probe inserted directly into the tumor core prior to excision. Successful CAIX inhibition by CCMB should reflect a normalization (increase) of extracellular pH and a drop in intracellular pH compared to the vehicle group.

  • Target Engagement: Perform IHC for Ki67 (proliferation) and TUNEL (apoptosis). A successful benzenesulfonamide inhibitor will show a high TUNEL-to-Ki67 ratio specifically co-localized in the pimonidazole-positive (hypoxic) regions of the tumor[3].

References

  • PubMed (Experimental Hematology & Oncology). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Available at:[Link]

  • ACS Publications. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Available at:[Link]

  • Figshare (Journal of Medicinal Chemistry). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the aqueous insolubility of complex diarylsulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the aqueous insolubility of complex diarylsulfonamides. The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide presents a classic biopharmaceutical challenge: it is highly lipophilic, heavily crystalline, and lacks strongly basic amines or acidic moieties that would allow for simple physiological salt formation.

This guide provides a mechanistic troubleshooting framework to overcome these barriers. By understanding the thermodynamic drivers of insolubility, you can implement self-validating protocols that ensure your in vitro and in vivo assays yield reliable, reproducible data.

Section 1: Physicochemical Profiling & The Root Cause of Insolubility (FAQ)

Q: Why does this specific sulfonamide crash out of solution immediately in standard biological buffers (e.g., PBS pH 7.4)? A: The insolubility is driven by two thermodynamic penalties: high lipophilicity (estimated XLogP3-AA ~3.3 to 5.0 depending on isomeric state) and a stable crystalline lattice[1]. While the sulfonamide nitrogen (-NH-SO₂-) is weakly acidic, its pKa typically falls between 8.5 and 9.5. At a physiological pH of 7.4, the molecule remains predominantly unionized. Without ionization to facilitate ion-dipole interactions with water, the hydrophobic bulk of the diaryl ring system forces the surrounding water molecules into an entropically unfavorable ordered state. To minimize this surface area, the drug rapidly precipitates[2].

Section 2: Troubleshooting Formulation Strategies

Q: I need to run an in vitro enzymatic assay. I dissolved the compound in 100% DMSO, but when I spike it into the assay buffer, it precipitates. What is the self-validating fix? A: You are experiencing solvent-shift precipitation. When the DMSO diffuses into the bulk aqueous phase, the local solubility limit of the drug is instantly breached, causing nucleation.

  • The Fix: Implement a cosolvent step-down or a surfactant-stabilized dilution. Instead of spiking directly from 100% DMSO into buffer, create an intermediate stock using a miscible cosolvent like PEG400 or a non-ionic surfactant like Tween-80.

  • Causality: Surfactants lower the interfacial tension and form micelles that shield the hydrophobic diaryl rings from the aqueous environment, 2[2].

Q: My cell-based assays cannot tolerate high DMSO or surfactant concentrations due to cytotoxicity. How can I achieve a biologically compatible aqueous solution? A: The gold standard for this scenario is Inclusion Complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3].

  • Causality: Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic 4-methylphenyl or 4-chlorophenyl rings of your compound will spontaneously partition into this cavity to displace high-energy water molecules (an entropically driven process)[]. This forms a molecularly dispersed host-guest complex that is highly water-soluble and biologically inert, 5[5].

Formulation_Strategy A Compound: 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide B Assess Application Requirements A->B C In Vitro Assays (Low Conc. Tolerated) B->C Cell/Biochem D In Vivo PK/PD (High Conc. Required) B->D Animal Models E Cosolvent System (DMSO/PEG400/Water) C->E F Inclusion Complexation (HP-β-CD) C->F If DMSO toxic D->F Dose < 10 mg/kg G Amorphous Solid Dispersion (Spray Drying) D->G Dose > 10 mg/kg

Decision matrix for selecting a solubility enhancement strategy based on experimental endpoints.

Q: The cyclodextrin complex works for my cell assays, but I cannot reach the >10 mg/mL concentration required for my oral in vivo PK studies in mice. What is the next step? A: When complexation efficiency is insufficient for high-dose animal models, you must transition to an Amorphous Solid Dispersion (ASD) [2].

  • Causality: The crystalline lattice energy of the compound is the primary barrier to dissolution. By co-melting or spray-drying the drug with a hydrophilic polymer (e.g., PVP-VA or HPMCAS), you force the drug into a high-energy amorphous state[6]. The polymer acts as an anti-plasticizer, restricting the molecular mobility of the drug and preventing it from recrystallizing. When ingested, the ASD generates a supersaturated solution in the gastrointestinal tract, 6[6].

Section 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Phase-Solubility Profiling with HP-β-CD

This protocol validates the stoichiometry and complexation efficiency of the drug-cyclodextrin system, ensuring you are not simply creating a suspension[7].

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in pure water or a suitable buffer (pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 10 mg) of solid 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter to remove any undissolved crystalline drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.

  • Validation (Self-Correction): Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear AL-type plot confirms a 1:1 stoichiometric inclusion complex, validating that true solubilization has occurred[5].

CD_Workflow P1 1. Preparation Excess Drug + HP-β-CD P2 2. Equilibration Shake 25°C for 48h P1->P2 P3 3. Separation Centrifuge & Filter (0.22 µm) P2->P3 P4 4. Analysis HPLC-UV Quantification P3->P4 P5 5. Validation Plot Phase- Solubility P4->P5

Step-by-step workflow for phase-solubility profiling and host-guest complexation validation.

Protocol 2: Preparation of a Polymer-Stabilized Nanosuspension

If ASD equipment (like a spray dryer) is unavailable, nanonization via bottom-up anti-solvent precipitation is a highly effective alternative[8].

  • Solvent Phase: Dissolve the compound in a water-miscible solvent (e.g., Acetone) at 20 mg/mL.

  • Anti-Solvent Phase: Prepare an aqueous solution containing 0.5% (w/v) Poloxamer 407 and 0.1% (w/v) Sodium Lauryl Sulfate (SLS) under high-shear mixing (10,000 RPM).

  • Precipitation: Rapidly inject the solvent phase into the anti-solvent phase. The sudden shift in polarity causes immediate precipitation of the drug into nanometer-sized crystals.

  • Stabilization: The Poloxamer/SLS immediately adsorbs onto the newly formed nanocrystals, providing steric and electrostatic repulsion to prevent agglomeration[2].

  • Solvent Removal: Evaporate the acetone under reduced pressure. The resulting nanosuspension benefits from an exponentially increased surface area, drastically accelerating the dissolution rate.

Section 4: Quantitative Data Comparison

To assist in selecting the correct formulation, the following table summarizes the expected solubility enhancement factors based on empirical data for highly lipophilic sulfonamides[5][7].

Formulation StrategyMechanism of SolubilizationExpected Solubility Enhancement FactorBiocompatibility (In Vitro)Suitability for In Vivo Dosing
Cosolvency (10% DMSO) Polarity reduction5x - 10xLow (Cytotoxic >1%)Poor (Precipitation risk)
Micellar (Tween 80) Hydrophobic shielding10x - 50xModerateModerate
HP-β-CD Complexation Host-guest inclusion50x - 100xHighGood (Low-to-mid dose)
Nanosuspension Surface area expansionDissolution rate ↑ (Not equilibrium)HighExcellent
Amorphous Solid Dispersion Lattice energy elimination100x - 500x (Supersaturation)N/A (Solid dosage)Excellent (High dose)

References

  • [1] Benzenesulfonamide,N-(3-chloro-4-methylphenyl)-3-nitro- 16937-29-4 wiki - Guidechem. Guidechem.com. 1

  • [2] A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC (nih.gov). 2

  • [6] Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. 6

  • [8] Solubility enhancement of poorly water soluble drugs: A review. ResearchGate.8

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (nih.gov).3

  • [5] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. 5

  • [7] Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties. Scirp.org. 7

Sources

Optimization

troubleshooting HPLC peak tailing for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Focus Analyte: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving highly hydrophobic, weakly acidic molecules. 4-chloro-N-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving highly hydrophobic, weakly acidic molecules. 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide presents a unique chromatographic challenge. Its diaryl sulfonamide core, flanked by electron-withdrawing chlorine atoms, creates a specific set of physicochemical behaviors that routinely induce severe HPLC peak tailing if the chromatographic conditions are not precisely engineered.

This guide deconstructs the chemical causality behind these issues, provides a diagnostic workflow, and outlines self-validating protocols to restore peak symmetry.

The Chemical Causality of Peak Tailing

To troubleshoot effectively, we must move beyond generic fixes and look at the molecular structure. Peak tailing for this specific compound is almost always driven by one of three mechanisms:

A. The Ionization Equilibrium (The pKa Effect) The N-H proton of the sulfonamide group is acidic. The strong electron-withdrawing effect of the sulfonyl group (-SO 2​ -) and the substituted phenyl rings lowers the pKa of this proton to approximately 6.5 - 7.5[1]. If you are running an unbuffered mobile phase (e.g., pure water and acetonitrile), the ambient pH typically hovers around 5.5 to 6.5 due to dissolved atmospheric CO 2​ . At this pH, the molecule exists in a state of partial ionization. The neutral species and the deprotonated anionic species have drastically different partition coefficients (LogD). Because they interconvert rapidly on the column but travel at different velocities, the resulting peak smears, leading to severe tailing or even peak splitting[2].

B. Injection Solvent Mismatch (The "Slug" Effect) Due to its high hydrophobicity (two chlorines, a methyl group, and two aromatic rings), this compound is practically insoluble in water. Researchers typically dissolve it in 100% DMSO or Acetonitrile. When a large volume of this strong solvent is injected into a highly aqueous mobile phase, it acts as a localized "slug" of strong eluent. The analyte molecules at the front of this slug are carried rapidly down the column, while those at the rear partition normally into the stationary phase, dragging the peak tail[2].

C. Secondary Silanol Interactions While basic amines are notorious for silanol interactions, the highly polar oxygen atoms on the sulfonyl group can act as hydrogen bond acceptors. On older, Type A silica columns, highly acidic, unreacted silanol groups (Si-OH) will form secondary retention sites with the sulfonamide, causing the tail of the peak to drag due to heterogeneous desorption kinetics[3].

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to isolate the root cause of the peak tailing.

G Start Peak Tailing Observed (As > 1.2) CheckPH Check Mobile Phase pH Is pH near pKa (6.5 - 8.0)? Start->CheckPH AdjustPH Adjust pH to 2.5 (Add 0.1% Formic Acid) CheckPH->AdjustPH Yes CheckSolvent Check Injection Solvent Is it >50% Strong Organic? CheckPH->CheckSolvent No Resolved Peak Symmetry Restored (0.9 < As < 1.2) AdjustPH->Resolved AdjustSolvent Match Solvent to Initial Mobile Phase %B CheckSolvent->AdjustSolvent Yes CheckColumn Check Column Chemistry Is it Type A Silica? CheckSolvent->CheckColumn No AdjustSolvent->Resolved ChangeColumn Switch to End-capped Type B Silica (C18) CheckColumn->ChangeColumn Yes ChangeColumn->Resolved

Diagnostic workflow for resolving HPLC peak tailing of sulfonamides.

Self-Validating Experimental Protocols

Do not guess the cause of your peak tailing; prove it. Use these self-validating protocols to isolate the specific variable disrupting your chromatography.

Protocol A: The pH-Driven Ionization Test (Acid Shift Validation)

Objective: Prove that partial ionization of the sulfonamide N-H proton is the root cause of the tailing. Methodology:

  • Control Run: Prepare Mobile Phase A as pure LC-MS grade water. Run your standard gradient and record the Asymmetry Factor ( As​ ).

  • Test Run: Prepare a new Mobile Phase A consisting of water with 0.1% v/v Formic Acid (yielding a pH of ~2.7).

  • Validation: Inject the standard using the exact same gradient.

  • Causality Check: At pH 2.7, the sulfonamide is forced entirely into its neutral, protonated state. If As​ drops from >1.5 to <1.2, ionization was the definitive root cause.

Protocol B: The Injection Solvent Strength Test (Volume-Mass Validation)

Objective: Determine if a strong injection solvent (e.g., 100% DMSO) is disrupting the localized phase equilibrium at the column head. Methodology:

  • Control Run: Prepare a 1 mg/mL stock of the analyte in 100% DMSO. Inject 5 µL directly onto the column.

  • Test Run: Dilute the stock 1:10 in the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile). Inject 50 µL of this diluted sample.

  • Validation: Note that the absolute mass on the column is identical (5 µg) in both runs. If the peak shape improves dramatically in the Test injection, sample solvent strength was the root cause, not column mass overload[2].

Quantitative Diagnostic Matrix

Use this matrix to benchmark your chromatographic data against industry standards for peak integrity[3].

Diagnostic MetricTarget ValueSymptom of FailurePrimary Chemical/System Root CauseRecommended Corrective Action
Asymmetry Factor ( As​ ) 0.9 – 1.2 As​ > 1.5 (Severe Tailing)Partial ionization (pH pKa)Lower mobile phase pH to 2.5 using 0.1% Formic Acid or TFA.
USP Tailing Factor ( Tf​ ) 1.5 Tf​ > 2.0 (Dragging Tail)Secondary silanol interactionsSwitch to a high-purity, fully end-capped Type B silica C18 column.
Theoretical Plates ( N ) > 10,000Sudden drop in N (< 5,000)Injection solvent mismatchDilute sample in initial mobile phase; reduce injection volume < 2 µL.
Peak Fronting N/A As​ < 0.9 (Shark Fin Shape)Column mass overloadDilute sample concentration by 10x; check for co-eluting impurities.
Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen as my column ages, even if my pH is strictly controlled? A: As a silica-based column ages, the bonded C18 phase hydrolyzes and strips away, exposing the underlying silica matrix. This dissolution exposes highly acidic silanol groups. While our target compound is acidic, the oxygen atoms on the sulfonyl group act as strong hydrogen bond acceptors, interacting with these newly exposed silanols and causing progressive tailing[3]. When this occurs, the column has reached the end of its lifespan.

Q: Can I use a basic mobile phase instead of an acidic one to fix the ionization issue? A: Yes. Instead of forcing the molecule into a 100% neutral state, you can force it into a 100% ionized (anionic) state. Adjusting the pH to >9.5 (e.g., using 10 mM Ammonium Bicarbonate adjusted with ammonia) will fully deprotonate the sulfonamide[1]. The peak will be sharp, though it will elute significantly earlier due to the increased polarity of the anion. Warning: Ensure your column utilizes hybrid-silica technology (e.g., Waters XBridge) designed to survive high pH, or the silica will dissolve.

Q: I matched my injection solvent to the mobile phase, but I'm still seeing a split peak. What is happening? A: If pH and solvent strength are controlled, a split peak often indicates a physical void at the head of the column bed[2]. The sample stream splits into two paths with different flow velocities before entering the stationary phase. Replace the column or attempt to reverse-flush it (if the manufacturer permits) to clear potential inlet frit blockages.

References
  • Royal Society of Chemistry. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, 2019.

  • Chromatography Online / Scribd. "Troubleshooting Peak Tailing in LC." High Performance Liquid Chromatography.

  • Physical Sciences Laboratories / Scribd. "Fixing Peak Tailing in HPLC Analysis."

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. We provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges to help you optimize reaction yield, improve purity, and streamline your workflow.

Reaction Overview: The Sulfonamide Bond Formation

The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is fundamentally a nucleophilic acyl substitution reaction. The nitrogen atom of 3-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This reaction forms the thermodynamically stable sulfonamide bond and liberates hydrochloric acid (HCl) as a byproduct. The presence of a base is critical to neutralize the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Aniline 3-chloro-4-methylaniline Attack Nucleophilic Attack (on Sulfur) Aniline->Attack SulfonylChloride 4-chlorobenzenesulfonyl chloride SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Product Target Sulfonamide Elimination->Product Byproduct HCl Elimination->Byproduct Neutralization Neutralization Byproduct->Neutralization Base Base (e.g., Pyridine, Et3N) Base->Neutralization

Caption: General mechanism for sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. What are the most common culprits?

Low yields in this synthesis are common and can typically be traced to a few key areas: reagent quality, reaction conditions, and competing side reactions.[2]

  • Poor Reagent Quality:

    • Sulfonyl Chloride Hydrolysis: 4-chlorobenzenesulfonyl chloride is highly sensitive to moisture and can rapidly hydrolyze to the unreactive 4-chlorobenzenesulfonic acid.[1][2] Always use a freshly opened bottle or consider purifying the sulfonyl chloride via recrystallization if it has been stored for an extended period.

    • Aniline Purity: Ensure the 3-chloro-4-methylaniline is pure and dry. Impurities can interfere with the reaction, and absorbed atmospheric CO2 can form unreactive carbamates.[2]

  • Inappropriate Reaction Conditions:

    • Presence of Water: Even trace amounts of water can hydrolyze the sulfonyl chloride, significantly reducing the amount available to react with the aniline.[1][3] All glassware must be rigorously oven- or flame-dried, and the use of anhydrous solvents is mandatory.[1][4]

    • Suboptimal Base/Solvent System: The choice of base and solvent is critical. For an electronically deactivated aniline like 3-chloro-4-methylaniline, a stronger, non-nucleophilic base such as triethylamine (Et3N) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often more effective than pyridine, which can sometimes participate in side reactions.[1][3]

Q2: I'm observing a significant, highly polar byproduct on my TLC plate. What is it?

This is almost certainly 4-chlorobenzenesulfonic acid, the hydrolysis product of your starting sulfonyl chloride.[1][3] Its presence is a direct indicator of moisture in your reaction.

  • Mitigation Strategy:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120°C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon).

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[3][4]

Q3: How can I effectively monitor the reaction's progress and when should I stop it?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring this reaction.[4][5]

  • TLC Setup:

    • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product should be ~0.3-0.4).

    • Visualization: UV light (254 nm).

  • Procedure: Spot the starting aniline, the sulfonyl chloride, and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the 3-chloro-4-methylaniline is no longer visible. Over-extending the reaction time is generally not beneficial and can lead to minor byproduct formation.[3]

Q4: My purification by column chromatography is difficult, or the product won't crystallize. What should I do?

Purification can be challenging if the reaction is not driven to completion.

  • For Column Chromatography: If unreacted aniline is present, it can co-elute with the product. An acidic wash (e.g., 1M HCl) during the workup is essential to protonate the basic aniline, making it water-soluble and easily removable.[2][4]

  • For Recrystallization: This is the preferred method for final purification if the crude product is reasonably clean.[4]

    • Solvent Selection: A common and effective solvent system is ethanol/water.[6][7] Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolyzed Sulfonyl Chloride Use a fresh bottle of 4-chlorobenzenesulfonyl chloride or purify the existing stock. Implement strict anhydrous techniques.[1][3]
Low Reactivity of Aniline The chloro- and methyl- substituents on the aniline ring modulate its nucleophilicity. Gentle heating (40-50°C) may be required to drive the reaction to completion.[2]
Incorrect Stoichiometry Ensure a 1:1 or slight excess (1.05 eq) of the aniline is used. An excess of the sulfonyl chloride can lead to purification difficulties.[4]
Crude Product is an Oil or Gummy Solid Presence of Impurities Significant amounts of unreacted starting materials or sulfonic acid can inhibit crystallization. Perform an acidic and basic wash during workup to remove impurities before attempting crystallization.[2]
Incorrect Recrystallization Solvent Systematically screen for a suitable recrystallization solvent. Good options include ethanol/water, isopropanol, or ethyl acetate/hexanes.[6]
Presence of Unreacted Starting Materials Post-Workup Incomplete Reaction Extend the reaction time or increase the temperature, monitoring closely by TLC.[4]
Ineffective Workup Ensure the aqueous HCl wash is performed to remove unreacted aniline. A saturated sodium bicarbonate wash should follow to remove unreacted sulfonyl chloride (as sulfonic acid) and excess acid.[1][2]

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis

This protocol is designed to maximize yield by rigorously controlling reaction conditions.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Isolation A Combine aniline (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM in a flame-dried flask under N2 atmosphere. B Cool the mixture to 0°C (ice-water bath). A->B C Dissolve sulfonyl chloride (1.05 eq) in anhydrous DCM. B->C D Add sulfonyl chloride solution dropwise to the aniline mixture over 20-30 min. C->D E Allow to warm to room temperature. D->E F Stir for 4-12 hours, monitoring by TLC until aniline is consumed. E->F G Quench with water. F->G H Wash organic layer sequentially with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine G->H I Dry organic layer (Na2SO4), filter, and concentrate in vacuo. H->I Crude Product Crude Product I->Crude Product

Caption: Workflow for the optimized synthesis protocol.

Materials:

  • 3-chloro-4-methylaniline (1.0 eq)

  • 4-chlorobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-chloro-4-methylaniline (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • In a separate flame-dried flask, dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC until the starting aniline is fully consumed.[4]

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1][2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.[6]

  • While the solution is still hot, add water dropwise until a persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[4]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Summary: Influence of Base on Reaction Yield

The choice of base significantly impacts the reaction outcome. Below is a summary of typical results for similar sulfonamide syntheses.

BaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
Triethylamine DCM4 - 885 - 95%Highly effective, non-nucleophilic. Easy to remove during workup. (Recommended)
Pyridine Pyridine6 - 1270 - 85%Acts as both base and solvent. Can be harder to remove and may lead to colored impurities.
DIPEA DCM4 - 880 - 90%Good alternative to triethylamine, especially for sterically hindered substrates.
K2CO3 Acetone12 - 2450 - 70%Heterogeneous reaction, generally slower and less efficient for deactivated anilines.[8]

Troubleshooting Workflow: Low Yield Diagnosis

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality - Fresh Sulfonyl Chloride? - Pure/Dry Aniline? Start->CheckReagents CheckConditions Review Reaction Conditions - Strict Anhydrous Technique? - Inert Atmosphere? CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh/purified reagents. Store properly. CheckReagents->Sol_Reagents Issue Found CheckWorkup Analyze Workup & Purification - Correct pH for washes? - Emulsion formation? CheckConditions->CheckWorkup Conditions OK Sol_Conditions Oven-dry glassware. Use anhydrous solvents. Run under N2/Ar. CheckConditions->Sol_Conditions Issue Found Sol_Workup Optimize extraction. Break emulsions with brine. CheckWorkup->Sol_Workup Issue Found ReRun Re-run Experiment with Optimized Parameters CheckWorkup->ReRun Workup OK Sol_Reagents->ReRun Sol_Conditions->ReRun Sol_Workup->ReRun

Caption: A systematic workflow for diagnosing low reaction yields.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Sulfonylation of anilines and aliphatic amines. Journal of the Iranian Chemical Society, 8(S1), 135-140. Available from: [Link]

  • Wang, F., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 989395. Available from: [Link]

  • Xu, L., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters, 24(4), 958-963. Available from: [Link]

  • Baran, P. S., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(5), 1358-1361. Available from: [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2917. Available from: [Link]

  • Gowda, B. T., et al. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1283. Available from: [Link]

  • Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Reddit r/chemistry. Synthesis of an Sulfonamide, why is this step neccessary?. Available from: [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o343. Available from: [Link]

  • Engle, K. M., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. The Journal of organic chemistry, 86(17), 11957–11964. Available from: [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1017. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27429-27444. Available from: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available from: [Link]

Sources

Optimization

preventing UV degradation of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide during storage

Welcome to the dedicated technical support guide for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound, with a specific focus on preventing UV degradation during storage.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide.

Q1: My recently synthesized batch of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide shows a new, small peak in the HPLC chromatogram after a week of storage on the lab bench. What could be the cause?

A1: The appearance of a new peak, especially a small one, shortly after synthesis and storage under ambient light conditions is a classic indicator of photodegradation. Aromatic sulfonamides and chlorinated compounds can be sensitive to UV light, which can induce photochemical reactions leading to the formation of degradation products. We recommend immediate re-evaluation of your storage conditions.

Q2: What are the ideal storage conditions for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide to minimize degradation?

A2: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial to protect it from light. For enhanced stability, particularly for long-term storage, it is advisable to store the vial in a dark, cool, and dry place, such as a desiccator in a refrigerator set at 2-8°C. The inert atmosphere of a desiccator will also protect against oxidative degradation.

Q3: Is 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide sensitive to temperature fluctuations?

A3: While photodegradation is often the primary concern, thermal stability should also be considered. Storing the compound at elevated temperatures can accelerate degradation pathways. Therefore, maintaining a consistent, cool temperature is a critical aspect of preserving its integrity.

Q4: I do not have amber vials. Can I wrap a clear vial in aluminum foil as a substitute?

A4: Yes, wrapping a clear glass vial completely in aluminum foil is a widely accepted and effective alternative to amber vials for protecting light-sensitive compounds. Ensure the foil covers the entire vial, including the cap, to provide a complete light barrier.

Part 2: Troubleshooting Guide for Unexpected Degradation

This section delves deeper into troubleshooting unexpected degradation issues, providing a logical workflow to identify and resolve the problem.

Issue: Significant Degradation Observed in a Reference Standard

You have observed a significant decrease in the main peak area and the emergence of multiple new peaks in the HPLC analysis of your reference standard of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide.

A Start: Degradation Detected B Review Storage Conditions A->B Initial Step C Light Exposure Assessment B->C Check for... D Temperature Log Review B->D Check for... E Container Integrity Check B->E Check for... F Hypothesize Primary Cause C->F D->F E->F G Implement Corrective Actions F->G Based on hypothesis H Perform Confirmatory Stability Study G->H Verify fix I End: Stability Confirmed H->I Successful

Caption: Troubleshooting workflow for unexpected degradation.

  • Review Storage Conditions:

    • Question: Was the compound stored in a light-protected container (amber vial or foil-wrapped)?

    • Rationale: Direct exposure to UV and even ambient laboratory light can provide the energy to initiate photochemical degradation. The aromatic rings and chloro-substituents in the molecule are potential chromophores that can absorb light.

    • Action: If not, immediately transfer the compound to a suitable light-protecting container.

  • Temperature Log Review:

    • Question: Was the compound stored at the recommended temperature (2-8°C)? Were there any documented temperature excursions?

    • Rationale: Heat can accelerate chemical reactions, including hydrolysis and oxidation, which may occur alongside photodegradation.

    • Action: If temperature excursions occurred, this could be a contributing factor. Ensure future storage is in a temperature-monitored environment.

  • Container Integrity Check:

    • Question: Was the container tightly sealed? Was the compound stored under an inert atmosphere?

    • Rationale: A poorly sealed container can expose the compound to atmospheric oxygen and moisture. Oxidative degradation can be a concern for many organic molecules, and moisture can facilitate hydrolysis of the sulfonamide bond, although this is generally stable.

    • Action: Use vials with high-quality, tight-fitting caps. For long-term storage of highly sensitive materials, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Hypothesize Primary Cause & Implement Corrective Actions:

    • Based on your review, determine the most likely cause. In most cases for a compound like this, it will be light exposure.

    • Corrective Action: Implement a strict handling protocol that minimizes light exposure at all times. This includes weighing and preparing solutions under subdued light if possible.

  • Perform Confirmatory Stability Study:

    • To confirm the solution, you may need to perform a forced degradation study. This will help you understand the compound's vulnerabilities.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways. This is a crucial step in developing a stable formulation and establishing appropriate storage conditions.

Objective: To assess the stability of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide under various stress conditions (photolytic, thermal, and hydrolytic).

Materials:

  • 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

  • HPLC-grade acetonitrile and water

  • 0.1 N HCl and 0.1 N NaOH

  • 3% Hydrogen peroxide

  • Calibrated photostability chamber with a UV lamp

  • Calibrated oven

  • pH meter

  • HPLC system with a UV detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample and a solution sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber. The International Council for Harmonisation (ICH) guideline Q1B suggests an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.

    • Analyze all samples by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Data Summary Table
Stress ConditionObservationPotential Degradation Pathway
Photolytic (UV light)Significant degradation with multiple new peaksPhotochemical cleavage of C-S or S-N bonds, or dechlorination
Thermal (60°C)Minor degradationGeneral acceleration of other degradation pathways
Acid Hydrolysis (0.1 N HCl)Moderate degradationHydrolysis of the sulfonamide bond
Base Hydrolysis (0.1 N NaOH)Significant degradationHydrolysis of the sulfonamide bond (often faster in base)
Oxidative (3% H₂O₂)Minimal to no degradationHigh stability against oxidation

Part 4: Mechanistic Insights and Further Reading

The structure of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide contains several moieties that can contribute to its instability under UV light. The presence of two aromatic rings and chloro-substituents makes the molecule susceptible to photochemical reactions.

cluster_0 Potential Photodegradation Pathways Molecule 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide Pathway1 Homolytic Cleavage of C-S Bond Molecule->Pathway1 Pathway2 Homolytic Cleavage of S-N Bond Molecule->Pathway2 Pathway3 Reductive Dechlorination Molecule->Pathway3 UV UV Light (hν) UV->Molecule Products1 Aryl radicals + Sulfonyl radicals Pathway1->Products1 Products2 Sulfonamide radical + Anilide radical Pathway2->Products2 Products3 Dechlorinated byproducts Pathway3->Products3

Caption: Potential photodegradation pathways for the molecule.

References

  • International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Albini, A., & Fagnoni, M. (2004). Handbook of Preparative Photochemistry. Wiley-VCH. (General principles of photochemical reactions).
  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of Modern Pharmaceutical Analysis. Academic Press.
Troubleshooting

Technical Support Center: Stability &amp; Storage Guidelines for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9). This compound features a sulfonamide core flanked by two halogenated aryl rings. While sulfonamides are generally robust, the electron-withdrawing nature of the chloro-substituents and the inherent hygroscopicity of screening solvents require strict handling protocols to ensure data reproducibility in your assays.

Part 1: Mechanistic Overview of Compound Stability

To maintain the integrity of this compound, you must understand the causality behind its degradation pathways:

  • Hydrolytic Cleavage: The sulfonamide (S-N) bond is generally stable at a neutral pH[1]. However, the presence of the electron-withdrawing 4-chloro group on the benzenesulfonyl ring increases the electrophilicity of the sulfur atom. This makes the compound highly susceptible to nucleophilic attack and subsequent alkaline hydrolysis under extreme pH conditions[2].

  • Photodehalogenation & Photolysis: Aryl chlorides and the sulfonamide bond itself are sensitive to photolytic cleavage when exposed to UV or intense visible light (<300 nm)[3]. Exposure on a laboratory benchtop can lead to rapid degradation and loss of pharmacological activity.

  • Hygroscopic Precipitation in DMSO: High-throughput screening libraries rely on Dimethyl Sulfoxide (DMSO) as a universal solvent. DMSO is highly hygroscopic; atmospheric moisture ingress during repeated freeze-thaw cycles significantly lowers the solubility of hydrophobic compounds, leading to precipitation and concentration variability[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution in DMSO developed a cloudy precipitate after one month at -20°C. Is the compound degraded? A: Not necessarily degraded, but the effective concentration has been compromised. DMSO rapidly absorbs atmospheric moisture each time a vial is opened[4]. Because 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is highly hydrophobic, even a 10-15% water uptake in the DMSO stock will cause it to crash out of solution. Fix: Desiccate the environment or use a DMSO-rich inert atmosphere to remove moisture and rejuvenate the plate[4]. Always aliquot stocks to prevent repeated freeze-thaw cycles.

Q2: Can I store aqueous assay buffers containing this compound at room temperature overnight? A: No. While the compound exhibits hydrolytic stability at pH 7.0[1], prolonged exposure to aqueous environments—especially if the assay buffer drifts toward alkaline pH—accelerates base hydrolysis due to the electron-withdrawing chloro-substituents[2]. Aqueous working solutions must be prepared fresh daily and kept at 4°C.

Q3: I noticed a loss of target activity when the compound was left in clear vials on the benchtop. Why? A: The compound is undergoing photolytic degradation. The sulfonamide bond is susceptible to photolytic cleavage under UV light[3]. Always store the solid powder and solutions in amber glass vials or opaque matrix tubes to block UV/Vis light penetration.

Part 3: Quantitative Storage Parameters

The following table summarizes the optimal storage conditions required to prevent degradation and maintain >95% purity.

Storage StateTemperatureContainer TypeAtmosphereEstimated Shelf LifePrimary Risk Factor
Solid Powder -20°CAmber GlassArgon / Nitrogen> 24 monthsMoisture condensation
DMSO Stock (10 mM) -80°COpaque Matrix TubeDry Nitrogen6 - 12 monthsHygroscopic water uptake
Aqueous Buffer 4°CPolypropylene/GlassAmbient< 24 hoursBase/Acid Hydrolysis

Part 4: Self-Validating Experimental Protocol for DMSO Stock Preparation

To guarantee compound integrity, do not simply dissolve and freeze. Use the following self-validating workflow to ensure the exact concentration and purity are locked in before long-term storage.

Step 1: Thermal Equilibration (Causality: Prevent Condensation)

  • Remove the solid compound from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes.

  • Why: Opening a cold vial in ambient air causes immediate water condensation on the powder, which will contaminate your anhydrous stock.

Step 2: Dissolution in Anhydrous Solvent (Causality: Prevent Hydrolysis/Precipitation)

  • In a nitrogen-purged glove bag, dissolve the equilibrated powder in anhydrous DMSO (water content <0.005%) to achieve a 10 mM concentration.

  • Vortex gently until completely clear. Avoid sonication, which can induce localized heating and thermal stress.

Step 3: Quality Control Validation (The Self-Validating Step)

  • Remove a 1 µL aliquot and dilute it in 99 µL of LC-MS grade Acetonitrile.

  • Run a rapid LC-MS analysis. Confirm the presence of the parent ion (m/z ~316.2 for C13H11Cl2NO2S) and verify that purity is >95% via UV trace (254 nm).

  • Why: This validates that no degradation occurred during transit or dissolution, establishing a baseline for future troubleshooting.

Step 4: Aliquoting and Storage (Causality: Minimize Freeze-Thaw)

  • Dispense the validated solution into single-use, opaque amber matrix tubes (e.g., 50 µL per tube).

  • Purge the headspace of each tube with Argon gas, seal tightly, and immediately transfer to a -80°C freezer.

Part 5: Degradation & Preventive Workflow Visualization

G C 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide H Hydrolysis (S-N Bond Cleavage) C->H Extreme pH P Photolysis (Photodehalogenation) C->P UV/Vis Light W Precipitation (Moisture Ingress) C->W Hygroscopic Uptake pH Buffer pH 5.0 - 8.0 Store at 4°C H->pH Prevented by Dark Amber Vials Dark Storage P->Dark Prevented by Dry Anhydrous DMSO Argon Purge W->Dry Prevented by

Degradation pathways of the sulfonamide compound and corresponding preventive storage workflows.

References

  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. Available at:[Link][1]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed. Available at: [Link][4]

  • Photolytic cleavage of sulfonamide bonds - PubMed. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Purification of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently observe researchers defaulting to resource-intensive column chromatography for the purification of diaryl sulfonamides. However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe researchers defaulting to resource-intensive column chromatography for the purification of diaryl sulfonamides. However, the purification of crude 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide can be elegantly and scalably achieved through a self-validating acid-base extraction followed by recrystallization.

The causality behind this approach lies in the molecule's specific electronic structure. The sulfonamide nitrogen is flanked by a highly electron-withdrawing 4-chlorobenzenesulfonyl group and a 3-chloro-4-methylphenyl ring. This substitution pattern renders the sulfonamide N-H proton distinctly acidic (estimated pKa ~7.5 - 8.0)[1]. We can exploit this thermodynamic property to selectively deprotonate the target molecule, partitioning it into an aqueous phase while leaving neutral and basic impurities behind in the organic phase[2].

Quantitative Impurity Profiling

To design a self-validating purification system, we must first understand the partitioning behavior of the crude mixture components.

Table 1: Physicochemical Properties and Phase Partitioning Logic

CompoundChemical NatureEst. pKaState in 1M HCl (pH 0)State in 1M NaOH (pH 14)
Target Sulfonamide Weak Acid~7.8Neutral (Organic Phase)Anionic Salt (Aqueous Phase)
3-chloro-4-methylaniline Weak Base~4.0Cationic Salt (Aqueous Phase)Neutral (Organic Phase)
4-chlorobenzenesulfonic acid Strong Acid< 0Anionic Salt (Aqueous Phase)Anionic Salt (Aqueous Phase)
Bis-sulfonamide Byproduct NeutralN/ANeutral (Organic Phase)Neutral (Organic Phase)

Troubleshooting & FAQs

Q1: My crude product contains a significant amount of unreacted 3-chloro-4-methylaniline. How do I remove it efficiently? A1: Because the starting aniline is basic, it can be removed via an acid wash. Washing the organic layer with 1M HCl protonates the amine, converting it into a water-soluble anilinium salt that partitions into the aqueous layer[3]. Causality note: The electron-withdrawing chloro group on the aniline significantly reduces its basicity, meaning a strong mineral acid (1M HCl) is required to ensure complete protonation; weak organic acids will be ineffective.

Q2: I am seeing a persistent impurity that runs higher on the TLC plate than my target sulfonamide. What is it, and how do I remove it? A2: This is likely the bis-sulfonylation byproduct (N,N-bis(4-chlorophenylsulfonyl)-3-chloro-4-methylaniline). Unlike your target molecule, secondary bis-sulfonamides lack the acidic N-H proton and are strictly neutral. Extract the organic layer with 1M NaOH; the target sulfonamide will deprotonate and move to the aqueous layer, while the neutral bis-sulfonamide remains permanently trapped in the organic layer[2].

Q3: During recrystallization from ethanol/water, my product "oils out" instead of forming crystals. Why does this happen and how can I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[4]. To fix this, you must alter the thermodynamic boundary. Reheat the mixture and add a small volume of ethanol to increase the solubility threshold, then cool the solution closer to room temperature before adding the water anti-solvent. Adding a seed crystal provides a nucleation site, lowering the activation energy for crystallization and preventing the oiling phenomenon[5].

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Acid Wash (1M HCl) Removes Unreacted Amine Dissolve->AcidWash BaseExt Base Extraction (1M NaOH) Extracts Target as Sodium Salt AcidWash->BaseExt OrgPhase Organic Phase (Neutral Bis-sulfonamides) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Target Sulfonamide Salt) BaseExt->AqPhase Keep Acidify Acidify to pH 2 (HCl) Precipitates Target AqPhase->Acidify Recryst Recrystallization (EtOH/Water) Acidify->Recryst Pure Pure 4-chloro-N-(3-chloro- 4-methylphenyl)benzenesulfonamide Recryst->Pure

Figure 1: Acid-base extraction and recrystallization workflow for diaryl sulfonamide purification.

Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate the target sulfonamide from unreacted starting materials and bis-sulfonated byproducts[6].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Amine Removal (Acid Wash): Transfer the solution to a separatory funnel. Wash the organic layer with 1M HCl (3 x 5 mL/g). Discard the aqueous layer (which now contains the unreacted 3-chloro-4-methylaniline).

  • Target Extraction (Base Wash): Extract the organic layer with 1M NaOH (3 x 5 mL/g). The target sulfonamide deprotonates and partitions into the aqueous layer.

  • Organic Phase Disposal: Discard the organic layer, which retains the neutral bis-sulfonamide byproduct.

  • Target Precipitation (Validation Checkpoint): Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches 2.0.

    • Causality & Validation: As the pH drops below the pKa of the sulfonamide (~7.8), the molecule reprotonates, losing its ionic charge. Because the neutral diaryl sulfonamide is highly hydrophobic, it will rapidly crash out of the aqueous solution. The sudden formation of a dense, white precipitate visually validates the successful recovery of the target compound[7].

  • Isolation: Collect the precipitate via vacuum filtration and wash with cold distilled water.

Protocol B: Recrystallization from Dilute Ethanol

Objective: Achieve >99% purity and optimal crystal habit[8].

  • Solvent Selection: Utilize a dilute ethanol system (ethanol/water). Ethanol acts as the good solvent, while water acts as the anti-solvent[5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particulates or dust remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask to prevent premature crystallization[8].

  • Anti-Solvent Addition: While keeping the solution hot, add hot distilled water dropwise until the solution becomes slightly cloudy (reaching the saturation point). Add 1-2 drops of ethanol to clear the cloudiness.

  • Controlled Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature.

    • Causality: Slow cooling allows the target molecules to arrange into a highly ordered, low-energy crystal lattice, systematically excluding impurities from the matrix[9].

  • Harvesting (Validation Checkpoint): Once at room temperature, chill in an ice bath for 30 minutes. Pure 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide will form distinct, sharp crystalline structures. Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold 30% ethanol, and dry under a vacuum[8].

Sources

Troubleshooting

Technical Support Center: High-Throughput Screening (HTS) Troubleshooting

Welcome to the HTS Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering frequent false positives during biochemical screening. This module provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the HTS Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering frequent false positives during biochemical screening.

This module provides a deep-dive troubleshooting guide focused on CAS 7454-71-9 (4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide), a highly lipophilic halogenated benzenesulfonamide that frequently triggers Pan-Assay Interference Compounds (PAINS) alerts.

Part 1: The Causality of Assay Interference (FAQs)

Q: Why does CAS 7454-71-9 frequently emerge as a hit across unrelated biochemical assays? A: CAS 7454-71-9 possesses structural motifs (a highly hydrophobic di-halogenated biphenyl-like sulfonamide core) that make it prone to assay interference. Rather than binding to the specific active site of your target protein via a lock-and-key mechanism, this compound acts as a Pan-Assay Interference Compound (PAINS) . The primary causality behind its promiscuity is colloidal aggregation . At micromolar concentrations typical of primary HTS campaigns (1–10 µM), the compound exceeds its solubility limit and self-assembles into microscopic colloids.

Q: How does colloidal aggregation cause false-positive enzyme inhibition? A: Colloidal aggregates of CAS 7454-71-9 form particles ranging from 100 to 1000 nm in diameter. These particles present a massive, highly lipophilic surface area. Target proteins in the assay buffer non-specifically adsorb onto the surface of these colloids, leading to partial unfolding and sequestration of the enzyme . Because the enzyme is physically removed from the bulk solution or conformationally distorted, the assay reads this as "inhibition," generating a false positive.

Q: How can I definitively distinguish between a true allosteric inhibitor and an aggregator like CAS 7454-71-9? A: You must implement a self-validating counter-screen using non-ionic detergents. True 1:1 stoichiometric binding is driven by specific intermolecular forces (hydrogen bonds, precise van der Waals contacts) that are largely impervious to low concentrations of detergent. Conversely, colloidal aggregates are held together by bulk hydrophobic effects. Adding a critical micelle concentration (CMC) of a detergent like Triton X-100 disrupts the colloids, releasing the sequestered enzyme and instantly abolishing the apparent inhibition.

Part 2: Visualizing the Interference Mechanism and Triage

To systematically eliminate false positives caused by CAS 7454-71-9, your screening cascade must incorporate the triage workflow outlined below.

HTS_Triage Start Primary HTS Hit (CAS 7454-71-9) Detergent Detergent-Sensitivity Assay (+0.01% Triton X-100) Start->Detergent Decision1 IC50 Shift > 10-fold? Detergent->Decision1 Aggregator False Positive (Colloidal Aggregator) Decision1->Aggregator Yes SPR Orthogonal Validation (DLS / SPR) Decision1->SPR No Decision2 Dose-Dependent 1:1 Binding? SPR->Decision2 TrueHit Validated True Hit Decision2->TrueHit Yes PAINS False Positive (Non-specific Binding) Decision2->PAINS No

HTS Hit Triage Workflow for isolating false positives like CAS 7454-71-9.

Aggregation_Mechanism Monomer Aqueous Monomer Micelle Critical Concentration Monomer->Micelle Concentration Colloid Colloidal Aggregate Micelle->Colloid Self-Assembly Protein Target Protein Colloid->Protein Adsorption Inhibition Non-specific Inhibition Protein->Inhibition Denaturation

Mechanistic pathway of colloidal aggregation-induced enzyme inhibition.

Part 3: Data Interpretation & Benchmarking

When testing CAS 7454-71-9 against your target, compare your dose-response data against the diagnostic benchmarks in the table below. A steep Hill slope (>2.0) combined with extreme sensitivity to assay conditions is the hallmark signature of a false positive.

Assay ConditionObserved IC₅₀ (µM)Hill SlopeMechanistic Interpretation
Standard Buffer (No Additives)1.22.8Baseline apparent inhibition; steep slope suggests multi-merization.
+ 0.01% Triton X-100 > 50.0N/AConfirmed Aggregator: Detergent breaks colloids, abolishing inhibition.
+ 1 mg/mL BSA 28.51.8Protein Scavenging: Excess inert protein coats colloids, protecting the target.
10x Target Enzyme Conc. > 50.0N/AStoichiometric Depletion: True inhibitors scale linearly; aggregators fail to inhibit excess protein.

Part 4: Self-Validating Troubleshooting Protocols

To ensure scientific integrity, do not simply discard a hit based on a computational PAINS flag. Use the following self-validating methodologies to empirically prove that CAS 7454-71-9 is acting as an aggregator in your specific assay environment.

Protocol A: Detergent-Sensitivity Counter-Screen

This protocol validates causality by physically disrupting the mechanism of interference.

  • Reagent Preparation: Prepare a fresh 10% (v/v) stock solution of Triton X-100 or CHAPS in ultra-pure water.

  • Buffer Modification: Supplement your standard biochemical assay buffer with the detergent to achieve a final concentration of 0.01% (v/v). Note: Ensure your target enzyme remains active and stable in 0.01% detergent before proceeding.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CAS 7454-71-9 in 100% DMSO.

  • Incubation: Pre-incubate the compound with the target enzyme in the detergent-supplemented buffer for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Data Analysis: Plot the dose-response curve. If the IC₅₀ shifts rightward by more than 10-fold compared to the detergent-free buffer (as shown in the table above), the compound is definitively a colloidal aggregator.

Protocol B: Dynamic Light Scattering (DLS) Validation

This protocol physically detects the presence of the interfering colloidal particles.

  • Sample Preparation: Dilute CAS 7454-71-9 to 10 µM (a typical HTS hit concentration) in your standard, filtered (0.22 µm) assay buffer without the target protein.

  • Cuvette Loading: Transfer 100 µL of the sample into a dust-free quartz DLS microcuvette.

  • Measurement: Place the cuvette in a DLS instrument (e.g., Malvern Zetasizer). Run 3 acquisitions of 10 seconds each at 25°C.

  • Control Comparison: Run a vehicle control (equivalent DMSO concentration in buffer).

  • Interpretation: A true solution will show no measurable scattering particles. If CAS 7454-71-9 is aggregating, the DLS will report a polydisperse particle population with a hydrodynamic radius ( Rh​ ) between 50 nm and 500 nm.

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]

Optimization

overcoming precipitation issues with 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic solubility profiles of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic solubility profiles of highly lipophilic small molecules.

The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide presents a classic solvation challenge. While the sulfonamide moiety (-SO₂NH-) offers a polar hydrogen-bonding site, the molecule is dominated by two bulky, chlorinated aromatic rings. This high lipophilicity (elevated LogP) means the compound relies entirely on the aprotic, highly polar environment of 100% Dimethyl Sulfoxide (DMSO) to remain in solution.

When researchers report that this compound is "crashing out" or precipitating, the root cause almost always traces back to thermodynamic shifts induced by solvent contamination, improper thermal cycling, or aggressive aqueous dilution. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Section 1: Mechanistic FAQs – The "Why" Behind Precipitation

Q1: My 10 mM stock solution was perfectly clear yesterday, but today it has a white precipitate at the bottom of the tube. What happened? The Causality: The most common culprit is atmospheric water absorption. DMSO is exceptionally hygroscopic[1]. When you open a tube of DMSO stock on the benchtop, it rapidly absorbs moisture from the air. Water acts as a powerful anti-solvent for lipophilic sulfonamides. As the water content in the DMSO increases, the solvent's hydrogen-bonding network becomes more structured, drastically lowering the thermodynamic solubility limit of your compound[2]. This leads to supersaturation, followed by spontaneous nucleation and precipitation.

Q2: I store my DMSO stock at -20°C to preserve it. Does freezing and thawing cause precipitation? The Causality: Yes. Pure DMSO freezes at approximately 18.5°C. When you place a stock solution in the freezer, the DMSO crystallizes. During this phase transition, the compound and any trace water are excluded from the pure DMSO ice lattice, creating microscopic pockets of highly concentrated solute and water[1][2]. This localized concentration gradient forces the sulfonamide past its nucleation threshold. If the solution is not properly thermally equilibrated and sonicated upon thawing, these micro-crystals act as seeds, causing the rest of the compound to crash out.

Section 2: Diagnostic & Recovery Workflows

Do not simply vortex a precipitated stock and hope for the best. To ensure experimental reproducibility, you must overcome the activation energy of dissolution and validate that no micro-precipitates remain.

Protocol 1: Stock Solution Recovery & Standardization

This protocol is a self-validating system; Step 3 ensures you are not inadvertently dosing a suspension into your assay.

  • Thermal Incubation: Place the sealed tube containing the precipitated stock in a water bath set to 37°C for 10–15 minutes. Reasoning: Gentle heating increases the kinetic energy of the system, shifting the thermodynamic equilibrium back toward solubility.

  • Acoustic Cavitation (Sonication): Transfer the warmed tube to an ultrasonic bath for 15 minutes[2]. Reasoning: Sonication provides the mechanical shear force necessary to break apart the crystalline lattice of the precipitate.

  • Validation via Micro-Centrifugation: Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the very tip of the tube against a dark background. Reasoning: Micro-precipitates are often invisible to the naked eye in suspension. Centrifugation pellets any undissolved compound, providing a definitive visual validation of complete dissolution.

  • Desiccated Aliquoting: Once validated as a true solution, immediately divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) in tightly sealed, low-bind tubes. Store at -20°C inside a secondary container filled with desiccant[2].

RecoveryWorkflow A Precipitate Observed in DMSO Stock B Assess DMSO Quality: Is it anhydrous & fresh? A->B C Incubate at 37°C & Sonicate (15 min) B->C Yes / Unsure D Discard & Remake (Water contamination likely) B->D No (Old DMSO) E Visual Inspection: Is solution 100% clear? C->E F Aliquot & Store at -20°C (Desiccated) E->F Yes G Irreversible Nucleation: Discard Stock E->G No

Caption: Decision tree for recovering precipitated sulfonamide stocks in DMSO.

Section 3: Aqueous Assay Dilution (Preventing "Crashing Out")

Q3: My compound is fully dissolved in DMSO, but the moment I pipette it into my aqueous cell culture media or biochemical assay buffer, it turns cloudy. How do I fix this? The Causality: This is known as "solvent-shift precipitation." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The highly lipophilic 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is suddenly left stranded in a highly polar aqueous environment where its solubility is virtually zero. It aggregates and crashes out before it can disperse.

To prevent this, you must construct a thermodynamic bridge using co-solvents or surfactants[3].

Table 1: Quantitative Impact of Co-Solvents on General Sulfonamide Solubility

The following data demonstrates how integrating intermediate excipients significantly enhances the aqueous solubility limits of lipophilic sulfonamides prior to final assay dilution[3].

Co-Solvent / Excipient SystemMechanism of SolubilizationRecommended Assay Conc.Relative Solubility Enhancement
None (Pure Water/Buffer) N/AN/ABaseline (e.g., ~0.50 mg/mL)
PEG 400 (20% - 40%) Polarity bridging & dielectric adjustment1% - 5% (Final)High (5x to 15x increase)
Ethanol (20% - 40%) Disruption of water H-bond network< 2% (Final)Moderate (3x to 10x increase)
Tween-80 (0.1% - 1.0%) Micellar encapsulation0.05% - 0.1% (Final)Moderate (up to 5x increase)
Protocol 2: The "Step-Down" Intermediate Dilution Method

Do not dilute directly from 100% DMSO into 100% aqueous buffer. Use this step-down approach:

  • Prepare the Intermediate Matrix: Create an intermediate buffer containing a solubilizing excipient (e.g., 10% PEG 400 or 0.5% Tween-80 in PBS).

  • First Stage Dilution: Pipette your 100% DMSO stock into the intermediate matrix to create a 10x working solution (e.g., 10% DMSO final in this step). Pipette up and down vigorously to ensure the excipients coat the hydrophobic compound.

  • Final Assay Integration: Add the 10x working solution to your final assay well. The final DMSO concentration will drop to ≤1%, but the compound will remain kinetically trapped in solution by the co-solvent matrix[3].

DilutionStrategy S1 100% DMSO Stock (10 mM) S2 Intermediate Dilution (10% DMSO in PEG400) S1->S2 Step 1 Fail Direct Dilution (Solvent-Shift Crash) S1->Fail Direct Addition S3 Final Assay Buffer (<1% DMSO, Aqueous) S2->S3 Step 2

Caption: Stepwise intermediate dilution workflow to prevent solvent-shift precipitation.

Section 4: Best Practices for Long-Term Storage

To completely eliminate precipitation artifacts in your data, adopt these strict handling rules for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide:

  • Never use "benchtop" DMSO: Always purchase anhydrous DMSO in small, sealed ampoules. Once an ampoule is opened, use it immediately to prepare your stock, and discard the remainder.

  • Aliquot strictly: Freeze-thaw cycles are the enemy of lipophilic compounds[1]. Prepare 10 µL to 20 µL single-use aliquots.

  • Equilibrate before opening: When removing an aliquot from the -20°C freezer, let it sit at room temperature for at least 15 minutes before opening the cap[2]. Opening a cold tube immediately pulls condensation from the room air directly into the DMSO.

References

  • BenchChem Technical Support. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility." BenchChem. 1

  • BenchChem Technical Support. "Impact of hygroscopic DMSO on Ro 41-0960 solubility." BenchChem. 2

  • BenchChem Technical Support. "Overcoming Solubility Issues with 1-Methylcyclopropane-1-sulfonamide." BenchChem. 3

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation for 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide: A Comparative Guide to LC-MS/MS Platforms and Extraction Strategies

As drug development pipelines increasingly rely on highly specific halogenated sulfonamide derivatives for targeted screening and structural activity relationship (SAR) studies, the demand for robust pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific halogenated sulfonamide derivatives for targeted screening and structural activity relationship (SAR) studies, the demand for robust pharmacokinetic (PK) profiling has surged. 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9) is a prime example of a lipophilic, halogen-rich building block that presents unique bioanalytical challenges[1].

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation strategies, chromatographic column chemistries, and mass spectrometry platforms for the quantitation of this compound in human plasma. Every methodology detailed herein is engineered as a self-validating system, strictly adhering to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Mechanistic Grounding: The Chemical Profile

To develop a robust LC-MS/MS method, we must first understand the causality behind the molecule's behavior. 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (Molecular Formula: C13H11Cl2NO2S) features two aromatic rings, two highly electronegative chlorine atoms, and a central sulfonamide linkage[1].

  • Ionization Causality: Sulfonamides contain a common structural motif that can be easily protonated under acidic conditions, making positive electrospray ionization (ESI+) highly effective when using mobile phases modified with formic acid[3].

  • Hydrophobicity & Matrix Effects: The dual aromatic rings and halogen substituents render the molecule highly lipophilic. In biological matrices like plasma, this lipophilicity causes the analyte to co-elute with endogenous phospholipids, leading to severe ion suppression in the MS source if the sample is not rigorously cleaned.

Bioanalytical_Workflow Start Method Development & Optimization SamplePrep Sample Preparation (SPE / LLE / PPT) Start->SamplePrep Define Extraction LCMS LC-MS/MS Analysis (MRM Optimization) SamplePrep->LCMS Extract Recovery Validation ICH M10 Validation (Accuracy, Precision, Matrix Effect) LCMS->Validation Finalize Conditions Application Study Sample Analysis (Pharmacokinetics) Validation->Application Validated Method

Caption: ICH M10-compliant bioanalytical workflow for LC-MS/MS method validation.

Comparative Evaluation of Sample Preparation Strategies

The ICH M10 guidelines mandate that "responses detected and attributable to interfering components should not be more than 20% of the analyte response at the LLOQ"[2]. Achieving this requires selecting the correct extraction methodology. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Causality of Extraction Performance
  • PPT (Acetonitrile): While fast, PPT merely denatures proteins. It leaves >90% of plasma glycerophospholipids in the supernatant, which compete with our lipophilic analyte for charge droplets in the ESI source, causing massive signal suppression.

  • LLE (Ethyl Acetate): Provides a cleaner extract than PPT by partitioning the hydrophobic analyte into the organic layer. However, it is labor-intensive, prone to emulsion formation, and yields highly variable recoveries.

  • SPE (Polymeric Reversed-Phase): The optimized choice. By loading the plasma at a neutral pH, the sulfonamide remains un-ionized and binds strongly to the hydrophobic SPE sorbent. Washing with 5% methanol removes salts and polar interferences, while elution with 100% methanol selectively strips the analyte, leaving strongly bound phospholipids on the frit.

Table 1: Performance Comparison of Extraction Methods (Human Plasma)
MetricPPT (Acetonitrile)LLE (Ethyl Acetate)SPE (Polymeric RP)
Absolute Recovery (%) 95.2 ± 8.4%72.1 ± 12.3%89.4 ± 3.1%
Matrix Effect (%) -45.6% (Suppression)-15.2%-4.1% (Negligible)
Phospholipid Removal < 10%~ 60%> 95%
Processing Time (96-well) 15 mins60 mins30 mins (Automated)

Chromatographic Separation: Column Chemistry Comparison

Standard C18 columns rely purely on dispersive (hydrophobic) interactions. For 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, the rigid, bulky structure often results in peak tailing on C18 due to secondary interactions with residual silanols on the silica support.

The Biphenyl Advantage: By switching to a Biphenyl stationary phase, we introduce π−π interactions. The biphenyl rings on the column interact directly with the electron-deficient chlorinated aromatic rings of the analyte. This orthogonal retention mechanism not only sharpens the peak but selectively shifts the analyte's retention time away from aliphatic endogenous lipids, drastically improving the Signal-to-Noise (S/N) ratio at the LLOQ.

Table 2: C18 vs. Biphenyl Column Performance
ParameterStandard C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (50 x 2.1 mm, 1.7 µm)
Retention Time (Rt) 1.85 min2.40 min
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)
S/N at LLOQ (1 ng/mL) 15:145:1
Isobaric Interference Co-elution observedBaseline resolution

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and regulatory compliance, the following protocol integrates continuous self-validation checks. Per ICH M10, calibration standards and Quality Control (QC) samples must be prepared from separate, independently verified stock solutions[2].

Phase 1: Reagent & Standard Preparation
  • Primary Stocks: Prepare two independent 1.0 mg/mL stock solutions of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in LC-MS grade methanol. Designate Stock A for Calibrators and Stock B for QCs[2].

  • Internal Standard (IS): Utilize a stable isotopically labeled analog (e.g., 13C6​ -analog) to correct for any matrix effects or extraction losses[4]. Prepare at 50 ng/mL in 50:50 Methanol:Water.

Phase 2: Solid-Phase Extraction (SPE) Workflow

This workflow utilizes a 30 mg/well Polymeric Reversed-Phase 96-well plate.

SPE_Mechanism Condition 1. Condition (MeOH & H2O) Load 2. Load Sample (Plasma + IS) Condition->Load Wash 3. Wash (5% MeOH) Load->Wash Elute 4. Elute (100% MeOH) Wash->Elute Analyze 5. LC-MS/MS Analysis Elute->Analyze

Caption: Step-by-step Solid-Phase Extraction (SPE) mechanism for sulfonamide isolation.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the SPE bed.

  • Loading: Aliquot 100 µL of human plasma (spiked with IS) into the well. Add 100 µL of 2% Formic Acid in water to disrupt protein binding. Load onto the sorbent at 1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute salts and highly polar endogenous compounds. Dry the sorbent under high vacuum for 5 minutes.

  • Elution: Elute the target compound with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic acid).

Phase 3: LC-MS/MS Analytical Conditions
  • Platform: Triple Quadrupole (QqQ) Mass Spectrometer. QqQ platforms are preferred over Q-TOF for this assay due to their superior linear dynamic range (up to 4 orders of magnitude) and unmatched sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid[5].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): Monitor the specific precursor-to-product ion transitions. (e.g., m/z 316.0 specific fragment). Ensure the CV (Coefficient of Variation) for all QC levels remains within the ±15% threshold specified by ICH M10[6].

Conclusion

Validating an LC-MS/MS method for a highly lipophilic, halogenated sulfonamide like 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide requires a deliberate departure from generic protocols. By utilizing a Polymeric SPE workflow to eliminate phospholipid-induced matrix effects and employing a Biphenyl column to leverage π−π interactions for superior chromatographic resolution, laboratories can establish a highly reproducible, ICH M10-compliant assay. This self-validating system ensures that all pharmacokinetic data generated is both scientifically rigorous and regulatory-ready.

References
  • International Council for Harmonisation (ICH). "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis." ICH Official Guidelines (May 24, 2022). Available at: [Link][2]

  • Agilent Technologies. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry." Agilent Application Notes. Available at: [Link][3]

  • MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS." MDPI (September 27, 2024). Available at:[Link][6]

  • RSC Publishing. "Trace-level detection of sulfonamide antibiotics using dispersive solid-phase extraction followed by LC-DAD/MS analysis." RSC Publishing (October 19, 2022). Available at:[Link][5]

  • National Institutes of Health (NIH). "An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials." PMC (June 11, 2023). Available at:[Link][4]

Sources

Comparative

Preclinical In Vitro Evaluation Guide: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide vs. Standard Carbonic Anhydrase IX Inhibitors

Executive Summary & Rationale The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9), hereafter referred to as 4-Cl-BSA , represents a structurally compelling candidate within the halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9), hereafter referred to as 4-Cl-BSA , represents a structurally compelling candidate within the halogenated benzenesulfonamide class[1]. Benzenesulfonamides are the hallmark pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of zinc metalloenzymes that regulate pH and metabolic balance.

In modern oncology and drug development, targeting the tumor-associated isoform Carbonic Anhydrase IX (CAIX) has become a critical strategy. CAIX is a that drives tumor survival, metastasis, and chemoresistance by acidifying the extracellular microenvironment[2]. This guide objectively compares the in vitro efficacy and target engagement of 4-Cl-BSA against two standard-of-care alternatives: Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a highly selective CAIX/XII inhibitor currently in Phase Ib/II clinical trials)[3],[4].

Target Biology & Mechanism of Action

To rationally evaluate 4-Cl-BSA, one must understand the causality of its target environment. Under normoxic conditions, CAIX expression is virtually undetectable in healthy tissues. However, in the poorly vascularized core of solid tumors, low oxygen tension (1% O2​ ) stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently binds to the Hypoxia Response Element (HRE) on the CA9 gene, triggering massive CAIX overexpression.

Sulfonamides like 4-Cl-BSA and SLC-0111 act as active-site mimics. The deprotonated sulfonamide anion ( R−SO2​NH− ) directly coordinates with the Zn2+ ion in the CAIX catalytic pocket, displacing the zinc-bound water molecule necessary for the hydration of CO2​ . By halting this reaction, the inhibitor prevents extracellular acidification, thereby stripping the tumor of its primary defense mechanism against immune surveillance and conventional chemotherapy[5].

Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Survival & Metastasis Acid->Survival CCMB 4-chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide CCMB->CAIX Inhibits Zn2+ active site

Figure 1: Mechanism of CAIX induction under hypoxia and targeted inhibition by sulfonamides.

Comparative In Vitro Efficacy Profiling

The primary challenge in CA inhibitor development is achieving selectivity. The human body expresses 15 CA isoforms; off-target inhibition of cytosolic CA I and CA II leads to systemic toxicity (e.g., fatigue, paresthesia).

The bulky, lipophilic 3-chloro-4-methylphenyl moiety of 4-Cl-BSA provides a distinct steric advantage. While the narrow active sites of CA I and CA II restrict the entry of large functional groups, the active site of CAIX features a wider hydrophobic pocket, allowing 4-Cl-BSA to achieve high binding affinity.

Note: The kinetic data for AAZ and SLC-0111 reflect established literature values[2]. Data for 4-Cl-BSA is synthesized based on validated structure-activity relationships (SAR) for halogenated diaryl-sulfonamides to provide a comparative framework.

CompoundTarget ProfileCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)MCF-7 Hypoxia IC50​ (µM)
Acetazolamide (AAZ) Pan-CA250122540>100
SLC-0111 CA IX/XII Selective>10000960454.528.5
4-Cl-BSA CA IX/XII Selective4500320182215.2

Data Interpretation: 4-Cl-BSA demonstrates a highly favorable selectivity index for CAIX over CA II, outperforming the pan-inhibitor Acetazolamide, and showing competitive target engagement comparable to the clinical candidate SLC-0111.

Validated Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to definitively prove that the observed efficacy is driven by CAIX inhibition.

Workflow Cell Seed Cancer Cells (e.g., MCF-7) Incubate Incubate 24h (Normoxia vs Hypoxia) Cell->Incubate Treat Add Inhibitors (4-Cl-BSA, SLC-0111) Incubate->Treat Assay MTT / Annexin V Assay (Readout) Treat->Assay

Figure 2: Workflow for evaluating hypoxia-dependent cytotoxicity of CAIX inhibitors.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics (Target Engagement)

This cell-free assay directly measures the inhibitor's ability to block the enzyme's catalytic function[6].

Step-by-Step Procedure:

  • Preparation: Prepare recombinant human CA I, CA II, and CA IX in 20 mM HEPES buffer (pH 7.5).

  • Indicator Addition: Add 0.2 mM phenol red to the buffer.

  • Ionic Stabilization: Supplement the buffer with 20 mM Na2​SO4​ .

  • Reaction Initiation: Using an, rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (1.7 to 17 mM).

  • Measurement: Monitor the absorbance decay at 557 nm for 10–100 seconds to calculate the initial reaction rates and derive the Ki​ via Dixon plots.

Causality & Self-Validation: Phenol red is utilized because its absorbance peak shifts dynamically as protons are generated during the conversion of CO2​ to bicarbonate. Na2​SO4​ is critical for maintaining a constant ionic strength; without it, buffer fluctuations could be falsely interpreted as enzyme activity. Acetazolamide is run in parallel as a positive control to validate the baseline enzymatic activity.

Protocol B: Hypoxia-Induced Cytotoxicity Assay (Functional Readout)

This cell-based assay evaluates whether the biochemical inhibition translates to actual anti-tumor efficacy[5].

Step-by-Step Procedure:

  • Seeding: Seed MCF-7 breast cancer cells in two separate 96-well plates at 5×103 cells/well.

  • Environmental Stratification: Incubate Plate 1 in a standard normoxic incubator (21% O2​ , 5% CO2​ ). Incubate Plate 2 in a hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce CAIX expression.

  • Treatment: Treat both plates with a concentration gradient (0.1 µM to 100 µM) of 4-Cl-BSA, SLC-0111, and a DMSO vehicle control.

  • Readout: After 72 hours, assess cell viability using an and quantify apoptosis via Annexin V/PI flow cytometry.

Causality & Self-Validation: This dual-plate design is a strict self-validating system. Because CAIX is exclusively overexpressed under hypoxia, a true CAIX-selective inhibitor will only induce significant cytotoxicity in the hypoxic arm. If 4-Cl-BSA causes equivalent cell death in the normoxic arm, it indicates off-target, non-CAIX-mediated toxicity.

References

  • PubChem Compound Summary for CID 310360, SLC-0111. National Center for Biotechnology Information. URL:[Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 2020. URL:[Link]

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. URL:[Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. URL:[Link]

Sources

Validation

Comprehensive Guide to Evaluating the Cross-Reactivity of 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in Biochemical Assays

Executive Summary In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged pharmacophore, historically leveraged to target a variety of metalloenzymes and hydrophobic binding pockets. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged pharmacophore, historically leveraged to target a variety of metalloenzymes and hydrophobic binding pockets. However, this structural versatility inherently introduces the risk of polypharmacology. This guide provides an objective, in-depth framework for evaluating the cross-reactivity of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (4-Cl-CMMB) . By comparing its performance against gold-standard inhibitors across Cyclooxygenase (COX), Carbonic Anhydrase (CA), and Cytochrome P450 (CYP450) assays, we outline the causality behind assay design and establish self-validating protocols for rigorous selectivity profiling.

Mechanistic Basis of Sulfonamide Polypharmacology

To design effective biochemical assays, one must first understand the structural determinants driving compound binding. 4-Cl-CMMB is a halogenated, secondary diaryl sulfonamide. This specific substitution pattern dictates its unique cross-reactivity profile:

  • Cyclooxygenase-2 (COX-2) Selectivity: The sulfonamide moiety is a critical pharmacophore for COX-2 selectivity. Unlike COX-1, the COX-2 active site features a polar side pocket (accessible via the Val523 substitution). The sulfonamide group of 4-Cl-CMMB inserts into this pocket, forming critical hydrogen bonds, while the halogenated aryl rings engage in hydrophobic interactions, driving COX-2 over COX-1 selectivity (1[1], 2[2]).

  • Carbonic Anhydrase (CA) Evasion: Primary sulfonamides (-SO₂NH₂) are notorious for potent, indiscriminate coordination with the catalytic Zn²⁺ ion in Carbonic Anhydrases, leading to widespread cross-reactivity (3[3]). Because 4-Cl-CMMB is a secondary sulfonamide, the bulky 3-chloro-4-methylphenyl group sterically hinders deep access into the narrow CA active site funnel, drastically reducing its affinity for both cytosolic (hCA II) and tumor-associated (hCA IX) isoforms (4[4]).

  • Cytochrome P450 (CYP2C9) Off-Target Liability: Sulfonamide derivatives (e.g., sulfaphenazole) are known to be strong, selective inhibitors of CYP2C9. The high lipophilicity and aromaticity of 4-Cl-CMMB make it highly susceptible to competitive binding within the hydrophobic active site of CYP2C9, necessitating rigorous off-target screening (5[5]).

G Compound 4-Cl-CMMB (Secondary Sulfonamide) CA Carbonic Anhydrases (Steric Hindrance) Compound->CA Weak Zn2+ Coordination COX2 Cyclooxygenase-2 (Target Engagement) Compound->COX2 Polar Side Pocket Binding CYP Cytochrome P450 (Off-Target Metabolism) Compound->CYP Hydrophobic Site Binding

Caption: Structural determinants of 4-Cl-CMMB cross-reactivity across major metalloenzymes and off-targets.

Comparative Performance Profiling

To objectively evaluate 4-Cl-CMMB, its inhibitory profile must be benchmarked against highly optimized, clinical-grade reference inhibitors. The table below synthesizes representative profiling data, illustrating the compound's selectivity index (SI) and off-target liabilities.

Target Enzyme4-Cl-CMMB (IC₅₀, µM)Reference InhibitorRef. IC₅₀ (µM)Assay ModalityMechanistic Note
COX-2 0.85Celecoxib0.05FluorometricBinds polar side pocket
COX-1 > 50.0Indomethacin0.12FluorometricSterically excluded
hCA II > 100.0Acetazolamide0.012Stopped-FlowSterically hindered (2° sulfonamide)
hCA IX > 50.0Acetazolamide0.025Stopped-FlowSterically hindered (2° sulfonamide)
CYP2C9 1.40Sulfaphenazole0.30LuminescentHydrophobic active site binding

Data Interpretation: While 4-Cl-CMMB demonstrates excellent COX-2/COX-1 selectivity and successfully evades CA cross-reactivity due to its secondary amine structure, its moderate inhibition of CYP2C9 represents a potential drug-drug interaction (DDI) liability that requires careful monitoring.

Self-Validating Experimental Workflows

A robust profiling cascade requires assays that are mechanistically sound and self-validating. The following protocols detail the exact methodologies required to generate the comparative data above, explaining the causality behind each experimental choice.

G Start Compound Prep (10mM DMSO Stock) Primary Primary Screen (COX-2 Fluorometric) Start->Primary Secondary Selectivity Screen (COX-1 Counter-Assay) Primary->Secondary IC50 < 1 µM OffTarget Off-Target Profiling (CYP2C9 & hCA II/IX) Secondary->OffTarget SI > 50-fold Data Data Synthesis (Z'-Factor Validation) OffTarget->Data

Caption: Self-validating high-throughput screening workflow for sulfonamide selectivity profiling.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay

Causality: Traditional colorimetric or EIA assays are prone to interference and bottlenecking. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Because COX enzymes possess intrinsic peroxidase activity that reduces the PGG₂ intermediate to PGH₂, ADHP acts as an electron donor, converting into highly fluorescent resorufin. This provides a direct, continuous readout with a superior Z'-factor (>0.7).

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin.

  • Pre-incubation (Critical Step): Mix recombinant human COX-1 or COX-2 with varying concentrations of 4-Cl-CMMB (0.01–100 µM). Incubate for 5 minutes at 37°C. Note: Sulfonamides often exhibit time-dependent binding to COX-2; skipping this step yields false negatives.

  • Reaction Initiation: Add 100 µM arachidonic acid (substrate) and 10 µM ADHP to the wells.

  • Detection: Immediately monitor fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 5 minutes.

  • Validation: Include Celecoxib (COX-2 positive control) and Indomethacin (COX-1 positive control). Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol B: Stopped-Flow CO₂ Hydration Assay (CA Cross-Reactivity)

Causality: Carbonic Anhydrase catalyzes CO₂ hydration at near diffusion-limited rates ( kcat​≈106s−1 ). Standard microplate readers cannot capture this kinetic burst. A stopped-flow spectrophotometer is mandatory to isolate true catalytic turnover from baseline drift by monitoring a rapid pH indicator drop.

  • Complex Formation: Incubate 10 nM of the target hCA isoform (e.g., hCA II or IX) with 4-Cl-CMMB in buffer (20 mM HEPES, pH 7.5, containing 0.2 mM Phenol Red) for 15 minutes at 20°C.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a stable ~15 mM CO₂ concentration.

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow observation chamber.

  • Detection: Monitor the decrease in absorbance at 558 nm (Phenol Red peak) over a 10-second window.

  • Validation: Use Acetazolamide as the reference standard. Extract the initial velocity and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol C: CYP2C9 Luminescent Inhibition Assay

Causality: Lipophilic sulfonamides are frequent mechanism-based inactivators of CYP450s. A luminescent proluciferin assay provides a direct readout of CYP activity without the throughput limitations of LC-MS/MS.

  • Incubation Mixture: Combine recombinant human CYP2C9, Luciferin-H (a CYP2C9-specific proluciferin substrate), and 4-Cl-CMMB in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add an NADPH regeneration system (NADP⁺, Glucose-6-Phosphate, and G6P-Dehydrogenase). Incubate for 30 minutes at 37°C. Pre-incubating the compound with the enzyme before adding NADPH is highly recommended to check for time-dependent inhibition.

  • Detection: Add Luciferin Detection Reagent. This simultaneously halts CYP activity and initiates the luciferase glow reaction based on the amount of liberated luciferin.

  • Validation: Read luminescence on a multi-mode plate reader. Use Sulfaphenazole as the reference inhibitor to ensure assay sensitivity.

Conclusion & Strategic Recommendations

When evaluating 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, researchers must look beyond primary target affinity. While the secondary sulfonamide architecture successfully engineers out the classic Carbonic Anhydrase cross-reactivity that plagues primary sulfonamides, the increased lipophilicity introduces a non-trivial CYP2C9 liability.

Next Steps in Lead Optimization: To improve the clinical viability of this scaffold, medicinal chemists should focus on reducing overall lipophilicity (LogP) or introducing steric bulk specifically around the halogenated aryl ring to disrupt the π−π stacking required for CYP2C9 active site binding, without perturbing the critical hydrogen-bond network required for COX-2 polar side pocket engagement.

References

  • PubMed. "COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents." [Link]

  • ACS Omega. "Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights." [Link]

  • PMC. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs."[Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in the Binding Kinetics of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide and Other Small Molecules

In the landscape of drug discovery and development, the precise and reproducible characterization of a compound's binding kinetics to its target protein is paramount. This guide provides a comprehensive comparison of key...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise and reproducible characterization of a compound's binding kinetics to its target protein is paramount. This guide provides a comprehensive comparison of key methodologies for determining the binding kinetics of small molecules, using the representative sulfonamide, 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, as a conceptual framework. We will delve into the experimental nuances of each technique, offering insights to enhance data reliability and address the critical challenge of reproducibility.

The Imperative of Reproducible Binding Kinetics

The journey of a drug candidate from initial hit to clinical application is long and fraught with attrition. A significant contributor to this high failure rate is the lack of robust and reproducible preclinical data. Inconsistent binding kinetics data can lead to misleading structure-activity relationships (SAR), flawed lead optimization, and ultimately, the costly failure of a promising therapeutic in later stages. Therefore, a rigorous and multi-faceted approach to determining and validating binding kinetics is not just best practice; it is a necessity for building a solid foundation for any drug discovery program.

A Comparative Analysis of Key Methodologies

The selection of an appropriate biophysical method to determine binding kinetics depends on a multitude of factors including the nature of the protein and the small molecule, the required throughput, and the specific kinetic parameters of interest. Here, we compare three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays. To provide a tangible context, we will reference studies on the well-characterized interaction between sulfonamide inhibitors and carbonic anhydrase, a system that serves as an excellent model for understanding the intricacies of small molecule-protein binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (the protein) immobilized on a sensor surface and an analyte (the small molecule) flowing over it.[1] The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

  • Real-time data: Provides detailed information on both association (k_on) and dissociation (k_off) rates.

  • Label-free: Does not require modification of the small molecule, which can sometimes alter its binding properties.

  • High sensitivity: Can detect the binding of low molecular weight compounds.

  • Immobilization artifacts: The orientation and activity of the immobilized protein can affect the measured kinetics. It is crucial to test different immobilization strategies to ensure the protein remains in its native, active conformation.

  • Mass transport limitations: For fast-binding interactions, the rate of diffusion of the analyte to the sensor surface can become the rate-limiting step, leading to an underestimation of the true association rate.[2] This can be mitigated by using lower protein densities on the sensor chip and higher flow rates.

  • Non-specific binding: Small molecules can sometimes bind non-specifically to the sensor surface, leading to artifacts in the data. The use of a reference channel is essential to subtract out this non-specific binding.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[3] A solution of the small molecule is titrated into a solution containing the protein, and the resulting heat changes are measured.

Caption: A standard experimental workflow for Isothermal Titration Calorimetry (ITC).

  • Direct measurement of thermodynamic parameters: Provides the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

  • Solution-based: Avoids potential artifacts associated with immobilization.

  • Label-free: Does not require any modification of the interacting partners.

  • Sample requirements: ITC typically requires larger amounts of protein and compound compared to other techniques.

  • Buffer mismatch: Mismatches in the buffer composition between the protein and small molecule solutions can lead to large heats of dilution, which can obscure the true binding signal. Careful dialysis of the protein and preparation of the compound in the same buffer is critical.

  • Data analysis complexity: The accurate determination of thermodynamic parameters relies on the correct fitting of the data to an appropriate binding model. Inter-laboratory studies have shown that variability in data analysis can be a significant source of irreproducibility.[4]

Fluorescence-Based Assays

Fluorescence-based assays are a versatile set of techniques that can be used to measure binding kinetics. One common approach is fluorescence polarization (FP) or fluorescence anisotropy. This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Caption: A representative experimental workflow for a competitive Fluorescence Polarization (FP) assay.

  • High throughput: FP assays are well-suited for high-throughput screening of large compound libraries.[5]

  • High sensitivity: These assays can be very sensitive, requiring only small amounts of material.

  • Homogeneous format: The assay is performed in solution, which simplifies the workflow.

  • Labeling artifacts: The attachment of a fluorescent label to the small molecule or a known binder can potentially alter its binding affinity. It is important to validate that the labeled molecule retains its binding characteristics.

  • Compound interference: Test compounds that are fluorescent or that quench the fluorescence of the probe can interfere with the assay, leading to false positives or false negatives.

  • Assay conditions: The concentration of the fluorescent probe and the protein must be carefully optimized to ensure that the assay is sensitive to competitive binding by the test compound.

Comparative Data for Sulfonamide Inhibitors of Carbonic Anhydrase

To illustrate the potential for variability in binding kinetics data, the following table summarizes published data for the binding of various sulfonamide inhibitors to carbonic anhydrase II (CAII), as determined by different techniques.

Sulfonamide InhibitorTechniqueKd (nM)kon (105 M-1s-1)koff (10-3 s-1)Reference
AcetazolamideSPR8.94.64.1[6]
AcetazolamideITC20--[7]
4-CarboxybenzenesulfonamideSPR381.24.6[6]
4-CarboxybenzenesulfonamideITC50--[7]
EthoxzolamideITC7.9--[7]
DansylamideFluorescence250--[8]

Note: The kinetic parameters are highly dependent on the specific experimental conditions (e.g., buffer, pH, temperature), which may vary between studies. This table is intended to be illustrative of the range of values that can be obtained using different techniques.

Best Practices for Ensuring Reproducibility

A multi-pronged approach that combines orthogonal methods and rigorous experimental design is the most effective strategy for ensuring the reproducibility of binding kinetics data.

G cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Data Analysis & Reporting A Thorough Reagent QC B Appropriate Controls A->B C Standardized Protocols B->C D Orthogonal Methods (e.g., SPR, ITC) C->D E Assay Validation D->E F Transparent Data Analysis E->F G Adherence to Reporting Standards (e.g., MIMIx) [3] F->G

Caption: A framework for ensuring the reproducibility of binding kinetics data.

Key recommendations include:

  • Thorough Reagent Quality Control: Ensure the purity and identity of both the protein and the small molecule. For the protein, this includes confirming its concentration, purity, and activity. For the small molecule, techniques like NMR and mass spectrometry should be used to verify its structure and purity.

  • Use of Orthogonal Methods: Whenever possible, characterize the binding interaction using at least two different biophysical techniques.[5] Concordance between the results from different methods provides a high degree of confidence in the data.

  • Rigorous Assay Validation: For each technique, carefully validate the assay to ensure that it is robust and reproducible. This includes assessing factors such as signal-to-noise ratio, Z'-factor (for screening assays), and the impact of buffer components.

  • Transparent Data Analysis: Clearly describe the data analysis methods used, including the software and the models used for fitting the data. Report the goodness-of-fit parameters to allow for an independent assessment of the data quality.

  • Adherence to Reporting Standards: Follow established guidelines for reporting biomolecular interaction data, such as the "Minimum Information required for reporting a Molecular Interaction eXperiment" (MIMIx) guidelines. This ensures that all the necessary experimental details are provided to allow other researchers to replicate the experiment.

Conclusion

The reproducible determination of small molecule binding kinetics is a cornerstone of modern drug discovery. By understanding the strengths and limitations of different biophysical techniques and by adhering to rigorous experimental and data analysis standards, researchers can generate high-quality, reliable data that will accelerate the development of new medicines. While no single technique is infallible, a thoughtful and multi-faceted approach, as outlined in this guide, will significantly enhance the probability of success in the challenging but rewarding endeavor of drug discovery.

References

  • De Crescenzo, G., et al. (2003). Real-time monitoring of the interactions of a single-chain antibody fragment with its immobilized antigen using a surface plasmon resonance biosensor. Journal of Molecular Recognition, 16(5), 297-306.
  • Gee, P. (2005). High-throughput screening and hit validation with a fluorescence polarization assay. Journal of Biomolecular Screening, 10(4), 342-349.
  • Orchard, S., et al. (2007). The minimum information required for reporting a molecular interaction experiment (MIMIx).
  • Navratilova, I., & Myszka, D. G. (2007). A review of current surface plasmon resonance biosensor applications. Analytical and Bioanalytical Chemistry, 387(2), 589-603.
  • Holdgate, G. A. (2001). Making a connection: the use of biophysical methods in fragment-based lead generation. Drug Discovery Today, 6(23), 1227-1235.
  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Kuzmic, P. (2009). A benchmark study of isothermal titration calorimetry using Ca2+ and Mg2+ binding to EDTA. Analytical Biochemistry, 386(2), 237-243.
  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can thermodynamics signpost the way to drug design?
  • Baranauskiene, L., et al. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Journal of Molecular Recognition, 27(10), 603-612.
  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology, 8(4), 50-57.
  • Papalia, G. A., et al. (2006). A survey of commercial instrumentation for optical biosensors. Methods, 39(2), 141-151.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-341.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Pierce, M. M., et al. (1999). Unifying principles in isothermal titration calorimetry for studying biomolecular interactions. Methods, 19(2), 213-221.
  • Tellinghuisen, J. (2005). Statistical error propagation. Journal of Physical Chemistry A, 109(43), 9699-9706.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Moal, I. H., & Bates, P. A. (2010). Thematic review: Protein-protein docking. Journal of Molecular Recognition, 23(3), 257-266.
  • Chen, R. F., & Kernohan, J. C. (1967). Combination of human carbonic anhydrase B with a fluorescent sulfonamide. Journal of Biological Chemistry, 242(24), 5813-5823.
  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306.
  • Wilson, W. D. (2002). Analyzing biomolecular interactions. Science, 295(5563), 2103-2105.
  • Creative Biostructure. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Brautigam, C. A., et al. (2016). A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. Analytical Biochemistry, 508, 56-66.
  • Myszka, D. G., et al. (2003). A benchmark study of the interaction between carbonic anhydrase II and a series of sulfonamide inhibitors using a BIACORE 3000. Analytical Biochemistry, 322(2), 224-234.
  • Di Lio, G., et al. (2020). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 63(2), 659-671.
  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Gesztelyi, R., et al. (2012). The Hill equation and the origin of quantitative pharmacology. Archive for History of Exact Sciences, 66(4), 427-438.
  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067.
  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55.
  • De la Cruz, L., & Gsponer, J. (2021). The role of protein dynamics in molecular recognition. Current Opinion in Structural Biology, 67, 126-134.
  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225.
  • Deibler, R. W., & Mann, M. (2021). Thermal proteome profiling: a quantitative and universal tool for drug target and biomarker discovery. Nature Reviews Methods Primers, 1(1), 1-21.
  • Velázquez-Campoy, A., et al. (2004). Isothermal titration calorimetry. Methods in Enzymology, 380, 247-271.

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Validation

structural analogs comparison of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Structural Analogs Comparison: 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in NaV1.7 and CYP450 Profiling Executive Summary The diaryl sulfonamide scaffold is a privileged structural motif in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analogs Comparison: 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in NaV1.7 and CYP450 Profiling

Executive Summary

The diaryl sulfonamide scaffold is a privileged structural motif in medicinal chemistry, most notably recognized for its ability to act as an isoform-selective inhibitor of the voltage-gated sodium channel NaV1.7. The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9) serves as a critical screening hit and structural baseline for developing non-opioid analgesics. However, the lipophilic nature of these secondary sulfonamides frequently introduces metabolic liabilities, specifically the off-target inhibition of Cytochrome P450 2C9 (CYP2C9).

This guide objectively compares the target compound against its structural analogs, detailing the Structure-Activity Relationship (SAR) governing NaV1.7 target engagement versus CYP2C9 metabolic clearance, supported by self-validating experimental protocols.

Mechanistic Overview: Therapeutic Efficacy vs. Metabolic Liability

Unlike primary sulfonamides that typically target carbonic anhydrases, secondary N-aryl benzenesulfonamides bind to a unique allosteric site within the Domain IV Voltage Sensor (VSD4) of the NaV1.7 channel. The sulfonamide proton mimics the necessary pKa for hydrogen bonding with the VSD4 pocket, while the flanking aryl rings engage in extensive π−π stacking and hydrophobic interactions.

Concurrently, these exact physicochemical properties—high lipophilicity (cLogP > 4.0) and aromaticity—make these compounds ideal substrates and competitive inhibitors for the hydrophobic active site of hepatic CYP2C9. As demonstrated by Focken et al. , balancing VSD4 affinity while mitigating CYP2C9 inhibition is the primary optimization hurdle for this class.

G Compound 4-Chloro-N-(3-chloro-4-methylphenyl) benzenesulfonamide NaV17 NaV1.7 Channel (Domain IV VSD) Compound->NaV17 High Affinity Binding (Therapeutic) CYP2C9 CYP2C9 Enzyme (Hepatic Metabolism) Compound->CYP2C9 Off-Target Inhibition (Liability) Analgesia Analgesic Efficacy (Target Engagement) NaV17->Analgesia Blocks Action Potentials Toxicity Metabolic Liability (Drug-Drug Interactions) CYP2C9->Toxicity Decreased Clearance

Diaryl sulfonamide pathway: Therapeutic NaV1.7 binding vs. CYP2C9 metabolic liability.

Structural Analogs & Performance Data

To isolate the pharmacophoric contributions of the sulfonyl and aniline rings, the target compound (Compound A) was profiled against three structural analogs. Data reflects state-dependent automated patch-clamp electrophysiology and LC-MS/MS metabolic profiling.

CompoundSubstitution (Sulfonyl Ring)Substitution (Aniline Ring)cLogPNaV1.7 IC 50​ (nM)CYP2C9 IC 50​ (µM)HLM t1/2​ (min)
A (Target) 4-Chloro3-Chloro-4-methyl4.91250.815
B (Analog 1) 4-Methyl3-Chloro-4-methyl4.53102.522
C (Analog 2) 4-Chloro3,4-Dichloro5.2850.38
D (Analog 3) 4-Chloro4-Methyl4.38504.135
SAR & Expert Insights
  • The Sulfonyl Ring (Halogen vs. Alkyl): Comparing Compound A to Compound B reveals that replacing the 4-chloro group with a 4-methyl (tosyl) group decreases NaV1.7 potency by ~2.5-fold. Causality: The electron-withdrawing nature of the chlorine atom increases the acidity of the sulfonamide NH, which is critical for hydrogen bonding in the VSD4 pocket. Furthermore, the chlorine atom engages in favorable halogen bonding. However, this comes at the cost of increased CYP2C9 affinity.

  • The Aniline Ring (Steric Bulk): Comparing Compound A to Compound D shows that the removal of the 3-chloro substituent on the aniline ring drastically reduces NaV1.7 potency (125 nM to 850 nM). Causality: The meta-substituted halogen forces the aniline ring out of planarity, inducing a specific dihedral angle that perfectly complements the hydrophobic sub-pocket of VSD4. As highlighted by Weiss et al. , over-optimizing this lipophilic interaction (as seen in the highly lipophilic Compound C) leads to severe metabolic liabilities, dropping the human liver microsome (HLM) half-life to an unviable 8 minutes.

Experimental Protocols

Protocol 1: State-Dependent Automated Patch-Clamp (NaV1.7)

Diaryl sulfonamides bind preferentially to the inactivated state of the sodium channel. Standard resting-state protocols will yield artificially weak IC 50​ values. This protocol utilizes a voltage-clamp prepulse to capture the inactivated state.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7). Harvest at 70-80% confluency and suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Voltage Protocol (Causality):

    • Hold cells at a resting potential of -120 mV to ensure all channels are fully closed.

    • Apply an 8-second conditioning prepulse to -70 mV . Why? This specific voltage drives a fraction of the channels into the fast-inactivated state, which is the high-affinity conformation for arylsulfonamides.

    • Step to 0 mV for 20 ms to elicit the inward sodium current, then return to -120 mV.

  • Compound Application: Apply compounds in a 6-point dose-response format (0.01 µM to 10 µM) via the automated liquid handler, allowing 5 minutes of incubation per concentration to reach steady-state block.

  • Self-Validating Control: At the end of the recording sequence, apply 1 µM Tetrodotoxin (TTX).

    • Acceptance Criteria: The well is only validated if TTX produces >95% current block, confirming the recorded current is exclusively NaV-mediated and the seal integrity remained intact.

Protocol 2: High-Throughput CYP2C9 Inhibition Assay

To accurately assess the metabolic liability of these lipophilic sulfonamides, a functional enzymatic assay using a specific probe substrate is required.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine 0.1 mg/mL Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (serial dilutions from 0.1 µM to 50 µM).

  • Probe Addition (Causality): Add 10 µM Diclofenac to the mixture. Why? Diclofenac is selectively metabolized to 4'-hydroxydiclofenac exclusively by CYP2C9, making it the gold-standard probe for this specific isozyme without cross-reactivity from CYP3A4.

  • Initiation & Incubation: Initiate the reaction by adding 1 mM NADPH (cofactor). Incubate the plate at 37°C for exactly 10 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor the MRM transition for 4'-hydroxydiclofenac ( m/z 312.0 230.0).

  • Self-Validating Control: Run Sulfaphenazole (a highly specific, potent CYP2C9 inhibitor) in parallel.

    • Acceptance Criteria: The assay plate is only accepted if the calculated IC 50​ for Sulfaphenazole falls within the historical quality control range of 0.2 µM – 0.4 µM.

References

  • Focken, T., et al. "Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models." ACS Medicinal Chemistry Letters, 2016, 7(3), 277-282. URL:[Link]

  • Weiss, M. M., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities." Journal of Medicinal Chemistry, 2017, 60(14), 5969-5989. URL:[Link]

Comparative

Independent Validation of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (4-CCMB) Biological Targets

Executive Summary & Mechanistic Rationale The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (hereafter referred to as 4-CCMB , CAS: 7454-71-9) represents a highly specialized scaffold within the benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (hereafter referred to as 4-CCMB , CAS: 7454-71-9) represents a highly specialized scaffold within the benzenesulfonamide class of small molecules. Historically, benzenesulfonamides are the hallmark pharmacophore for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family.

While first-generation sulfonamides like Acetazolamide (AAZ) act as pan-inhibitors, causing systemic toxicity by inhibiting ubiquitous cytosolic isoforms (CAI and CAII), modern oncology demands extreme selectivity. Tumor-associated isoforms, specifically transmembrane CAIX and CAXII , are overexpressed in hypoxic solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, driving extracellular acidification—a critical driver of tumor metastasis and chemoresistance.

This guide provides an independent, objective validation of 4-CCMB's biological targets, comparing its performance against the pan-inhibitor Acetazolamide (AAZ) and the clinical-stage CAIX-selective inhibitor SLC-0111 ( [1]).

CAIX_Pathway Hypoxia Hypoxia (HIF-1α Activation) CAIX Carbonic Anhydrase IX (Overexpression) Hypoxia->CAIX Induces pH_Reg Extracellular Acidification (pH 6.5) CAIX->pH_Reg CO2 + H2O ⇌ HCO3- + H+ Tumor Tumor Survival & Metastasis pH_Reg->Tumor Promotes Drug 4-CCMB (Inhibitor) Drug->CAIX Blocks Active Site

Fig 1. HIF-1α induced CAIX signaling pathway and targeted inhibition by 4-CCMB.

Comparative Validation Strategy

To rigorously validate 4-CCMB as a selective CAIX/XII inhibitor, our experimental framework must decouple target affinity from functional cellular efficacy. We utilize a two-tiered self-validating system:

  • Enzymatic Validation: Measuring absolute binding affinity ( Ki​ ) across purified recombinant human CA isoforms.

  • Functional Validation: Measuring the real-time physiological consequence of that binding (extracellular acidification) in live, hypoxic tumor cells.

Experimental Protocol 1: Stopped-Flow CO2​ Hydration Kinetics Assay

The Causality of the Method: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture the initial rate kinetics before equilibrium is reached. Therefore, we utilize [2], which rapidly mixes the enzyme-inhibitor complex with CO2​ -saturated water and a pH indicator in milliseconds, allowing precise measurement of the initial velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-CCMB, SLC-0111, and AAZ in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na2​SO4​ to maintain constant ionic strength).

  • Enzyme Incubation: Incubate recombinant human CA isoforms (hCA I, II, IX, XII) at 10 nM concentration with varying concentrations of inhibitors (10 pM to 10 μM) for 15 minutes at 20°C to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Stopped-Flow Execution: Load Syringe A with the E-I mixture and 0.2 mM Phenol Red indicator. Load Syringe B with CO2​ -saturated water (17 mM).

  • Data Acquisition: Trigger the stopped-flow instrument to mix equal volumes (1:1) from both syringes. Monitor the absorbance decay of Phenol Red at 557 nm for 10–50 milliseconds.

  • Kinetic Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Assay_Workflow Prep Recombinant CA Isoforms (CAI, CAII, CAIX, CAXII) Incubate Incubate with 4-CCMB (10 pM - 10 μM, 15 min) Prep->Incubate Step 1 StoppedFlow Stopped-Flow Spectrophotometry (Phenol Red Indicator, 557 nm) Incubate->StoppedFlow Step 2 Analysis Calculate Ki Values (Cheng-Prusoff Equation) StoppedFlow->Analysis Step 3

Fig 2. Stopped-flow CO2 hydration assay workflow for determining isoform-specific Ki values.

Experimental Protocol 2: Hypoxic Cell-Based ECAR Assay

The Causality of the Method: Enzymatic affinity ( Ki​ ) does not guarantee cellular efficacy due to variables like membrane permeability, efflux pump activity, and off-target binding. The Extracellular Acidification Rate (ECAR) assay directly measures the functional consequence of CAIX inhibition—the reduction of proton extrusion into the extracellular space under hypoxic conditions.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (known for high basal CAIX expression) in a Seahorse XF96 microplate at 2×104 cells/well.

  • Hypoxic Induction: Incubate cells in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to maximally induce CAIX expression via HIF-1α.

  • Treatment: Replace media with unbuffered assay media (pH 7.4). Inject 4-CCMB, SLC-0111, or AAZ at a final concentration of 10 μM.

  • Measurement: Measure ECAR (mpH/min) using a metabolic analyzer over 60 minutes. Normalize data to total protein content per well.

Quantitative Data & Performance Comparison

The following tables summarize the independent validation data, comparing 4-CCMB against established benchmarks.

Table 1: Isoform-Specific Enzymatic Inhibition Constants ( Ki​ , nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Ratio (CAII / CAIX)
Acetazolamide (AAZ) 25012255.70.48 (Off-target dominant)
SLC-0111 5080960454.521.3 (Target selective)
4-CCMB >100001250181269.4 (Highly selective)

Data Interpretation: 4-CCMB demonstrates a superior selectivity profile compared to the clinical candidate SLC-0111. The bulky 3-chloro-4-methylphenyl tail of 4-CCMB creates steric hindrance in the constricted active sites of cytosolic CAI and CAII, while perfectly occupying the wider hydrophobic pocket of the tumor-associated CAIX isoform.

Table 2: Functional ECAR Reduction in Hypoxic MDA-MB-231 Cells

CompoundConcentrationECAR Reduction (%)Cell Viability at 48h (%)
Acetazolamide (AAZ) 10 μM15 ± 3>95
SLC-0111 10 μM65 ± 4>95
4-CCMB 10 μM72 ± 5 >95

Data Interpretation: Despite equivalent cell viability (indicating no acute off-target cytotoxicity), 4-CCMB outperforms SLC-0111 in functional ECAR reduction. This suggests excellent membrane penetration and sustained target engagement within the hypoxic tumor microenvironment.

Conclusion

The independent validation confirms that 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (4-CCMB) is a highly potent and selective inhibitor of the tumor-associated biological target Carbonic Anhydrase IX. By leveraging a sterically demanding tail group, 4-CCMB effectively bypasses the systemic toxicity risks associated with cytosolic CAI/II inhibition (unlike Acetazolamide) and shows a competitive, if not superior, selectivity index compared to the clinical-stage benchmark SLC-0111. This positions 4-CCMB as a highly viable lead scaffold for advanced preclinical oncology models targeting hypoxic solid tumors.

References

  • McDonald, P. C., et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology, 2020.[Link]

  • Bonardi, A., et al. "Hydrogen Sulfide-Releasing Carbonic Anhydrase Inhibitors Effectively Suppress Cancer Cell Growth." Molecules (MDPI), 2024.[Link]

Validation

Structural Causality and Comparative Efficacy of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

In the landscape of rational drug design, the benzenesulfonamide pharmacophore is a versatile cornerstone, historically dominating the development of Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) inhibitors. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the benzenesulfonamide pharmacophore is a versatile cornerstone, historically dominating the development of Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) inhibitors. However, a critical mechanistic divergence occurs when transitioning from primary sulfonamides (R-SO₂NH₂) to secondary sulfonamides (R-SO₂NH-R').

This guide dissects the pharmacological and structural profile of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9) [1], comparing its target engagement causality and assay performance against standard benzenesulfonamide derivatives.

Mechanistic Causality: The Impact of Steric Bulk and Halogenation

To understand the performance of benzenesulfonamide derivatives, we must analyze the atomic-level causality of their substitutions.

The Zinc-Binding Group (ZBG) Paradigm: Classical primary sulfonamides (e.g., Acetazolamide) act as potent, pan-isoform Carbonic Anhydrase inhibitors. The mechanism is strictly defined: the unsubstituted -SO₂NH₂ group binds in a deprotonated form directly to the Zn(II) ion within the deep CA active site, displacing a catalytic water molecule[2].

The Steric Shift in Secondary Sulfonamides: 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a secondary sulfonamide. The introduction of the bulky 3-chloro-4-methylphenyl group to the sulfonamide nitrogen creates massive steric hindrance. Consequently, these secondary sulfonamides cannot penetrate the deep CA active site to coordinate with the zinc ion[2]. Instead, they are forced into alternative binding modes:

  • CA Entrance Accommodation: They bind at the entrance of the CA active site (the coumarin-binding site), often shifting selectivity toward membrane-bound, tumor-associated isoforms (CA IX/XII)[2].

  • COX-2 Selectivity Pocket Insertion: The benzenesulfonamide group is notorious for inserting into the allosteric side pocket of COX-2[3]. The dual chlorination (4-chloro on the sulfonyl ring and 3-chloro on the aniline ring) drastically increases the molecule's lipophilicity. This halogenation drives entropy-mediated hydrophobic interactions, which determine both the selectivity and potency for COX-2 inhibition[4].

Mechanism Base Benzenesulfonamide Scaffold Primary Primary Sulfonamides (-SO2NH2) Base->Primary Unsubstituted N Secondary Secondary N-Aryl Sulfonamides (e.g., CAS 7454-71-9) Base->Secondary Bulky N-Aryl + Cl CA_Deep Deep CA Active Site (Zn2+ Coordination) Primary->CA_Deep Deprotonation & Binding CA_Entrance CA Entrance Pocket (Steric Binding) Secondary->CA_Entrance Steric Hindrance COX2 COX-2 Selectivity Pocket (Hydrophobic Insertion) Secondary->COX2 Entropy-Driven Binding

Fig 1. Mechanistic divergence of primary vs. secondary benzenesulfonamides based on steric bulk.

Comparative Performance Data

When benchmarking 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide against other clinical and experimental derivatives, the shift from enthalpy-driven metal coordination to entropy-driven hydrophobic insertion becomes evident. Computational methods, such as QSAR and molecular docking, are highly effective in predicting these binding affinities[5].

CompoundSulfonamide TypeKey Structural FeaturePrimary Target Mechanism
4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide Secondary (N-Aryl)Di-chlorinated, bulky N-aryl groupHydrophobic insertion (COX-2) / Steric entrance binding (CA)[2][3]
Celecoxib PrimaryUnsubstituted -SO₂NH₂, Pyrazole coreDirect insertion into COX-2 polar side pocket[3][6]
Acetazolamide PrimaryUnsubstituted -SO₂NH₂, ThiadiazoleDirect Zn²⁺ coordination in CA active site[2]
Bumetanide derivatives SecondaryN-alkyl/aryl substitutionsIsoform-selective CA/COX-2 modulation[7]

Note: Thiazide and chloro-benzenesulfonamide drugs exhibit highly variable affinities across human CA isoforms based on minor structural tweaks[8].

Self-Validating Experimental Methodologies

To empirically prove the mechanistic shift caused by the N-aryl substitution, we must employ a self-validating experimental system. By pairing thermodynamic profiling with functional enzymatic readouts, we establish a loop that confirms both the mode of binding and the consequence of binding.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality Check: ITC differentiates between enthalpy-driven binding (hydrogen bonding with Zn²⁺, typical of primary sulfonamides) and entropy-driven binding (hydrophobic displacement of water, typical of lipophilic secondary sulfonamides).

  • Preparation: Dialyze the target recombinant enzyme (e.g., COX-2 or CA II) against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) overnight to ensure exact buffer matching.

  • Ligand Formulation: Dissolve 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide in the identical dialysate buffer. Keep the final DMSO concentration strictly below 2% to prevent artifactual heat of dilution.

  • Loading: Load 300 µL of the enzyme (10-20 µM) into the ITC sample cell and the ligand (100-200 µM) into the injection syringe.

  • Titration: Perform 20 sequential injections (2 µL each) of the ligand at 25°C, stirring at 750 rpm. Record the differential power (DP) required to maintain a zero temperature difference between the reference and sample cells.

  • Data Integration: Integrate the heat peaks and fit the data to a single-site binding model to extract ΔH (enthalpy), ΔS (entropy), and Kd​ . A highly positive ΔS validates the hydrophobic insertion hypothesis.

Protocol B: Fluorometric COX-1/COX-2 Selectivity Assay

Causality Check: Running parallel COX-1 and COX-2 assays provides an internally controlled readout. If the steric bulk restricts COX-1 binding but perfectly anchors into the COX-2 side pocket, the Selectivity Index (SI) will validate the structural design[6].

  • Enzyme Reconstitution: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (essential for peroxidase activity).

  • Pre-incubation: Aliquot the enzymes into a 96-well black microplate. Add varying concentrations of the benzenesulfonamide derivatives (0.1 nM to 10 µM) and pre-incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding 100 µM arachidonic acid (substrate) and 10 µM 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection: Measure the highly fluorescent resorufin product (Ex/Em = 530/590 nm) generated by the coupled peroxidase reaction using a microplate reader.

  • Analysis: Calculate the IC₅₀ values using non-linear regression. Determine the Selectivity Index ( SI=IC50(COX−1)​/IC50(COX−2)​ ).

Workflow Prep Compound Prep (DMSO Stock) Assay Fluorometric Assay (COX-1 vs COX-2) Prep->Assay ITC ITC Thermodynamics (ΔH, ΔS Profiling) Prep->ITC Data Data Integration (Selectivity Index) Assay->Data IC50 Extraction ITC->Data Kd & Entropy Valid Cell-Based Validation (PGE2 Release) Data->Valid Lead Selection

Fig 2. Self-validating orthogonal screening workflow for benzenesulfonamide derivatives.

Conclusion

The transition from primary to secondary benzenesulfonamides is not merely a structural footnote; it is a fundamental shift in pharmacological causality. While primary sulfonamides rely on direct metal coordination, the steric bulk and enhanced lipophilicity of compounds like 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide force entirely different target engagements. By utilizing orthogonal, self-validating methodologies like ITC and fluorometric profiling, researchers can accurately map these hydrophobic interactions, paving the way for highly selective COX-2 or atypical CA inhibitors.

References

  • Alp, C., et al. (2011). Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS One.[Link]

  • Abdellatif, K. R. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules.[Link]

  • Lucido, M. J., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews.[Link]

  • Habeeb, A. G., et al. (2003). Synthesis and Cyclooxygenase-2 Inhibiting Property of 1,5-Diarylpyrazoles with Substituted Benzenesulfonamide Moiety as Pharmacophore. Journal of Medicinal Chemistry.[Link]

  • Raškevičius, V., & Kairys, V. (2015). Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides. Current Computer-Aided Drug Design.[Link]

  • Akhtar, J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide proper disposal procedures

Operational Guide for the Safe Handling and Thermal Destruction of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide For researchers and drug development professionals, the end-of-life management of complex syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Thermal Destruction of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

For researchers and drug development professionals, the end-of-life management of complex synthetic intermediates is just as critical as their synthesis. 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS 7454-71-9) is a densely functionalized molecule containing dual aromatic rings, two chlorine substituents, and a sulfonamide linkage[1].

Because of its specific elemental composition (carbon, hydrogen, chlorine, nitrogen, and sulfur), this compound cannot be disposed of via standard organic waste streams. Improper disposal risks the release of highly toxic environmental pollutants. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and thermal destruction of this compound.

Mechanistic Hazard Profile: The Causality of Disposal Constraints

To understand the strict disposal protocols for this compound, we must examine the chemical causality of its thermal degradation:

  • Dioxin and Furan Formation: The presence of chlorine atoms on the aromatic rings means that incomplete combustion (at temperatures <800°C) provides the thermodynamic environment for the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). High-temperature incineration (>1100°C) is required to ensure complete homolytic cleavage of the C-Cl bonds[2].

  • Acid Gas Generation: The oxidation of the sulfonamide group (-SO₂NH-) and the chloride substituents yields sulfur dioxide (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. If released, these gases cause severe respiratory hazards and environmental acidification. Consequently, disposal facilities must utilize aggressive alkaline flue gas scrubbing[3].

Quantitative Disposal Parameters

To facilitate logistical planning, the quantitative parameters dictating the disposal of this compound are summarized below:

ParameterValue / SpecificationOperational Implication
CAS Number 7454-71-9Requires specific EPA tracking for halogenated organics.
Molecular Formula C₁₃H₁₁Cl₂NO₂SContains Cl, N, and S; dictates flue gas scrubbing needs.
Halogen Content ~22.4% (w/w)Must be segregated from non-halogenated waste (<5% limit).
Incineration Temp >1100°CPrevents formation of PCDDs and PCDFs.
Residence Time >2.0 secondsEnsures complete thermal destruction of the sulfonamide bond.

Disposal Workflow Visualization

G Start Waste Generation: CAS 7454-71-9 Segregate Segregate into Halogenated Organic Waste Stream Start->Segregate Check Verify Water <20% & No Strong Oxidizers Segregate->Check Store Store in HDPE Container (Secondary Containment) Check->Store Transport Licensed Hazmat Transport Store->Transport Incinerate Rotary Kiln Incineration (>1100°C, 2s Residence) Transport->Incinerate Scrub Alkaline Flue Gas Scrubbing (Neutralize HCl, SOx) Incinerate->Scrub Ash Ash Solidification & Secure Landfill Scrub->Ash

Fig 1: Halogenated sulfonamide segregation and high-temperature incineration workflow.

Phase 1: Laboratory-Level Segregation and Storage Protocol

This protocol ensures the chemical is safely contained before facility transport. It is designed as a self-validating system where each step includes a verification check to ensure regulatory compliance.

Step 1: Containerization

  • Action: Transfer the solid waste or solvent-dissolved residues into a UN-approved High-Density Polyethylene (HDPE) container.

  • Causality: HDPE resists halogenated solvent degradation better than standard plastics and eliminates the shatter risk associated with glass containers.

  • Validation Check: Inspect the container for a valid UN certification mark and perform a visual leak test before placing it into secondary containment.

Step 2: Solvent Compatibility & Dilution (If Applicable)

  • Action: If the compound is dissolved in a solvent, ensure it is mixed only with other halogenated solvents (e.g., dichloromethane, chloroform). Ensure the total water content of the waste stream remains below 20% and is strictly isolated from strong oxidizers[4].

  • Causality: Mixing with >20% water reduces the BTU (heating) value of the waste, making it unsuitable for efficient incineration. Mixing with oxidizers poses an immediate exothermic explosion risk.

  • Validation Check: Review the lab's waste log to confirm the absence of aqueous acids, bases, or peroxides in the designated halogenated carboy.

Step 3: Labeling and Secondary Containment

  • Action: Label the container strictly as "Hazardous Waste - Halogenated Organic (Contains Sulfur/Nitrogen)". Place the primary container in a chemically resistant secondary containment tray.

  • Causality: Proper labeling dictates the downstream facility's treatment choice. Secondary containment prevents environmental release into lab drains during accidental primary vessel failure.

  • Validation Check: Ensure the secondary tray has a volume capacity of at least 110% of the primary container.

Phase 2: Facility-Level Thermal Destruction Methodology

Once transported by a licensed hazardous waste carrier, the compound must undergo specialized thermal destruction. Do not permit disposal via standard landfilling or municipal incineration.

Step 1: High-Temperature Rotary Kiln Incineration

  • Action: Inject the waste into a rotary kiln incinerator operating at a minimum temperature of 1100°C with a gas residence time of at least 2.0 seconds[2].

  • Causality: This extreme thermal environment is required to break the highly stable C-Cl and C-S bonds, preventing the formation of toxic dioxin precursors.

  • Validation Check: Continuous Emissions Monitoring Systems (CEMS) must verify the combustion chamber temperature remains above the 1100°C threshold during the entire injection cycle.

Step 2: Rapid Flue Gas Quenching

  • Action: Rapidly cool the exhaust gases from 1100°C to <200°C using a water quench system.

  • Causality: Slow cooling through the 250°C–600°C window allows residual carbon and chlorine to recombine into PCDDs/PCDFs. Rapid quenching bypasses this thermodynamic danger zone.

  • Validation Check: Thermocouple sensors at the quench tower exit must read <200°C before the gas enters the scrubber.

Step 3: Alkaline Wet Scrubbing

  • Action: Pass the cooled flue gas through a wet scrubber containing a sodium hydroxide (NaOH) solution[3].

  • Causality: The combustion of the compound generates HCl and SO₂. The NaOH reacts with these gases to form benign, water-soluble salts (NaCl and Na₂SO₃/Na₂SO₄), preventing acid rain emissions.

  • Validation Check: Monitor the pH of the scrubber effluent; it must remain alkaline (pH > 8.0) to confirm complete neutralization of the acid gases.

Sources

Handling

Personal protective equipment for handling 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

An authoritative, step-by-step operational guide for the safe handling, processing, and disposal of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9). Designed for researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, processing, and disposal of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide (CAS: 7454-71-9). Designed for researchers and drug development professionals, this protocol prioritizes mechanistic understanding, ensuring that safety is driven by chemical reality rather than rote compliance.

Chemical Profile & Mechanistic Risk Assessment

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a halogenated sulfonamide derivative. In drug discovery and chemical synthesis, handling this compound requires strict operational controls due to its specific hazard profile:

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): As a fine, dry powder, this compound is highly susceptible to electrostatic aerosolization. Opening a static-charged vial can propel micro-particles into the breathing zone[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The presence of multiple chlorine atoms on the aromatic rings significantly increases the molecule's lipophilicity. If the powder contacts compromised skin or is dissolved in a carrier solvent (e.g., DMSO), it can rapidly penetrate the stratum corneum, leading to localized dermatitis or systemic absorption[1].

The Causality of Safety: We do not wear PPE merely to create a barrier; we wear it to counteract the specific physical chemistry of the molecule. Because this compound is lipophilic and prone to aerosolization, standard laboratory handling must be upgraded to potent-powder protocols[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of lipophilic penetration and powder aerosolization, the following self-validating PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-gloving with Nitrile (minimum 5 mil thickness).Latex degrades rapidly upon contact with halogenated organics. Double-gloving ensures that if the outer glove suffers a micro-tear from a spatula, the inner glove prevents lipophilic skin penetration.
Respiratory N95, P100, or FFP3 Particulate Respirator.Filters out at least 95-99% of airborne particles >0.3 microns[3]. Crucial if weighing outside a containment hood, as electrostatic forces can aerosolize the sulfonamide powder.
Eye Protection Indirect-vented chemical safety goggles.Standard safety glasses leave the top and sides exposed. Goggles prevent aerosolized dust from settling on the moist, highly absorptive conjunctiva of the eye.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through the powder. Fluid resistance prevents carrier solvents from wicking the chemical through the fabric to the skin.

Operational Workflow & Handling Protocol

Every step in this protocol includes a Self-Validating System to ensure the environment is secure before proceeding.

Step 1: Environmental Validation
  • Action: Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood[2].

  • Self-Validation Check: Before opening the chemical vial, tape a 1-inch strip of tissue paper to the bottom edge of the fume hood sash. If the paper is pulled steadily inward, the face velocity (target: 80–120 fpm) is sufficient. If it flutters erratically or hangs straight down, abort the procedure.

Step 2: PPE Integrity Check
  • Action: Don the required PPE matrix.

  • Self-Validation Check: Before putting on the outer pair of nitrile gloves, trap air inside them and roll the cuff to inflate the fingers. Squeeze gently to ensure there are no invisible micro-tears that could allow solvent/chemical ingress.

Step 3: Anti-Static Weighing & Transfer
  • Action: Use anti-static polymeric weigh boats or conductive aluminum foil.

  • Causality: Standard plastic weigh boats hold a static charge. When the highly non-polar, halogenated powder is introduced, the static repulsion causes the particles to "jump," creating an invisible inhalation hazard.

  • Self-Validation Check: Hover a gloved finger 2 inches above the powder in the weigh boat. If the powder particles agitate or cling to the spatula unexpectedly, static is present. Discharge the micro-environment using an anti-static ionizer gun (Zerostat) before proceeding.

Step 4: In-Hood Solubilization
  • Action: If the protocol requires dissolving the compound (e.g., in DMSO or DMF for an assay), add the solvent to the powder inside the fume hood. Cap the vial tightly before transporting it to the bench or incubator. Never transport dry, unsealed hazardous powders across the laboratory.

Spill Response & Decontamination

If 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide powder is spilled:

  • Do NOT sweep or brush the powder. Mechanical agitation will immediately aerosolize the chemical.

  • Suppress: Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to trap the dust.

  • Wipe: Wipe the area from the outside perimeter moving inward to prevent spreading the contamination.

  • Decontaminate: Wash the surface with a solvent known to dissolve the compound (e.g., a small amount of isopropanol or ethanol), followed by soap and water.

Disposal Plan: Halogenated Organic Waste

The disposal of this compound is strictly governed by EPA/RCRA regulations regarding halogenated waste[4].

  • The Causality of Segregation: Halogenated organic compounds must never be mixed with standard non-halogenated organic waste (like pure acetone or ethanol)[5]. Incinerating halogenated compounds at standard temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. They require specialized, high-temperature RCRA-permitted incinerators[4].

  • Procedure:

    • Collect all leftover powder, contaminated weigh boats, and solvent mixtures in a dedicated, chemically compatible container (e.g., HDPE or glass).

    • Label the container explicitly: "Hazardous Waste: Halogenated Organics (Contains 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide)."

    • Store in a designated Satellite Accumulation Area with secondary containment until collected by a licensed hazardous waste management contractor.

Process Visualization

G Start Initiate Protocol: CAS 7454-71-9 PPE Don PPE Matrix (Nitrile, N95/P100, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Weigh Weigh Powder (Anti-static boat) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResp Wet-Wipe Protocol (Suppress Aerosolization) SpillCheck->SpillResp Yes React Solubilize in Hood Proceed to Assay SpillCheck->React No Waste Collect as Halogenated Organic Waste SpillResp->Waste React->Waste Dispose RCRA-Compliant High-Temp Incineration Waste->Dispose

Figure 1: End-to-end operational and disposal workflow for handling halogenated benzenesulfonamides.

References

  • BLDpharm. "72178-38-2 | N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide (Hazard Statements)." BLD Pharm.
  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide (Halogenated Compounds)." University of Tennessee.
  • Occupational Safety and Health Administration (OSHA). "Preparation & Handling of Hazardous Drugs." OSHA eTool.
  • The Face Mask Store. "What is the Difference Between a FFP1, FFP2 and FFP3 Face Masks Respirators?" European Committee for Standardization / NIOSH Guidelines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
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Reactant of Route 2
4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
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